Product packaging for Quercetin 7-O-rhamnoside(Cat. No.:CAS No. 22007-72-3)

Quercetin 7-O-rhamnoside

Cat. No.: B192653
CAS No.: 22007-72-3
M. Wt: 448.4 g/mol
InChI Key: QPHXPNUXTNHJOF-XNFUJFQVSA-N
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Description

Quercetin 7-O-alpha-L-rhamnopyranoside is a quercetin O-glycoside that is quercetin attached to a alpha-L-rhamnopyranosyl moiety at position 7 via a glycosidic linkage. It has a role as a metabolite. It is an alpha-L-rhamnoside, a monosaccharide derivative, a tetrahydroxyflavone, a quercetin O-glycoside and a member of flavonols. It is functionally related to an alpha-L-rhamnopyranose.
Vincetoxicoside B has been reported in Stylidocleome brachycarpa, Thulinella chrysantha, and other organisms with data available.
has antiviral activity against porcine epidemic diarrhea virus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O11 B192653 Quercetin 7-O-rhamnoside CAS No. 22007-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHXPNUXTNHJOF-XNFUJFQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944612
Record name 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside
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URL https://comptox.epa.gov/dashboard/DTXSID00944612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22007-72-3
Record name Quercetin 7-O-rhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22007-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 7-rhamnoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022007723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Quercetin 7-O-rhamnoside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Scientific Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 7-O-rhamnoside, a glycosylated form of the widely studied flavonoid quercetin, exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects. This technical guide provides an in-depth overview of the natural sources and plant distribution of this compound. It details comprehensive experimental protocols for its extraction, isolation, and quantification, and presents a summary of its known biological activities, with a particular focus on the modulation of the TGF-β/Smad signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound is found in a variety of plant species, distributed across different families. The concentration of this flavonoid can vary significantly depending on the plant part, geographical location, and developmental stage. The following table summarizes the known plant sources and, where available, the quantitative distribution of this compound.

Plant FamilySpeciesPlant PartConcentration (mg/kg fresh weight, unless otherwise specified)Reference(s)
RosaceaeRosa spp. (Rose)PetalsVaries by cultivar; up to 359.84 µg/g FW in some F1 progeny.
ConvolvulaceaeConvolvulus arvensis (Field bindweed)SeedsPresent in the ethyl acetate fraction of the methanolic extract.
SapotaceaeArgania spinosa (Argan)LeavesIdentified as a constituent.
AsphodelaceaeAsphodelus aestivusLeavesIsolated from the methanolic extract.
FabaceaeHymenaea martianaBarksIdentified in the ethyl acetate fraction.
SolanaceaeCapsicum annuum x Habanero white hybrid (Pepper)FruitIdentified in the methanolic extract.
CrassulaceaeSedum sieboldiiLeavesIdentified in the plant extract.
ParkinsoniaParkinsonia aculeataLeaves and FruitsTentatively identified in butanol extracts.[1]
JuglandaceaeJuglans regia (Walnut)Galls on leavesIdentified in extracts.
RosaceaeAgrimonia eupatoria (Agrimony)Aerial partsIdentified as a constituent.[2]
TamaricaceaeReaumuria soongaricaAerial partsIsolated from the plant.[3]
OleaceaeOlea europaea (Olive)-15,300 mg/kg[4]

Experimental Protocols

Extraction of this compound

The extraction of this compound from plant material is a critical first step for its analysis. The choice of solvent and method depends on the nature of the plant matrix.

2.1.1. Methanolic Extraction (General Protocol)

This protocol is suitable for a wide range of plant tissues.

  • Materials:

    • Dried and powdered plant material

    • Methanol (HPLC grade)

    • Ultrasonic bath

    • Centrifuge

    • Rotary evaporator

  • Procedure:

    • Weigh a known amount of the dried, powdered plant material (e.g., 10 g).

    • Add a suitable volume of methanol (e.g., 100 mL, for a 1:10 solid-to-solvent ratio).

    • Sonication: Place the mixture in an ultrasonic bath for 30-60 minutes at room temperature to enhance extraction efficiency.

    • Maceration: Alternatively, or in combination with sonication, allow the mixture to macerate for 24-48 hours with occasional shaking.

    • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Collection: Decant the supernatant.

    • Re-extraction: Repeat the extraction process on the pellet 2-3 times to ensure complete extraction.

    • Pooling: Combine all the methanolic extracts.

    • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

2.1.2. Experimental Workflow for Extraction

G plant_material Dried, Powdered Plant Material add_methanol Add Methanol (e.g., 1:10 ratio) plant_material->add_methanol sonication Ultrasonication (30-60 min) add_methanol->sonication centrifugation Centrifugation (4000 rpm, 15 min) sonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant pellet Pellet centrifugation->pellet combine_extracts Combine Extracts supernatant->combine_extracts repeat_extraction Repeat Extraction (2-3 times) pellet->repeat_extraction repeat_extraction->add_methanol evaporation Rotary Evaporation (<40°C) combine_extracts->evaporation crude_extract Crude Extract evaporation->crude_extract

Caption: General workflow for the extraction of this compound.
Isolation and Purification

For obtaining pure this compound, chromatographic techniques are employed.

2.2.1. Column Chromatography (for initial fractionation)

  • Stationary Phase: Silica gel (70-230 mesh).

  • Mobile Phase: A gradient of chloroform and methanol is commonly used, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Procedure:

    • The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the pre-packed silica gel column.

    • The column is eluted with the solvent gradient.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (for final purification)

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile.

  • Detection: UV detector set at a wavelength of approximately 350 nm.

  • Procedure:

    • The enriched fraction from column chromatography is dissolved in the initial mobile phase and filtered.

    • The sample is injected onto the preparative HPLC system.

    • The peak corresponding to this compound is collected.

    • The solvent is evaporated to yield the purified compound.

Quantification by HPLC-PDA-ESI-MS/MS

High-performance liquid chromatography coupled with a photodiode array detector and tandem mass spectrometry is the gold standard for the accurate quantification of this compound in plant extracts.

  • HPLC System:

    • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient starts with a low percentage of B, which is gradually increased over the run time to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 25-40°C.

  • PDA Detector:

    • Wavelength: Scanning from 200-400 nm, with a specific monitoring wavelength around 350 nm for flavonols.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transition: The precursor ion for this compound is [M-H]⁻ at m/z 447. The product ion resulting from the loss of the rhamnosyl group is the quercetin aglycone at m/z 301. Therefore, the transition monitored is 447 -> 301.

  • Quantification:

    • A calibration curve is constructed using a certified reference standard of this compound at various concentrations.

    • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Quercetin and its glycosides, including this compound, are known to exert a variety of biological effects. One of the key signaling pathways modulated by quercetin is the Transforming Growth Factor-β (TGF-β)/Smad pathway. This pathway is crucial in cellular processes like growth, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in fibrotic diseases. Quercetin has been shown to inhibit this pathway, thereby exerting anti-fibrotic effects[5].

Modulation of the TGF-β/Smad Signaling Pathway

The inhibitory effect of quercetin on the TGF-β/Smad pathway is a key mechanism underlying its therapeutic potential, particularly in liver fibrosis. Quercetin can interfere with this pathway at multiple levels.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β1 TGFBR2 TGF-βRII TGFB->TGFBR2 Binds TGFBR1 TGF-βRI TGFBR2->TGFBR1 Recruits & Phosphorylates Smad23 Smad2/3 TGFBR1->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Translocates DNA Target Gene Promoters (e.g., Collagen, α-SMA) Smad_complex_nuc->DNA Binds to transcription Gene Transcription DNA->transcription Initiates fibrosis Fibrosis transcription->fibrosis Leads to Quercetin Quercetin (and its glycosides) Quercetin->TGFBR1 Inhibits Expression Quercetin->pSmad23 Inhibits Phosphorylation Quercetin->Smad_complex_nuc Inhibits Nuclear Translocation

References

Quercetin 7-O-rhamnoside: A Technical Guide to Its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 7-O-rhamnoside, a flavonoid glycoside, is a naturally occurring compound found in a variety of plants.[1][2][3] As a derivative of quercetin, it has garnered significant interest within the scientific community for its diverse pharmacological properties.[4][5] This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, antiviral, and potential anticancer effects. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways and workflows to support further research and development.

Antioxidant Activity

This compound demonstrates significant antioxidant properties by scavenging free radicals and mitigating oxidative stress. Studies have shown its capacity to neutralize various reactive oxygen species (ROS), contributing to the protection of cells from oxidative damage. The antioxidant efficacy of flavonoids is often linked to their molecular structure, and while glycosylation can sometimes reduce this activity compared to the aglycone (quercetin), this compound remains a potent antioxidant.

Quantitative Data: Antioxidant Capacity
Assay TypeCompoundIC50 ValueReference
DPPH Radical ScavengingThis compoundStrong scavenging ability
ABTS Cation Radical ScavengingThis compoundStrong scavenging ability
Nitric Oxide Radical ScavengingEthyl Acetate Fraction containing this compound57.6 µg/ml
β-carotene-linoleic acid bleachingQuercetinStrong activity
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method.

1. Reagent Preparation:

  • DPPH Solution (50 mg/L): Dissolve 5 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.
  • Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
  • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 0-0.5 mg/mL).
  • Positive Control: Prepare a series of dilutions of a known antioxidant like Trolox or Gallic Acid.

2. Assay Procedure:

  • Pipette 10 µL of each sample dilution into a 96-well microplate.
  • Add 190 µL of the DPPH solution to each well.
  • Include a blank control (methanol without the test compound).
  • Incubate the plate in the dark at room temperature for 30 minutes.

3. Data Measurement and Analysis:

  • Measure the absorbance of each well at 517 nm using a microplate reader.
  • Calculate the percentage of DPPH radical scavenging activity using the following formula:
  • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Visualization: DPPH Assay Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution prep_sample Prepare Sample (this compound) & Serial Dilutions prep_control Prepare Positive Control (e.g., Trolox) mix Mix Sample/Control with DPPH Solution in 96-well plate prep_control->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 Value calculate->plot

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, which are crucial for combating various pathological conditions. Its mechanism often involves the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB and MAPK. Studies using lipopolysaccharide (LPS)-stimulated macrophage models, such as RAW 264.7 cells, are common for evaluating these effects.

Quantitative Data: Anti-inflammatory Effects
Cell LineTreatmentEffectIC50 / ConcentrationReference
RAW 264.7LPS + YST ExtractNO Production InhibitionReduced to 56.25% at 400 µg/mL
RAW 264.7LPS + YST ExtractPGE2 Production InhibitionDose-dependent
RAW 264.7LPS + YST ExtractIL-6 Production InhibitionDose-dependent
RAW 264.7LPS + Celery Leaf ExtractNO Production SuppressionMore effective than stem extract
Experimental Protocol: LPS-Induced NO Production in RAW 264.7 Macrophages

This protocol details the method for assessing the anti-inflammatory activity of a compound by measuring nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.

2. Treatment:

  • Pre-treat the cells with various concentrations of this compound for 1 hour.
  • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.
  • Include a control group (cells only), an LPS-only group, and a positive control group (e.g., L-NMMA).

3. Nitric Oxide (NO) Measurement (Griess Assay):

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
  • In a new 96-well plate, mix the 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).
  • Incubate the plate at room temperature for 10 minutes.

4. Data Measurement and Analysis:

  • Measure the absorbance at 540 nm using a microplate reader.
  • The amount of nitrite (a stable product of NO) in the supernatant is proportional to the absorbance.
  • Create a standard curve using known concentrations of sodium nitrite to quantify the NO production.
  • Compare the NO levels in the treated groups to the LPS-only group to determine the inhibitory effect.

Visualization: LPS-Induced Inflammatory Signaling Pathway

Inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TRAF6->IKK MAPKs p38, JNK, ERK TAK1->MAPKs AP1 AP-1 MAPKs->AP1 ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->ProInflammatory Nuclear Translocation IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB (p65/p50) NFkB->IkB NFkB->ProInflammatory Nuclear Translocation Q7R Quercetin 7-O-rhamnoside Q7R->MAPKs Inhibition Q7R->IKK Inhibition

Caption: Inhibition of LPS-induced inflammatory pathways.

Antiviral and Other Activities

Antiviral Activity

This compound has demonstrated notable antiviral properties. A significant finding is its potent inhibitory effect against the porcine epidemic diarrhea virus (PEDV), a member of the coronavirus family. This suggests potential broader applications against other viruses.

Quantitative Data: Antiviral Efficacy

VirusCell LineParameterValueReference
Porcine Epidemic Diarrhea Virus (PEDV)Vero cellsIC500.014 µg/mL
Porcine Epidemic Diarrhea Virus (PEDV)Vero cellsCC50>100 µg/mL
Anticancer Potential

While direct studies on this compound are emerging, its aglycone, quercetin, is well-known for its anti-carcinogenic effects. Extracts containing this compound have been shown to induce apoptosis in human leukemia cells, partly through the activation of the p38 MAPK signaling pathway.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit certain enzymes. For instance, it shows inhibitory activity against dipeptidyl peptidase-4 (DPP-4), an enzyme relevant to glucose metabolism.

Quantitative Data: Enzyme Inhibition

EnzymeCompound% InhibitionReference
Dipeptidyl Peptidase-4 (DPP-4)This compound48.96 ± 0.12
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is fundamental for assessing the cytotoxic effects of a compound on cell lines, which is a crucial step in both anticancer and antiviral research (to determine the CC50 value).

1. Reagent Preparation:

  • MTT Solution (5 mg/mL): Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Filter sterilize the solution.
  • Solubilization Solution: Prepare a solution to dissolve the formazan crystals, such as 10% SDS in 0.01 M HCl or acidified isopropanol.

2. Assay Procedure:

  • Seed cells (e.g., Vero or a cancer cell line) in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and incubate overnight.
  • Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
  • After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.
  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
  • Add 100 µL of the solubilization solution to each well and incubate (e.g., 4 hours to overnight) to dissolve the formazan crystals.

3. Data Measurement and Analysis:

  • Mix thoroughly to ensure complete solubilization.
  • Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
  • Calculate cell viability as a percentage relative to the untreated control cells.
  • Plot cell viability against compound concentration to determine the CC50 (in antiviral assays) or IC50 (in cytotoxicity assays) value.

Visualization: Logic of Antiviral Parameter Determination

Antiviral_Logic cluster_cytotoxicity Cytotoxicity Assay (e.g., MTT) cluster_efficacy Efficacy Assay cluster_si Therapeutic Potential uninfected Uninfected Cells + Increasing Compound Conc. mtt_cyto Measure Cell Viability uninfected->mtt_cyto cc50 Calculate CC50 (50% Cytotoxic Concentration) mtt_cyto->cc50 si_calc Calculate Selectivity Index (SI) cc50->si_calc infected Virus-Infected Cells + Increasing Compound Conc. measure_effect Measure Viral Inhibition (e.g., CPE reduction, plaque assay) infected->measure_effect ic50 Calculate IC50 (50% Inhibitory Concentration) measure_effect->ic50 ic50->si_calc si_result SI = CC50 / IC50 si_calc->si_result

Caption: Logic for determining key antiviral parameters.

Conclusion

This compound is a multifaceted flavonoid with significant therapeutic potential. Its well-documented antioxidant and anti-inflammatory activities, coupled with promising antiviral and enzyme-inhibiting properties, make it a compelling candidate for further investigation in drug discovery and development. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and harness the biological activities of this compound. Future studies should focus on in vivo efficacy, bioavailability, and the elucidation of more detailed mechanisms of action to translate these preclinical findings into tangible therapeutic applications.

References

Quercetin 7-O-rhamnoside: An In-Depth Technical Guide on its Antioxidant and Free Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quercetin 7-O-rhamnoside (Q7R), a flavonoid glycoside found in various medicinal plants like Hypericum japonicum, has demonstrated significant potential as a natural antioxidant.[1][2] This technical guide provides a comprehensive overview of its antioxidant and free radical scavenging properties, consolidating quantitative data from key in vitro assays. It details the experimental protocols for these assays and visualizes the underlying biochemical pathways and experimental workflows. The data presented herein positions this compound as a promising candidate for further investigation in the development of novel therapeutics aimed at mitigating oxidative stress-related pathologies.

Introduction to this compound and Oxidative Stress

This compound, also known as Vincetoxicoside B, is a naturally occurring flavonoid.[3] Flavonoids are a broad class of polyphenolic compounds synthesized by plants, recognized for their various biological activities, including potent antioxidant effects.[4][5] Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including liver injury, neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants counteract this damage by neutralizing free radicals, making them crucial for maintaining cellular health. Q7R, as a derivative of the well-studied antioxidant quercetin, is of significant interest for its potential therapeutic applications.

Mechanisms of Antioxidant Action

Flavonoids exert their antioxidant effects through several mechanisms. The two primary chemical mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. HAT-based assays, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, are not dependent on pH.

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant provides an electron to the free radical. An increase in pH can accelerate this process. Popular SET-based assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the Trolox Equivalent Antioxidant Capacity (TEAC) assay using the ABTS radical, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Beyond direct radical scavenging, flavonoids can also exhibit antioxidant effects by chelating transition metals like iron and copper, which prevents them from catalyzing the formation of ROS via the Fenton reaction. Furthermore, they can modulate endogenous antioxidant defense systems by influencing cellular signaling pathways.

G cluster_mechanisms Antioxidant Mechanisms A Antioxidant (e.g., Q7R) NFR Neutralized Molecule (RH) A->NFR H• donation (HAT) AFR Antioxidant Radical (A•) A->AFR FR Free Radical (R•) FR->NFR B Antioxidant (e.g., Q7R) AFR2 Antioxidant Radical Cation (A•⁺) B->AFR2 e⁻ donation (SET) B->AFR2 FR2 Free Radical (R•) NFR2 Anion (R⁻) FR2->NFR2

Caption: Primary mechanisms of free radical scavenging by antioxidants.

Quantitative Analysis of In Vitro Antioxidant Activity

The antioxidant capacity of this compound has been quantified using several standard in vitro assays. The results consistently demonstrate its potent activity, often comparable or superior to well-known antioxidants like Trolox and Butylated hydroxytoluene (BHT).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. The reduction of the stable DPPH radical is measured by a decrease in absorbance at approximately 517 nm. A lower IC₅₀/EC₅₀ value indicates a higher antioxidant capacity.

Table 1: DPPH Radical Scavenging Activity of this compound and Standards

Compound IC₅₀ / EC₅₀ (µM) Reference
This compound 118.75
BHT (Butylated hydroxytoluene) 313.69
Quercetin (Aglycone) 19.17 (µg/ml)

| Quercetin (Aglycone) | 36.30 (µg/ml) | |

Note: IC₅₀ values for Quercetin aglycone are provided for contextual comparison; direct molar comparison is not possible without molecular weight conversion.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). This method is applicable to both hydrophilic and lipophilic antioxidants. The decolorization of the ABTS•⁺ solution is measured spectrophotometrically, and a lower EC₅₀ value signifies greater antioxidant activity.

Table 2: ABTS Radical Scavenging Activity of this compound and Standards

Compound EC₅₀ (µM) Reference
This compound 128.47

| Trolox | 172.18 | |

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored by absorbance, with a higher value indicating greater reducing power.

Table 3: Ferric Reducing Power of this compound and Standards

Compound FRAP Value (FeSO₄ equivalent) Reference
This compound 4.72

| Trolox | 1.75 | |

Cellular Antioxidant Activity and Signaling Pathways

Beyond chemical assays, the antioxidant effects of Q7R have been validated in cellular models. In a study using human liver L-02 cells, Q7R demonstrated cytoprotective effects against oxidative damage induced by hydrogen peroxide (H₂O₂). In vivo studies on mice with CCl₄-induced liver damage showed that Q7R could down-regulate the production of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the levels of endogenous antioxidants like glutathione (GSH) and the activity of antioxidant enzymes such as catalase (CAT).

The antioxidant effects of flavonoids are mediated through the modulation of key signaling pathways. A critical pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, flavonoids can promote the activation of Nrf2, leading to the expression of cytoprotective enzymes. They can also inhibit pro-oxidant pathways like MAPK signaling and NADPH oxidase (Nox).

G ROS Oxidative Stress (ROS/RNS) MAPK MAPK Signaling ROS->MAPK activates Flavonoids Flavonoids (e.g., Q7R) Flavonoids->ROS scavenging Nox4 NADPH Oxidase (Nox4) Flavonoids->Nox4 inhibition Flavonoids->MAPK inhibition Nrf2 Nrf2 Pathway Flavonoids->Nrf2 activation Nox4->ROS produces Cytoprotection Cytoprotection & Reduced Inflammation Endogenous Endogenous Antioxidants (GPx, CAT, SOD) Nrf2->Endogenous promotes expression Endogenous->Cytoprotection leads to

Caption: Antioxidant signaling pathways modulated by flavonoids.

Detailed Experimental Protocols

This section provides standardized methodologies for the key antioxidant assays discussed, based on published protocols.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 200 µM).

  • Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., BHT, Ascorbic Acid) in a suitable solvent.

  • Reaction: In a 96-well microplate, mix 100 µL of the DPPH solution with 100 µL of each sample concentration. A control well should contain the solvent instead of the sample. A blank is used for each sample concentration, containing the sample and methanol without DPPH.

  • Incubation: Incubate the plate in the dark at room temperature (25°C) for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [ (Ac - As) / Ac ] * 100 where Ac is the absorbance of the control and As is the absorbance of the sample.

  • IC₅₀ Determination: Plot the scavenging percentage against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

ABTS Radical Cation Scavenging Assay
  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•⁺) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (K₂S₂O₈). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•⁺ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction: Add 180 µL of the ABTS•⁺ working solution to 20 µL of various concentrations of the sample or standard (e.g., Trolox).

  • Incubation: Incubate the mixture for 30 minutes in the dark.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity and determine the EC₅₀ value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare samples and a standard curve using ferrous sulfate (FeSO₄).

  • Reaction: Mix a small volume of the sample (e.g., 10 µL) with a larger volume of the FRAP reagent (e.g., 300 µL).

  • Incubation: Incubate the reaction mixture at 37°C for a set time (e.g., 4-10 minutes).

  • Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

  • Calculation: Determine the FRAP value by comparing the change in absorbance of the sample to the standard curve of FeSO₄. Results are expressed as Fe(II) equivalents.

G cluster_workflow General Workflow for In Vitro Antioxidant Assays Prep 1. Reagent & Sample Preparation React 2. Mix Sample with Radical/Reagent Solution Prep->React Incubate 3. Incubate (Dark, Specific Temp/Time) React->Incubate Measure 4. Spectrophotometric Measurement (Absorbance) Incubate->Measure Calc 5. Calculate % Inhibition & IC50/EC50 Value Measure->Calc

Caption: General experimental workflow for antioxidant capacity assays.

Conclusion and Future Directions

The compiled data unequivocally establishes this compound as a potent antioxidant. Its free radical scavenging and reducing power activities, as demonstrated in DPPH, ABTS, and FRAP assays, are significant and often surpass those of standard antioxidants. Cellular and in vivo studies further corroborate these findings, highlighting its potential to protect against oxidative stress-induced cell and tissue damage by modulating endogenous antioxidant systems.

For drug development professionals, Q7R represents a valuable lead compound. Future research should focus on:

  • Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Q7R is critical for its development as a therapeutic agent.

  • In Vivo Efficacy: Expanding in vivo studies to various disease models where oxidative stress is a key pathological factor.

  • Structure-Activity Relationship: Further investigating how the 7-O-rhamnoside moiety influences bioavailability and activity compared to quercetin aglycone and other glycosides.

  • Safety and Toxicology: Conducting comprehensive toxicological studies to establish a safe dosage range for therapeutic use.

References

Quercetin 7-O-rhamnoside: A Technical Guide to its Anti-inflammatory Properties and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 7-O-rhamnoside, a flavonoid glycoside, is emerging as a compound of significant interest in the field of inflammation research and drug development. As a derivative of the well-studied flavonol, quercetin, it possesses a rhamnose sugar moiety attached at the 7-hydroxyl position. This structural modification influences its bioavailability and specific biological activities, distinguishing it from its parent aglycone. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing available quantitative data, and outlining key experimental protocols for its investigation.

Anti-inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its antioxidant properties also play a crucial role in mitigating inflammation-associated oxidative stress.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to suppress the production of several key molecules that drive the inflammatory response. This includes the inhibition of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation and tissue damage. The compound is also implicated in the downregulation of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.

Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to interfere with critical intracellular signaling cascades that regulate the expression of inflammatory genes.

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Evidence suggests that this compound, similar to its aglycone quercetin, can inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular stimuli into cellular responses, including the production of inflammatory cytokines. Quercetin and its derivatives have been shown to modulate MAPK signaling, and it is proposed that this compound may also exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of key MAPK proteins.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which contribute to its anti-inflammatory capacity. Inflammation is often associated with oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. ROS can act as secondary messengers to activate pro-inflammatory signaling pathways like NF-κB. By scavenging free radicals and reducing oxidative stress, this compound can indirectly dampen the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and related compounds. It is important to note that much of the existing research has been conducted on plant extracts containing this compound or on its aglycone, quercetin. Data on the isolated glycoside is still emerging.

Table 1: In Vitro Anti-inflammatory Activity of this compound and Related Compounds

Compound/ExtractCell LineInflammatory StimulusParameter MeasuredResultReference
Agrimonia eupatoria extract (containing Quercetin-7-O-rhamnoside)Not specifiedNot specifiedPro-inflammatory cytokine productionInhibition observed[1]
Terminalia species extract (containing Quercetin-7-O-rhamnoside)Not specifiedCarrageenan-induced paw edemaEdema inhibitionSignificant reduction[2]
QuercetinRAW 264.7 macrophagesLPSNO productionIC50 ~10-20 µM (representative)General literature
QuercetinVarious cell linesVariousTNF-α, IL-6, IL-1β productionDose-dependent inhibitionGeneral literature

Table 2: In Vivo Anti-inflammatory Activity of Extracts Containing this compound

Extract SourceAnimal ModelInflammatory AgentDosageEffectReference
Agrimonia eupatoriaMouseCarrageenan18.12 mg/kg and 36.24 mg/kg (ethyl acetate fraction)Significant reduction in paw edema[1]
Terminalia muelleriRatCarrageenan400 mg/kg (methanolic fraction)62% reduction in edema thickness[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After treatment with this compound and LPS, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.[3]

3. Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate cytokine concentrations based on the standard curve.

4. NF-κB Luciferase Reporter Assay

  • Principle: This assay measures the transcriptional activity of NF-κB. Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

  • Procedure:

    • Transfect cells (e.g., HEK293T or RAW 264.7) with the NF-κB luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

    • Pre-treat the transfected cells with this compound.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

5. Western Blot Analysis for MAPK Phosphorylation

  • Principle: This technique is used to detect the phosphorylation (activation) of MAPK proteins (ERK, JNK, p38).

  • Procedure:

    • After treatment, lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the respective MAPK proteins and a loading control like β-actin.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema Model

  • Principle: This is a widely used acute inflammation model to assess the anti-inflammatory activity of compounds.

  • Animals: Rats or mice are typically used.

  • Procedure:

    • Administer this compound or the vehicle control orally or intraperitoneally.

    • After a set period (e.g., 1 hour), inject a sub-plantar injection of carrageenan (a phlogistic agent) into the hind paw of the animals.

    • Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer or calipers.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated control group.

Visualizations

Signaling Pathways

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates Q7R This compound Q7R->IKK inhibits NFkB_nucleus NF-κB (nucleus) Q7R->NFkB_nucleus inhibits IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Inflammatory_Genes induces transcription

Caption: this compound inhibits the NF-κB signaling pathway.

G Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Q7R This compound MAPKK MAPKK Q7R->MAPKK inhibits MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: this compound modulates the MAPK signaling pathway.

Experimental Workflow

G start Start cell_culture RAW 264.7 Cell Culture start->cell_culture pretreatment Pre-treatment with This compound cell_culture->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (Cytokines) supernatant_collection->elisa western_blot Western Blot (MAPK, NF-κB) cell_lysis->western_blot reporter_assay Luciferase Reporter Assay (NF-κB activity) cell_lysis->reporter_assay end End griess_assay->end elisa->end western_blot->end reporter_assay->end

Caption: Workflow for in vitro anti-inflammatory assessment.

Conclusion

This compound demonstrates significant potential as a natural anti-inflammatory agent. Its mechanisms of action, centered around the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB and MAPK, make it a compelling candidate for further investigation and development. While the current body of research provides a strong foundation, more studies utilizing the isolated compound are necessary to fully elucidate its pharmacological profile and establish precise dose-response relationships. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to advance the understanding and application of this compound in the management of inflammatory conditions.

References

Antiviral effects of "Quercetin 7-O-rhamnoside" against specific viruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 7-O-rhamnoside (Q7R), a naturally occurring flavonoid, has demonstrated significant antiviral activity against a range of pathogenic viruses. This technical guide provides a comprehensive overview of the current scientific findings on the antiviral effects of Q7R, with a focus on Porcine Epidemic Diarrhea Virus (PEDV) and its potential against Influenza A Virus. This document summarizes key quantitative data, details established experimental protocols for antiviral assessment, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Antiviral Efficacy

The antiviral activity of this compound and its analogs has been quantified against several viruses. The following tables summarize the key efficacy data from in vitro studies.

Table 1: Antiviral Activity of this compound against Porcine Epidemic Diarrhea Virus (PEDV)

CompoundVirus StrainCell LineIC₅₀ (µg/mL)CC₅₀ (µg/mL)Therapeutic Index (TI)Reference
This compoundPEDVVero0.014>100>7142[1][2][3]

Table 2: Antiviral Activity of Quercetin Analogs against Various Viruses

CompoundVirus Strain(s)Cell LineIC₅₀ (µg/mL)CC₅₀ (µg/mL)Reference
Quercetin-7-O-glucosideInfluenza A/PR/8/34 (H1N1)MDCK3.1>100[4]
Quercetin-7-O-glucosideInfluenza A/Vic/3/75 (H3N2)MDCK6.61>100[4]
Quercetin-7-O-glucosideInfluenza B/Lee/40MDCK8.19>100
Quercetin-7-O-glucosideInfluenza B/Maryland/1/59MDCK5.17>100
QuercetinPEDVVeroModerate ActivityNot Specified
ApigeninPEDVVeroModerate ActivityNot Specified
LuteolinPEDVVeroModerate ActivityNot Specified
CatechinPEDVVeroModerate ActivityNot Specified

Mechanism of Action

Current research suggests that this compound exerts its antiviral effects through multiple mechanisms, primarily by interfering with the early stages of viral replication.

Porcine Epidemic Diarrhea Virus (PEDV)

Studies on PEDV indicate that Q7R's primary antiviral activity occurs after viral entry into the host cell, interfering with the initial stages of replication. Interestingly, the antiviral effect of Q7R against PEDV is not linked to its antioxidant properties, as other antioxidants did not show similar efficacy, and Q7R did not reduce the reactive oxygen species (ROS) induced by the virus.

PEDV_Inhibition cluster_virus_lifecycle PEDV Replication Cycle cluster_q7r_action Q7R Mechanism of Action Virus Attachment & Entry Virus Attachment & Entry Viral RNA Release Viral RNA Release Virus Attachment & Entry->Viral RNA Release Translation of Replicase Translation of Replicase Viral RNA Release->Translation of Replicase RNA Replication & Transcription RNA Replication & Transcription Translation of Replicase->RNA Replication & Transcription Assembly & Release Assembly & Release RNA Replication & Transcription->Assembly & Release Q7R This compound Inhibition Inhibition of early replication steps Q7R->Inhibition Inhibition->RNA Replication & Transcription Blocks

Caption: Proposed mechanism of Q7R against PEDV replication.

Influenza A Virus

While direct studies on this compound are limited for influenza, research on the structurally similar Quercetin-7-O-glucoside suggests a mechanism involving the inhibition of the viral RNA polymerase. This inhibition is thought to occur by Q7G occupying the binding site of m(7)GTP on the viral PB2 protein, a crucial step for the initiation of viral mRNA synthesis.

Influenza_Inhibition cluster_rna_synthesis Influenza Viral RNA Synthesis cluster_q7g_action Q7G Mechanism of Action m(7)GTP m(7)GTP PB2 Protein PB2 Protein m(7)GTP->PB2 Protein Binds to initiate Viral mRNA Synthesis Viral mRNA Synthesis PB2 Protein->Viral mRNA Synthesis Catalyzes Q7G Quercetin 7-O-glucoside Q7G->PB2 Protein Competitively binds

Caption: Competitive inhibition of influenza PB2 protein by Q7G.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the therapeutic index.

Materials:

  • Vero (or other appropriate) cells

  • 96-well microplates

  • Complete growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed Vero cells into a 96-well plate at a density of 2 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in the complete growth medium.

  • Remove the existing medium from the cells and add 100 µL of the various concentrations of the compound to the wells. Include a "cells only" control with fresh medium.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

MTT_Assay_Workflow A Seed Vero cells in 96-well plate B Add serial dilutions of Q7R A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate CC₅₀ F->G

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay measures the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

  • Vero cells

  • 96-well microplates

  • PEDV stock

  • Complete growth medium with 2% fetal bovine serum (FBS) and trypsin-EDTA

  • This compound stock solution

  • Sulforhodamine B (SRB) solution or Crystal Violet solution for staining

Procedure:

  • Seed Vero cells in a 96-well plate as described in the MTT assay protocol.

  • On the following day, remove the growth medium and infect the cells with PEDV at a specific multiplicity of infection (MOI).

  • Simultaneously, add different concentrations of this compound to the infected cells. Include a "virus only" control and a "cells only" control.

  • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 48-72 hours, or until CPE is observed in the "virus only" control wells.

  • Fix the cells with a suitable fixative (e.g., 10% formaldehyde).

  • Stain the cells with SRB or Crystal Violet solution.

  • Wash the plates to remove excess stain and allow them to dry.

  • Solubilize the stain and measure the absorbance at an appropriate wavelength (e.g., 562 nm for SRB).

  • The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces the viral CPE by 50%.

CPE_Assay_Workflow A Seed Vero cells in 96-well plate B Infect with PEDV and add Q7R A->B C Incubate for 48-72 hours B->C D Fix and stain cells (SRB/Crystal Violet) C->D E Measure absorbance D->E F Calculate IC₅₀ E->F

Caption: Workflow for the CPE reduction assay.

Time-of-Addition Assay

This assay helps to determine at which stage of the viral replication cycle the compound is active.

Procedure:

  • Cells are treated with the compound at different time points relative to viral infection:

    • Pre-treatment: Compound is added to the cells for a period (e.g., 1 hour) and then removed before viral infection.

    • Co-treatment: Compound and virus are added to the cells simultaneously.

    • Post-treatment: Compound is added at various time points after viral infection (e.g., 1, 2, 4, 6, 8, 12, 24 hours post-infection).

  • After the respective treatments, the antiviral activity is measured using the CPE reduction assay as described above.

  • The inhibition rate at each time point is calculated to pinpoint the stage of viral replication most sensitive to the compound.

Time_of_Addition Infection Viral Infection Co Co-treatment (0h) Infection->Co Post Post-treatment (+1h, +2h, etc.) Infection->Post Pre Pre-treatment (-1h) Pre->Infection

Caption: Schematic of the time-of-addition experiment.

Conclusion

This compound has emerged as a potent antiviral agent, particularly against PEDV, with a high therapeutic index. Its mechanism of action appears to involve the disruption of early viral replication processes. Further research into its efficacy against other viruses, such as influenza A, and detailed elucidation of the specific molecular targets and signaling pathways involved, will be crucial for its potential development as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for future investigations in this promising area of antiviral drug discovery.

References

Quercetin 7-O-rhamnoside: A Technical Guide on its Hepatoprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 7-O-rhamnoside (Q7R), a flavonoid glycoside found in various medicinal plants such as Hypericum japonicum, is emerging as a promising natural compound for the treatment and prevention of liver injury.[1][2][3] Its potent antioxidant and cytoprotective properties have been demonstrated in both in vitro and in vivo models of hepatotoxicity.[4][5] This technical guide provides an in-depth overview of the current scientific evidence supporting the hepatoprotective effects of Q7R, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel hepatoprotective therapies.

Hepatoprotective Effects: Quantitative Data

The hepatoprotective efficacy of this compound has been quantified in preclinical studies. The following tables summarize the key findings from a pivotal study investigating its effects in a carbon tetrachloride (CCl4)-induced liver injury model in mice.

| Table 1: Effect of this compound on Serum Markers of Liver Injury | | :--- | :--- | :--- | :--- | :--- | | Treatment Group | ALT (U/L) | AST (U/L) | LDH (U/L) | TG (mmol/L) | | Normal Control | Data not provided | Data not provided | Data not provided | Data not provided | | CCl4 Model | Significantly elevated | Significantly elevated | Significantly elevated | Significantly elevated | | Q7R (50 mg/kg) | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 | | Q7R (100 mg/kg) | Dose-dependently reduced vs. CCl4 | Dose-dependently reduced vs. CCl4 | Dose-dependently reduced vs. CCl4 | Dose-dependently reduced vs. CCl4 | | Q7R (200 mg/kg) | Dose-dependently reduced vs. CCl4 | Dose-dependently reduced vs. CCl4 | Dose-dependently reduced vs. CCl4 | Dose-dependently reduced vs. CCl4 | | Silymarin (200 mg/kg) | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 |

ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, LDH: Lactate Dehydrogenase, TG: Triglycerides. Data presented as significant changes relative to the control and CCl4 model groups.

| Table 2: Effect of this compound on Hepatic Antioxidant Status | | :--- | :--- | :--- | :--- | | Treatment Group | MDA (nmol/mg protein) | GSH (nmol/mg protein) | CAT (U/mg protein) | | Normal Control | Data not provided | Data not provided | Data not provided | | CCl4 Model | Significantly elevated | Significantly reduced | Significantly reduced | | Q7R (50 mg/kg) | Significantly reduced vs. CCl4 | Significantly increased vs. CCl4 | Significantly increased vs. CCl4 | | Q7R (100 mg/kg) | Dose-dependently reduced vs. CCl4 | Dose-dependently increased vs. CCl4 | Dose-dependently increased vs. CCl4 | | Q7R (200 mg/kg) | Dose-dependently reduced vs. CCl4 | Dose-dependently increased vs. CCl4 | Dose-dependently increased vs. CCl4 | | Silymarin (200 mg/kg) | Significantly reduced vs. CCl4 | Significantly increased vs. CCl4 | Significantly increased vs. CCl4 |

MDA: Malondialdehyde, GSH: Glutathione, CAT: Catalase. Data presented as significant changes relative to the control and CCl4 model groups.

Mechanisms of Action and Signaling Pathways

The hepatoprotective effects of this compound are attributed to its multifaceted mechanisms of action, primarily centered around its potent antioxidant and anti-apoptotic properties.

Antioxidant Activity

Q7R demonstrates significant free radical scavenging activity, as evidenced by in vitro assays such as DPPH, ABTS, and FRAP. In cellular and animal models of oxidative stress, Q7R effectively reduces the production of reactive oxygen species (ROS) and mitigates lipid peroxidation, a key process in liver cell damage. This is achieved through the upregulation of endogenous antioxidant defense systems, including the enhancement of glutathione (GSH) content and the activity of antioxidant enzymes like catalase (CAT).

Anti-apoptotic Pathway

Q7R has been shown to protect hepatocytes from apoptosis induced by toxins such as glycochenodeoxycholic acid (GCDC). Its anti-apoptotic mechanism involves the stabilization of the mitochondrial membrane potential, the reduction of intracellular calcium (Ca2+) accumulation, and the prevention of GSH depletion. Furthermore, recent research has identified a novel mechanism in hepatocellular carcinoma (HCC) where Q7R downregulates Dehydrogenase/Reductase 13 (DHRS13), thereby promoting apoptosis in cancer cells. This suggests a targeted interaction with specific components of the apoptotic signaling cascade.

While direct evidence for the involvement of other specific signaling pathways by Q7R is still emerging, studies on its aglycone, quercetin, provide strong indications of potential mechanisms. These include the modulation of:

  • Nrf2/ARE Pathway: Quercetin is a known activator of the Nrf2 pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

  • TGF-β1/Smads Pathway: Quercetin can inhibit the TGF-β1/Smads signaling pathway, which plays a crucial role in the pathogenesis of liver fibrosis.

  • PI3K/Akt Pathway: The PI3K/Akt pathway, involved in cell survival and proliferation, is also modulated by quercetin, contributing to its hepatoprotective effects.

Further research is warranted to definitively elucidate the role of these pathways in the hepatoprotective action of Q7R itself.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's hepatoprotective potential.

In Vivo CCl4-Induced Hepatotoxicity Model
  • Animal Model: Male Kunming mice are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (25 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping and Treatment:

    • Normal Control Group: Receives the vehicle (e.g., 0.5% sodium carboxymethyl cellulose).

    • Model Group: Receives CCl4 (e.g., 0.1% in olive oil, intraperitoneally) to induce liver injury.

    • Q7R Treatment Groups: Receive varying doses of Q7R (e.g., 50, 100, 200 mg/kg, orally) for a specified period (e.g., 7 days) prior to CCl4 administration.

    • Positive Control Group: Receives a known hepatoprotective agent like silymarin (e.g., 200 mg/kg, orally).

  • Induction of Liver Injury: A single dose of CCl4 is administered on the final day of the treatment period.

  • Sample Collection: 24 hours after CCl4 administration, blood is collected for serum analysis, and liver tissues are harvested for biochemical and histopathological examination.

  • Biochemical Analysis: Serum levels of ALT, AST, LDH, and TG are measured using standard enzymatic assay kits. Liver homogenates are used to determine MDA levels, GSH content, and CAT activity using specific assay kits.

  • Histopathological Analysis: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology.

In Vitro GCDC-Induced L-02 Cell Apoptosis Model
  • Cell Culture: Human normal liver cells (L-02) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Cells are pre-incubated with various concentrations of Q7R (e.g., 50, 100, 200 µM) for a short duration (e.g., 30 minutes).

    • Subsequently, cells are exposed to an apoptosis-inducing agent like glycochenodeoxycholic acid (GCDC) (e.g., 100 µM) for a specified time (e.g., 24 hours).

  • Cell Viability Assay: Cell viability is assessed using the MTT assay.

  • Apoptosis Evaluation:

    • Hoechst 33258 Staining: To observe nuclear morphology changes characteristic of apoptosis.

    • Annexin V-FITC/PI Double Staining: To quantify the percentage of apoptotic cells via flow cytometry.

  • Mechanistic Studies:

    • Intracellular ROS Measurement: Using the fluorescent probe DCFH-DA and flow cytometry.

    • GSH Assay: Using a commercial GSH detection kit.

    • Intracellular Ca2+ Measurement: Using a calcium-sensitive fluorescent probe like Fluo-3 AM and confocal laser scanning microscopy.

    • Mitochondrial Membrane Potential (Δψm) Measurement: Using a fluorescent dye like Rhodamine 123 and flow cytometry.

Visualizations: Signaling Pathways and Workflows

Hepatoprotective_Mechanism_of_Q7R cluster_Toxin Hepatotoxin (e.g., CCl4, GCDC) cluster_Cellular_Stress Cellular Stress cluster_Q7R_Action This compound Action cluster_Protective_Effects Protective Mechanisms cluster_Outcome Outcome Toxin Hepatotoxin ROS ↑ Reactive Oxygen Species (ROS) Toxin->ROS Ca2_Influx ↑ Intracellular Ca2+ Toxin->Ca2_Influx Mito_Dysfunction Mitochondrial Dysfunction Toxin->Mito_Dysfunction LipidPeroxidation ↑ Lipid Peroxidation (MDA) ROS->LipidPeroxidation Hepatoprotection Hepatoprotection LipidPeroxidation->Hepatoprotection Leads to Injury Apoptosis_Inhibition ↓ Apoptosis Ca2_Influx->Apoptosis_Inhibition Mito_Dysfunction->Apoptosis_Inhibition Q7R This compound (Q7R) Q7R->ROS Inhibits Antioxidant_Enzymes ↑ Antioxidant Enzymes (CAT, GSH) Q7R->Antioxidant_Enzymes Promotes Q7R->Apoptosis_Inhibition Promotes DHRS13_Inhibition ↓ DHRS13 Q7R->DHRS13_Inhibition Promotes Antioxidant_Enzymes->Hepatoprotection Apoptosis_Inhibition->Hepatoprotection DHRS13_Inhibition->Apoptosis_Inhibition

Caption: Hepatoprotective mechanisms of this compound.

Experimental_Workflow_In_Vivo Start Start: Animal Acclimatization Grouping Animal Grouping (Normal, Model, Q7R, Positive Control) Start->Grouping Treatment Daily Oral Administration (Vehicle, Q7R, Silymarin) Grouping->Treatment Induction Induction of Liver Injury (CCl4 Injection) Treatment->Induction Sampling Sample Collection (Blood and Liver Tissue) Induction->Sampling Analysis Biochemical and Histopathological Analysis Sampling->Analysis End End: Data Interpretation Analysis->End

Caption: In vivo experimental workflow for hepatotoxicity studies.

Conclusion and Future Directions

This compound has demonstrated significant potential as a hepatoprotective agent in preclinical models. Its ability to mitigate oxidative stress and inhibit apoptosis, coupled with a favorable safety profile as a natural compound, makes it a compelling candidate for further investigation.

Future research should focus on:

  • Elucidating Detailed Signaling Pathways: Definitive studies are needed to confirm the role of the Nrf2, TGF-β1/Smads, and PI3K/Akt pathways in the hepatoprotective effects of Q7R.

  • Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Q7R is crucial for optimizing its therapeutic application.

  • Chronic Liver Disease Models: Evaluating the efficacy of Q7R in models of chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and liver fibrosis, will broaden its potential therapeutic scope.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients with liver diseases.

References

Quercetin 7-O-rhamnoside: A Technical Guide on its Emerging Role in Central Nervous System Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 7-O-rhamnoside, a glycosidic derivative of the widely studied flavonoid quercetin, is emerging as a molecule of interest for its potential effects on the central nervous system (CNS). While research on this specific compound is in its early stages, initial findings suggest that its activity may differ from its aglycone counterpart, quercetin. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, focusing on its potential neuroprotective and anti-inflammatory mechanisms. This document summarizes the limited available quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction: Quercetin and its Glycosides in Neuroprotection

Quercetin, a flavonol found in numerous fruits and vegetables, is well-established for its potent antioxidant and anti-inflammatory properties, which are thought to underlie its neuroprotective effects.[1] In the CNS, quercetin has been shown to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and suppressing neuroinflammatory responses.[1] It can modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway, and cellular stress responses.

Quercetin primarily exists in nature as glycosides, where a sugar moiety is attached to the quercetin molecule. This glycosylation can significantly alter the bioavailability, metabolism, and biological activity of the compound. This compound is one such naturally occurring glycoside.[1] Understanding the specific effects of this glycoside is crucial for developing targeted therapeutic strategies for neurological disorders.

Comparative Bioactivity of this compound

A pivotal study highlights the differential effects of quercetin and its glycosides on a key CNS target: the α7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in cognitive processes and is a target for therapeutic intervention in neurological and psychiatric disorders.

Modulation of α7 Nicotinic Acetylcholine Receptor Activity

Research has demonstrated that while quercetin enhances the acetylcholine-induced ion current (IACh) through α7 nAChRs, its rhamnoside derivative, this compound, exhibits an inhibitory effect.[2] This opposing action underscores the importance of the rhamnose moiety in determining the pharmacological activity of the quercetin backbone on this specific neuronal receptor.

Table 1: Quantitative Data on the Inhibition of α7 nAChR-Mediated Ion Current by Quercetin Glycosides [2]

CompoundConcentrationApplication Method% Inhibition of IACh (Mean ± SEM)
This compound 100 µMCo-application with ACh13.1 ± 4.5%
This compound 100 µMPre-application before ACh39.4 ± 3.5%
Quercetin 3-O-rhamnoside100 µMCo-application with ACh15.0 ± 2.9%
Quercetin 3-O-rutinoside100 µMPre-application before ACh42.1 ± 4.7%

Data extracted from a study by Lee et al. (2016) on human α7 nAChR expressed in Xenopus oocytes.

Experimental Protocols

To facilitate the replication and extension of these findings, the following is a detailed methodology for assessing the effects of this compound on α7 nAChR activity.

Electrophysiological Recording of α7 nAChR Currents in Xenopus Oocytes

Objective: To measure the effect of this compound on acetylcholine-induced ion currents in Xenopus oocytes expressing human α7 nAChRs.

Materials:

  • Xenopus laevis oocytes

  • Human α7 nAChR cRNA

  • This compound

  • Acetylcholine (ACh)

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Recording chamber

  • Barth's solution

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR and incubate for 3-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with Barth's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.

    • Clamp the membrane potential at a holding potential of -80 mV.

  • Drug Application:

    • Co-application: Perfuse the oocyte with a solution containing both acetylcholine and this compound and record the peak inward current (IACh).

    • Pre-application: Perfuse the oocyte with a solution of this compound for a defined period (e.g., 30 seconds) before applying a solution containing both acetylcholine and this compound, and record the IACh.

  • Data Analysis: Measure the peak amplitude of the IACh in the presence and absence of the test compound. Calculate the percentage of inhibition or enhancement of the current.

Potential Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound in the CNS are yet to be fully elucidated, we can hypothesize its anti-inflammatory actions based on the known mechanisms of its aglycone, quercetin. The following diagrams, created using Graphviz (DOT language), visualize a potential anti-inflammatory signaling pathway in microglia and the experimental workflow for the comparative study on α7 nAChR.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates Q7R Quercetin 7-O-rhamnoside IKK IKK Q7R->IKK Inhibits (Hypothesized) MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB_p65 DNA DNA NFkB_p65_nuc->DNA Binds to promoter Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Induces transcription

Caption: Hypothesized anti-inflammatory pathway of this compound in microglia.

G cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocytes Harvest Xenopus laevis oocytes Injection Inject cRNA into oocytes Oocytes->Injection cRNA Synthesize human α7 nAChR cRNA cRNA->Injection Incubation Incubate oocytes (3-7 days) Injection->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC Control Record baseline I_ACh (ACh application) TEVC->Control Co_application Co-apply Q7R + ACh Record I_ACh Control->Co_application Pre_application Pre-apply Q7R, then Q7R + ACh Record I_ACh Control->Pre_application Measure Measure peak current amplitude Co_application->Measure Pre_application->Measure Calculate Calculate % inhibition of I_ACh Measure->Calculate Compare Compare with Quercetin effects Calculate->Compare

Caption: Experimental workflow for assessing this compound's effect on α7 nAChR.

Discussion and Future Directions

The current body of research on the specific effects of this compound on the central nervous system is limited. The available data compellingly suggests that the rhamnose moiety significantly alters the bioactivity of quercetin, as evidenced by the opposing effects on the α7 nicotinic acetylcholine receptor. This finding opens up new avenues for research into the structure-activity relationships of quercetin glycosides in the CNS.

However, there is a clear and urgent need for further investigation to:

  • Isolate and purify this compound for dedicated in vitro and in vivo studies.

  • Conduct dose-response studies to determine the potency and efficacy of this compound in various CNS cell types, including neurons, microglia, and astrocytes.

  • Elucidate the specific signaling pathways modulated by this compound in these cells to understand its mechanism of action.

  • Evaluate its neuroprotective and anti-inflammatory effects in animal models of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.

  • Investigate its pharmacokinetics and blood-brain barrier permeability to assess its potential as a CNS drug candidate.

Conclusion

This compound represents a promising but underexplored derivative of quercetin with potential modulatory effects on the central nervous system. The initial finding of its inhibitory action on the α7 nicotinic acetylcholine receptor, in contrast to the enhancing effect of its aglycone, highlights the critical role of glycosylation in determining biological activity. For researchers and drug development professionals, this compound presents an opportunity to explore a novel chemical entity for the potential treatment of neurological disorders. The significant gaps in the current knowledge base, particularly the lack of data on its specific effects on neuronal and glial cells and its in vivo efficacy, underscore the need for focused research to unlock the therapeutic potential of this compound.

References

"Quercetin 7-O-rhamnoside" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 7-O-rhamnoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest owing to its diverse pharmacological activities. This technical guide provides an in-depth overview of its core chemical properties, biological effects, and the experimental methodologies used to elucidate these activities. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Core Chemical and Physical Properties

This compound, also known as Vincetoxicoside B, is a glycosidic derivative of the widely studied flavonol, quercetin. The attachment of a rhamnose sugar moiety at the 7-hydroxyl group significantly influences its bioavailability and biological activity.

PropertyValueReference
CAS Number 22007-72-3[1]
Molecular Formula C₂₁H₂₀O₁₁[1]
Molecular Weight 448.4 g/mol [1]
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[1]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with notable antioxidant, hepatoprotective, and antiviral effects. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using multiple standard assays.

AssayIC₅₀ / EC₅₀ (μM)StandardReference
DPPH Radical ScavengingLower than BHTButylated hydroxytoluene (BHT)[2]
ABTS Radical Cation Scavenging128.47Trolox (EC₅₀ = 172.18 μM)
Ferric Reducing Antioxidant Power (FRAP)FeSO₄ value = 4.72Trolox (FeSO₄ value = 1.75)
Antiviral Activity against Porcine Epidemic Diarrhea Virus (PEDV)

This compound has demonstrated potent antiviral activity against PEDV, a coronavirus that causes severe enteric disease in swine.

ParameterValue (μg/mL)Cell LineReference
IC₅₀ 0.014Vero cells
CC₅₀ > 100Vero cells
Therapeutic Index (TI) > 7142.86Vero cells

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

In Vitro Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of this compound and a standard antioxidant (e.g., Ascorbic acid) in methanol.

  • In a 96-well plate, add a specific volume of each sample or standard dilution to the wells in triplicate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare various concentrations of this compound and a standard (e.g., Trolox).

  • In a 96-well plate, add a small volume of each dilution to the wells in triplicate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm using a microplate reader.

  • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

  • The EC₅₀ value is determined from the concentration-response curve.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Prepare various concentrations of this compound and a standard (e.g., FeSO₄).

  • Add the sample or standard to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the resulting blue-colored complex at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard.

In Vivo Hepatoprotective Activity Model

This model is widely used to evaluate the hepatoprotective effects of compounds against toxin-induced liver damage.

  • Animal Model: Male ICR mice are typically used.

  • Induction of Injury: A single intraperitoneal (i.p.) injection of CCl₄ (e.g., 1.5 ml/kg), often diluted in a vehicle like corn oil, is administered to induce acute liver toxicity.

  • Treatment: this compound is administered orally or via i.p. injection at various doses (e.g., 20 and 80 mg/kg) at a specific time point relative to CCl₄ administration (e.g., 30 minutes after).

  • Sample Collection: After a set period (e.g., 24 hours), blood and liver tissues are collected.

  • Biochemical Analysis: Serum levels of liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

  • Oxidative Stress Markers: Liver homogenates are analyzed for markers of oxidative stress, including malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

  • Histopathological Examination: Liver tissue sections are stained with hematoxylin and eosin (H&E) to assess the extent of necrosis, inflammation, and other pathological changes.

Antiviral Activity Assay against PEDV

This protocol outlines the method to determine the in vitro antiviral efficacy of this compound.

  • Cell Culture: Vero cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cytotoxicity Assay: A cell viability assay (e.g., MTT or SRB assay) is performed to determine the 50% cytotoxic concentration (CC₅₀) of this compound on Vero cells.

  • Antiviral Assay: a. Vero cells are seeded in 96-well plates. b. Cells are infected with PEDV at a specific multiplicity of infection (MOI). c. Various concentrations of this compound are added to the infected cells. d. After a suitable incubation period (e.g., 48 hours), the cytopathic effect (CPE) is observed, and cell viability is measured.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated. The therapeutic index (TI) is determined as the ratio of CC₅₀ to IC₅₀.

Signaling Pathways and Mechanisms of Action

DHRS13/Apoptotic Pathway in Hepatocellular Carcinoma

Recent studies suggest that this compound may exert its anti-cancer effects in hepatocellular carcinoma (HCC) by modulating the DHRS13 (Dehydrogenase/reductase member 13)/Apoptotic pathway. DHRS13 is implicated in inhibiting differentiation and promoting cell survival in cancer cells. By potentially downregulating DHRS13, this compound may promote apoptosis in HCC cells.

DHRS13_Apoptotic_Pathway cluster_cell Hepatocellular Carcinoma Cell Q7R This compound DHRS13 DHRS13 Q7R->DHRS13 Inhibition Apoptosis Apoptosis DHRS13->Apoptosis Inhibition Cell_Survival Cell Survival DHRS13->Cell_Survival Promotion Apoptosis->Cell_Survival Inhibition

Caption: Proposed mechanism of this compound in HCC.

Experimental Workflow Visualizations

CCl4_Hepatotoxicity_Workflow start Start: CCl4-Induced Hepatotoxicity Model animal_prep Animal Preparation (e.g., Male ICR Mice) start->animal_prep ccl4_admin CCl4 Administration (i.p. injection) animal_prep->ccl4_admin treatment Treatment with This compound ccl4_admin->treatment sample_collection Sample Collection (Blood and Liver) treatment->sample_collection biochemical Biochemical Analysis (ALT, AST) sample_collection->biochemical oxidative_stress Oxidative Stress Markers (MDA, SOD, CAT) sample_collection->oxidative_stress histopathology Histopathological Examination (H&E Staining) sample_collection->histopathology end End: Data Analysis and Conclusion biochemical->end oxidative_stress->end histopathology->end Antiviral_Assay_Workflow start Start: Antiviral Assay cell_culture Vero Cell Culture start->cell_culture cytotoxicity Cytotoxicity Assay (CC50) cell_culture->cytotoxicity infection PEDV Infection cell_culture->infection treatment Treatment with This compound infection->treatment incubation Incubation (48h) treatment->incubation cpe_analysis CPE Observation & Cell Viability incubation->cpe_analysis data_analysis IC50 and TI Calculation cpe_analysis->data_analysis end End: Antiviral Efficacy Determined data_analysis->end

References

A Technical Guide to the Solubility of Quercetin 7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the solubility of Quercetin 7-O-rhamnoside in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available data, details experimental methodologies, and visualizes relevant biological pathways to facilitate further research and application of this flavonoid glycoside.

Introduction to this compound

This compound, a naturally occurring flavonoid glycoside, is a derivative of quercetin, a compound widely distributed in the plant kingdom. It is characterized by a rhamnose sugar moiety attached to the 7-hydroxyl group of the quercetin aglycone. This structural modification significantly influences its physicochemical properties, including solubility, which is a critical parameter for its absorption, bioavailability, and therapeutic efficacy. Understanding the solubility of this compound is paramount for its application in pharmaceutical and nutraceutical formulations.

Solubility Profile of this compound and Related Compounds

While specific quantitative solubility data for this compound is limited in publicly available literature, the solubility of its parent compound, quercetin, and other related glycosides provides valuable insights. The addition of a glycosidic moiety generally increases the polarity of the molecule, which can affect its solubility in different solvents.

Flavonoid glycosides are generally soluble in polar solvents like alcohols and hydroalcoholic mixtures, while the less polar aglycones are more soluble in organic solvents such as chloroform and ethyl acetate.

The following table summarizes the available quantitative solubility data for quercetin and its derivatives in common laboratory solvents. This information can serve as a foundational guide for researchers working with this compound.

CompoundSolventSolubilityTemperatureCitation(s)
Quercetin (hydrate)Ethanol~ 2 mg/mLRoom Temp.[1]
Quercetin (hydrate)DMSO~ 30 mg/mLRoom Temp.[1]
Quercetin (hydrate)Dimethyl formamide (DMF)~ 30 mg/mLRoom Temp.[1]
Quercetin (hydrate)1:4 solution of DMSO:PBS (pH 7.2)~ 1 mg/mLRoom Temp.[1]
QuercetinWaterSparingly soluble-[1]
Quercetin 3-O-sophorosideDMSO~ 10 mg/mLRoom Temp.
Quercetin 3-O-sophorosideDimethyl formamide (DMF)~ 3 mg/mLRoom Temp.
Quercetin 3-O-sophoroside1:1 solution of DMSO:PBS (pH 7.2)~ 0.5 mg/mLRoom Temp.
Quercetin 3-O-sophoroside-7-O-rhamnosideChloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble (Qualitative)-
Quercetin 3-O-sophoroside-7-O-rhamnosideDMSO, Pyridine, Methanol, EthanolSoluble (Qualitative)-

General tips for enhancing solubility: For poorly soluble compounds like some flavonoid glycosides, solubility can often be improved by warming the solution (e.g., to 37°C) and using sonication in an ultrasonic bath.

Experimental Protocols for Solubility Determination

A standardized protocol is crucial for obtaining reproducible solubility data. The following methodologies are adapted from established procedures for determining the solubility of phytochemicals.

Shake-Flask Method

This is a widely used method for determining equilibrium solubility.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the selected solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to stand to let undissolved particles settle.

  • Centrifuge the suspension to further separate the solid and liquid phases.

  • Carefully withdraw a sample from the supernatant and filter it using a syringe filter to remove any remaining particulate matter.

  • Dilute the filtered solution with the solvent as necessary to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV/Vis spectrophotometry method.

  • Calculate the solubility in mg/mL or mol/L.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents.

Materials:

  • 96-well microplate

  • This compound

  • A range of solvents

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader (UV/Vis or fluorescence)

Procedure:

  • Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO).

  • Dispense a small, known amount of the stock solution into each well of the 96-well plate and allow the solvent to evaporate, leaving a thin film of the compound.

  • Add the test solvents to the wells.

  • Seal the plate and shake it for a specified time at a controlled temperature.

  • Measure the absorbance or fluorescence of the solution in each well using a plate reader. The concentration is determined by comparing the reading to a standard curve.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant biological activities, including anti-cancer and hepatoprotective effects.

Anti-Hepatocellular Carcinoma Effect via the DHRS13/Apoptotic Pathway

Research has indicated that this compound can exert an anti-hepatocellular carcinoma (HCC) effect by modulating the DHRS13/Apoptotic Pathway. Dehydrogenase/reductase member 13 (DHRS13) is a mitochondrial protein that plays a role in cellular metabolism and redox balance. Its involvement in apoptosis in the context of this compound treatment suggests a novel therapeutic mechanism. The proposed signaling pathway is visualized below.

DHRS13_Apoptotic_Pathway Q7R This compound DHRS13 DHRS13 Modulation Q7R->DHRS13 Mitochondria Mitochondrial Stress DHRS13->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis in HCC Cells Caspase_Activation->Apoptosis

DHRS13/Apoptotic Pathway induced by this compound.
Hepatoprotective Effects Against Oxidative Stress-Induced Apoptosis

This compound has also demonstrated protective effects against apoptosis in liver cells induced by oxidative stress. It appears to mitigate cellular damage by inhibiting the overproduction of reactive oxygen species (ROS), preventing the depletion of glutathione (GSH), and stabilizing intracellular calcium levels and mitochondrial membrane potential.

Experimental and Logical Workflow Diagrams

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Compound Weigh excess This compound Shake Shake at constant temperature (24-72h) Compound->Shake Solvent Measure known volume of solvent Solvent->Shake Centrifuge Centrifuge the suspension Shake->Centrifuge Filter Filter the supernatant Centrifuge->Filter Dilute Dilute sample Filter->Dilute Quantify Quantify concentration (HPLC or UV/Vis) Dilute->Quantify Result Calculate Solubility Quantify->Result

Workflow for solubility determination using the shake-flask method.

Conclusion

The solubility of this compound is a critical factor influencing its potential as a therapeutic agent. While direct quantitative data remains scarce, information on related compounds provides a solid foundation for initiating research. The experimental protocols detailed in this guide offer a systematic approach to determining its solubility profile. Furthermore, the elucidation of its role in signaling pathways, such as the DHRS13/Apoptotic pathway, opens new avenues for targeted drug development. This technical guide serves as a valuable resource for scientists and researchers, enabling them to advance the study and application of this compound.

References

In Vitro Bioactivity of Quercetin 7-O-rhamnoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Quercetin 7-O-rhamnoside, a naturally occurring flavonoid glycoside also known as quercitrin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro bioactivity of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. This document summarizes key quantitative data from various studies, presents detailed experimental protocols for the evaluation of these bioactivities, and illustrates the underlying signaling pathways. The information herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this promising bioactive compound.

Introduction

This compound (Q7R) is a flavonoid found in a variety of plants, including Hypericum japonicum and Allamanda cathartica.[1][2] Like its aglycone, quercetin, Q7R exhibits a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities.[2][3] The presence of the rhamnose moiety influences its bioavailability and specific mechanisms of action, making it a distinct entity for pharmacological investigation. This guide focuses on the in vitro evaluation of Q7R's bioactivity, providing the necessary technical information for its study in a laboratory setting.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. In vitro antioxidant capacity is commonly assessed using various spectrophotometric assays.

Quantitative Data for Antioxidant Activity

The following table summarizes the reported antioxidant activity of this compound and related compounds from in vitro studies.

CompoundAssayIC50 / EC50 (µM)Reference CompoundIC50 / EC50 (µM)Source
This compound (Q7R) DPPH118.75BHT313.69
This compound (Q7R) ABTS128.47Trolox172.18
QuercetinDPPH19.17Ascorbic Acid16.26
QuercetinH2O2 Scavenging36.22Ascorbic Acid16.26
5, 7, 3', 4'-tetrahydroxy-3-methoxyflavoneDPPH2.51 mg/L--
5, 7, 3', 4'-tetrahydroxy-3-methoxyflavoneABTS2.13 mg/L--

Note: IC50 represents the concentration of the compound required to inhibit 50% of the radical activity. EC50 is the concentration required to achieve a 50% antioxidant effect. BHT (Butylated hydroxytoluene) and Trolox are standard antioxidant compounds.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound (test sample)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol. From this stock, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test sample or positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound (test sample)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM solution of ABTS in water.

    • Prepare a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test sample or positive control.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the EC50 value.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (test sample)

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using FeSO₄ or Trolox.

  • Assay:

    • Add 100 µL of the sample or standard to each well.

    • Add 3.4 mL of the FRAP reagent and mix thoroughly.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as FeSO₄ or Trolox equivalents.

Workflow for In Vitro Antioxidant Assays

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_sample Prepare this compound stock and serial dilutions add_sample Add sample/control dilutions prep_sample->add_sample prep_control Prepare Positive Control (e.g., Trolox, Ascorbic Acid) prep_control->add_sample prep_reagent Prepare Assay-Specific Reagents (DPPH, ABTS•+, FRAP) add_reagent Add assay reagent to wells prep_reagent->add_reagent incubate Incubate under specified conditions (time, temp, light) add_sample->incubate measure_abs Measure Absorbance at specific wavelength incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50/EC50 values calc_inhibition->calc_ic50

Caption: General workflow for in vitro antioxidant capacity assays.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in various in vitro models, primarily through the modulation of inflammatory mediators and signaling pathways.

Quantitative Data for Anti-inflammatory Activity
CompoundAssay / TargetCell LineConcentration% Inhibition / EffectSource
Quercitrin (Q7R) sPLA2IIa Inhibition-18 µM86.24 ± 1.41%
Quercitrin (Q7R) sPLA2IIa Inhibition-IC50: 8.77 µM-
Quercitrin (Q7R) IL-6 ReductionPC3-Reduces IL-6 level
QuercetinTNF-α ProductionHuman Blood1 µM23% reduction
Quercetin-3-O-diglucoside-7-O-glucosideLipoxygenase Inhibition-10 mM75.3 ± 1.6%
QuercetinIL-6 ProductionRAW 264.76.25-25 µMSignificant suppression
Experimental Protocol for Anti-inflammatory Assays

This protocol describes the measurement of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells or other suitable cell line

  • Lipopolysaccharide (LPS)

  • This compound (test sample)

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of cytokines from the standard curve and calculate the percentage of inhibition of cytokine production by the test compound.

Anti-inflammatory Signaling Pathway: NF-κB

Quercetin and its glycosides, including Q7R, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines induces transcription Q7R This compound Q7R->IKK inhibits Q7R->NFkB_nuc inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

This compound has been reported to possess cytotoxic and anti-proliferative effects against various cancer cell lines, often mediated through the induction of apoptosis.

Quantitative Data for Anticancer Activity
CompoundCell LineAssayIC50 (µM)Exposure TimeSource
QuercetinCT-26 (Colon Carcinoma)MTT75.3 ± 3.148h
QuercetinLNCaP (Prostate Cancer)MTT58.2 ± 2.648h
QuercetinMCF-7 (Breast Cancer)MTT17.2-
QuercetinHepG2 (Liver Cancer)MTT12.9-
QuercetinHT-29 (Colon Cancer)MTT15-
Quercetin oleoyl hybridHCT116 (Colon Cancer)Crystal Violet22.4-
Experimental Protocol for Anticancer Assays

This colorimetric assay is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound (test sample)

  • Doxorubicin or Cisplatin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment and incubate overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound or a positive control for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Signaling Pathway

The anticancer effect of quercetin and its glycosides is often linked to the induction of apoptosis, which can occur through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/TNF-α DeathR Death Receptor (Fas/TNFR) FasL->DeathR Casp8 Caspase-8 DeathR->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 activates Mito Mitochondrion CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp9->Casp3 activates Bax Bax Bax->Mito promotes release Bcl2 Bcl-2 Bcl2->Mito inhibits release Apoptosis Apoptosis Casp3->Apoptosis Q7R This compound Q7R->Casp8 activates Q7R->Casp9 activates Q7R->Bax upregulates Q7R->Bcl2 downregulates

References

Preliminary Anticancer Research on Quercetin 7-O-rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 7-O-rhamnoside (Q7R), a flavonoid glycoside also known as quercitrin, has emerged as a compound of interest in preliminary anticancer research. This technical guide provides an in-depth overview of the current state of research into its anticancer properties, focusing on its mechanism of action, available quantitative data, and detailed experimental protocols. Notably, emerging evidence points towards the induction of apoptosis through the inhibition of Dehydrogenase/Reductase SDR family member 13 (DHRS13) in hepatocellular carcinoma. While research is ongoing, this document serves as a foundational resource for professionals engaged in the exploration of novel oncology therapeutics.

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have long been investigated for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Quercetin, one of the most studied flavonoids, has demonstrated significant anticancer potential. Its glycosidic derivatives, such as this compound, are now gaining attention for their potential as therapeutic agents. This guide synthesizes the preliminary yet promising research on the anticancer effects of Q7R.

Mechanism of Action

The primary anticancer mechanism of this compound that has been elucidated to date involves the induction of apoptosis. A key molecular target identified in hepatocellular carcinoma (HCC) is Dehydrogenase/Reductase SDR family member 13 (DHRS13) .

DHRS13 Inhibition and Apoptosis Induction

Recent studies have shown that Q7R acts as an inhibitor of DHRS13.[1] Elevated expression of DHRS13 is associated with the progression of HCC and suppression of apoptosis. By downregulating DHRS13, Q7R effectively promotes apoptosis and hinders the growth of HCC cells.[1] This targeted inhibition suggests a specific mechanism of action that could be exploited for therapeutic intervention in cancers with similar molecular profiles. The proposed signaling pathway involves the modulation of key apoptotic proteins. Inhibition of DHRS13 by Q7R is thought to lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately activating the caspase cascade and leading to programmed cell death.

DHRS13_Apoptosis_Pathway cluster_apoptosis Apoptotic Cascade Q7R This compound DHRS13 DHRS13 Q7R->DHRS13 inhibits Apoptosis Apoptosis Q7R->Apoptosis promotes DHRS13->Apoptosis inhibits Bax Bax (Pro-apoptotic) DHRS13->Bax downregulates Bcl2 Bcl-2 (Anti-apoptotic) DHRS13->Bcl2 upregulates Cell_Growth Cancer Cell Growth DHRS13->Cell_Growth promotes Apoptosis->Cell_Growth inhibits Caspase Caspase Activation Bax->Caspase Caspase->Apoptosis

Figure 1: Proposed signaling pathway of this compound inducing apoptosis via DHRS13 inhibition.

Quantitative Data

The available quantitative data for the anticancer effects of this compound is currently limited. The following tables summarize the existing data. It is important to note that much of the available research has focused on quercetin, the aglycone form.

Table 1: In Vitro Cytotoxicity of this compound (Quercitrin)
Cell LineCancer TypeIC50 Value (µg/mL)Exposure TimeReference
HeLaCervical Cancer46.6724 hours[2][3]

IC50: The half maximal inhibitory concentration.

Table 2: In Vitro Cytotoxicity of Quercetin (for reference)
Cell LineCancer TypeIC50 Value (µM)Exposure TimeReference
HL-60Promyelocytic Leukemia~7.796 hours[4]
MCF-7Breast Cancer3724 hours
A549Lung Cancer8.65 µg/mL24 hours
H69Lung Cancer14.2 µg/mL24 hours
T47DBreast Cancer~5048 hours
HT29Colorectal Cancer>10024 hours
CT-26Colon Carcinoma>12024 hours
LNCaPProstate Adenocarcinoma>12024 hours
PC3Prostate Cancer>12024 hours
PC12Pheochromocytoma>12024 hours
MOLT-4Acute Lymphoblastic Leukemia>12024 hours
U266B1Human Myeloma>12024 hours
RajiHuman Lymphoid>12024 hours
CHOOvarian Cancer>12024 hours

Note: The data for quercetin is provided for comparative context and to highlight the need for more specific research on this compound. Direct comparisons should be made with caution due to structural differences that can affect bioavailability and activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the anticancer research of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cell lines and to determine its IC50 value.

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing the different concentrations of Q7R. Include a vehicle control (medium with the same concentration of DMSO used for the highest Q7R concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance G->H I Calculate cell viability and IC50 H->I

Figure 2: Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as DHRS13, Bax, Bcl-2, and caspases.

Protocol:

  • Cell Lysis: Treat cancer cells with this compound at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-DHRS13, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Analysis & Quantification H->I

Figure 3: General workflow for Western blot analysis.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Protocol:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with various concentrations of Q7R for the desired time. Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A is included to prevent the staining of RNA.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. The G0/G1 phase cells will have 2n DNA content, G2/M phase cells will have 4n DNA content, and S phase cells will have a DNA content between 2n and 4n. The percentage of cells in each phase can be quantified using cell cycle analysis software.

Flow_Cytometry_Cell_Cycle_Workflow A Cell Treatment & Harvesting B Fixation in 70% Ethanol A->B C Staining with Propidium Iodide & RNase A B->C D Incubation C->D E Flow Cytometry Acquisition D->E F Cell Cycle Analysis E->F

Figure 4: Workflow for cell cycle analysis using flow cytometry.

Conclusion and Future Directions

The preliminary research on this compound indicates its potential as an anticancer agent, with a specific mechanism of action involving the inhibition of DHRS13 and subsequent induction of apoptosis in hepatocellular carcinoma. However, the current body of research is still in its early stages. To fully elucidate the therapeutic potential of Q7R, further in-depth studies are required.

Future research should focus on:

  • Expanding the scope of in vitro studies: Determining the IC50 values of Q7R across a broader range of cancer cell lines to identify other sensitive cancer types.

  • Detailed mechanistic studies: Investigating the effect of Q7R on cell cycle progression and exploring other potential signaling pathways beyond DHRS13 that may be modulated by this compound.

  • In vivo efficacy studies: Conducting comprehensive animal studies to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-activity relationship studies: Comparing the anticancer activity of Q7R with quercetin and other quercetin glycosides to understand the role of the rhamnose moiety in its biological activity.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the promising anticancer properties of this compound. The continued investigation of this natural compound may lead to the development of novel and effective cancer therapies.

References

Methodological & Application

Application Notes & Protocols: Extraction of Quercetin 7-O-rhamnoside from Hypericum japonicum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Hypericum japonicum, a plant distributed throughout Asia, is a significant source of valuable secondary metabolites, including flavonoids, phloroglucinols, and xanthones.[1][2] Among these, Quercetin 7-O-rhamnoside (Q7R), also known as quercetin-7-O-α-L-rhamnoside, is a key flavonoid component with demonstrated antioxidant and hepatoprotective properties.[1][3][4] These biological activities make Q7R a promising candidate for therapeutic development. This document provides detailed protocols for the extraction and purification of this compound from Hypericum japonicum, tailored for research and drug development applications.

Chemical Profile of Hypericum japonicum

Hypericum japonicum contains a diverse array of phytochemicals. The primary classes of compounds isolated from this plant are flavonoids, phloroglucinols, and xanthones. A summary of key flavonoids identified is presented below.

Table 1: Major Flavonoids Isolated from Hypericum japonicum

Compound Name Chemical Classification Reference
This compound Flavonol Glycoside
Quercitrin (Quercetin 3-O-rhamnoside) Flavonol Glycoside
Isoquercitrin (Quercetin 3-O-glucoside) Flavonol Glycoside
Quercetin Flavonol Aglycone
Kaempferol Flavonol Aglycone
Kaempferol 7-O-α-L-rhamnopyranoside Flavonol Glycoside
Miguelianin (Quercetin 3-O-β-D-glucuronide) Flavonol Glycoside

| 3,8″-Biapigenin | Biflavonoid | |

Extraction and Purification Workflow

The overall process involves the preparation of the plant material, extraction using an appropriate solvent, followed by fractionation and chromatographic purification to isolate the target compound, this compound.

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification A Harvest Whole Hypericum japonicum Plant B Air-Dry Plant Material (Shade-drying preferred) A->B C Grind into Fine Powder B->C D Maceration or Soxhlet Extraction with Ethanol or Methanol C->D E Filtration / Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Solvent Partitioning (e.g., with Ethyl Acetate) F->G H Column Chromatography (Silica Gel or Sephadex LH-20) G->H I Collect & Combine Fractions (Monitored by TLC) H->I J Pure Quercetin 7-O-rhamnoside I->J

Caption: General workflow for this compound extraction.

Experimental Protocols

Protocol 1: Plant Material Preparation
  • Collection and Drying: Harvest the whole Hypericum japonicum plant. Clean the material of any soil or foreign matter. Air-dry the plant material in a shaded, well-ventilated area to preserve heat-labile compounds.

  • Grinding: Once thoroughly dried, grind the plant material into a fine powder (e.g., 20-40 mesh) using a mechanical grinder. A smaller particle size increases the surface area for more efficient extraction.

Protocol 2: Solvent Extraction of Crude Flavonoids

This protocol outlines a standard maceration technique. Modern alternatives like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can also be employed to improve efficiency.

  • Maceration: Weigh the dried plant powder. Place it in a large vessel.

  • Add 96% ethanol or methanol to the powder at a solid-to-solvent ratio of 1:10 (w/v).

  • Seal the vessel and allow it to stand for 48-72 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield the crude ethanolic or methanolic extract.

Protocol 3: Fractionation and Purification

This protocol uses solvent partitioning followed by column chromatography, a common method for isolating specific flavonoids.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Suspend the dried crude extract in distilled water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform successive extractions with an immiscible organic solvent of increasing polarity, such as n-hexane, followed by ethyl acetate (EtOAc). The flavonoid glycosides are expected to partition into the moderately polar ethyl acetate fraction.

    • Collect the ethyl acetate fraction and evaporate the solvent to obtain the flavonoid-rich fraction.

  • Column Chromatography:

    • Stationary Phase Preparation: Prepare a column with Sephadex LH-20 or silica gel (100-200 mesh) as the stationary phase. The choice of stationary phase depends on the separation mechanism desired (size exclusion for Sephadex, adsorption for silica).

    • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent and load it onto the prepared column.

    • Elution: Elute the column with a gradient of solvents. A common system for flavonoids is a mixture of chloroform and methanol or ethyl acetate and methanol, starting with a lower polarity and gradually increasing the percentage of the more polar solvent (methanol).

    • Fraction Collection: Collect the eluate in small, sequential fractions.

  • Analysis and Isolation:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) alongside a this compound standard if available.

    • Combine the fractions that show a spot corresponding to the Rf value of the target compound.

    • Evaporate the solvent from the combined fractions to yield the purified this compound.

    • Confirm the structure and purity using analytical techniques such as HPLC, MS, and NMR.

G A Crude Extract B Suspend in Water A->B C Liquid-Liquid Extraction with Ethyl Acetate (EtOAc) B->C D Aqueous Layer (Discard or process for other compounds) C->D Separation E EtOAc Fraction (Concentrate) C->E Separation F Load onto Sephadex LH-20 Column E->F G Gradient Elution (e.g., DCM:MeOH) F->G H Collect Fractions G->H I Monitor by TLC H->I J Combine Pure Fractions I->J K Purified Quercetin 7-O-rhamnoside J->K

Caption: Purification workflow for this compound.

Quantitative Data and Method Comparison

The efficiency of flavonoid extraction is influenced by numerous factors. Modern techniques are often faster and require less solvent than traditional methods.

Table 2: Comparison of Flavonoid Extraction Techniques

Technique Principle Advantages Disadvantages Reference
Maceration Soaking plant material in a solvent to allow diffusion of compounds. Simple, low cost, no specialized equipment needed. Low efficiency, long extraction time, large solvent volume.
Soxhlet Extraction Continuous extraction with a cycling solvent. More efficient than maceration, requires less solvent. Unsuitable for thermolabile compounds due to heat.
Ultrasound-Assisted (UAE) Uses ultrasonic waves to create cavitation, disrupting cell walls. High efficiency, reduced time and solvent consumption. Potential for degradation of sensitive compounds if not optimized.

| Microwave-Assisted (MAE) | Uses microwave energy to heat the solvent and plant matrix rapidly. | Very fast, reduced solvent use, high efficiency. | Requires specialized equipment, potential for localized overheating. | |

Applications and Biological Activity

Purified this compound from Hypericum japonicum has several documented biological activities, making it a compound of interest for pharmaceutical development.

  • Hepatoprotective Effects: Q7R has shown a significant protective effect against liver injury in animal models, potentially by reducing oxidative stress. It has been observed to suppress the up-regulation of serum ALT, AST, and LDH levels in CCl₄-induced liver damage models.

  • Antioxidant Activity: The compound exhibits strong antioxidant properties, demonstrated through DPPH, ABTS, and FRAP assays. This activity is central to its protective effects against oxidative damage in cells.

  • Cardiovascular Effects: One study noted that Q7R exhibited excellent effects on promoting blood coagulation in vitro.

  • Antiviral Activity: Q7R has been reported to possess strong anti-porcine epidemic diarrhea virus activity.

These activities suggest potential applications for this compound in the development of treatments for liver diseases, as a natural antioxidant supplement, and potentially in other therapeutic areas.

References

Application Note: Isolation and Purification of Quercetin 7-O-rhamnoside from Broad Bean (Vicia faba)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin 7-O-rhamnoside, a glycosidic form of the flavonoid quercetin, is a natural compound found in various plants, including the broad bean (Vicia faba). Flavonoids are of significant interest in the pharmaceutical and nutraceutical industries due to their potential antioxidant, anti-inflammatory, and other health-promoting properties. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from broad bean material. The methodologies outlined are based on established phytochemical techniques and are intended to guide researchers in obtaining this compound for further study and development.

Data Presentation

The efficiency of flavonoid extraction from Vicia faba is influenced by the solvent and method used. The following tables summarize quantitative data on extraction yields and total flavonoid content from relevant studies.

Table 1: Extraction Yield and Total Flavonoid Content from Vicia faba Seeds

Extraction SolventExtraction MethodExtraction Yield ( g/100g dry matter)Total Flavonoid Content (g Catechin Equivalents/100g)Reference
80% MethanolShaking6.852.25[1]
80% EthanolShaking7.152.15[1]
80% MethanolSoaking5.452.31[2]
80% EthanolSoaking6.951.76[2]
80% MethanolStirring6.552.01[1]
80% EthanolStirring7.692.11

Table 2: Total Phenolic and Flavonoid Content in Fresh Broad Bean Pod Extracts

Extraction SolventTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)
Methanol/Water594.40.7
Methanol189.17.2
Methanol/Dichloromethane81.43.4
Dichloromethane49.50.9

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound from broad bean material.

Plant Material Preparation
  • Collection and Drying: Collect fresh broad bean aerial parts (leaves and pods). Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A finer powder increases the surface area for extraction, leading to higher efficiency.

  • Storage: Store the powdered material in an airtight container in a cool, dark, and dry place to prevent degradation of phytochemicals.

Extraction of Crude Flavonoids

This protocol utilizes a maceration technique with 80% methanol, which has been shown to be effective for flavonoid extraction.

  • Maceration: Weigh 100 g of the dried, powdered broad bean material and place it in a large Erlenmeyer flask.

  • Solvent Addition: Add 1 L of 80% methanol to the flask (1:10 solid-to-solvent ratio).

  • Extraction: Seal the flask and place it on an orbital shaker at room temperature for 24 hours.

  • Filtration: After 24 hours, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Transfer the plant residue back to the flask and repeat the extraction process with another 1 L of 80% methanol for an additional 24 hours to maximize the yield.

  • Pooling and Concentration: Combine the filtrates from both extractions. Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude methanolic extract.

Fractionation of the Crude Extract

The crude extract is fractionated using liquid-liquid partitioning to separate compounds based on their polarity.

  • Suspension: Suspend the crude methanolic extract in 200 mL of distilled water.

  • Hexane Partitioning: Transfer the aqueous suspension to a separatory funnel and add 200 mL of n-hexane. Shake vigorously and allow the layers to separate. The non-polar compounds will partition into the n-hexane layer. Drain the lower aqueous layer and discard the upper n-hexane layer (this step removes lipids and chlorophyll). Repeat this step twice.

  • Ethyl Acetate Partitioning: To the remaining aqueous layer, add 200 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Flavonoids, including quercetin glycosides, will partition into the ethyl acetate layer. Drain and collect the upper ethyl acetate layer. Repeat this process three times.

  • Concentration: Pool the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to obtain the flavonoid-rich fraction.

Purification by Column Chromatography

The flavonoid-rich fraction is further purified using column chromatography. A two-step process involving silica gel and Sephadex LH-20 is recommended for effective separation.

4.1. Silica Gel Column Chromatography

  • Column Preparation: Prepare a silica gel (60-120 mesh) column using a suitable solvent system, for example, a mixture of chloroform and methanol.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with 100% chloroform and gradually increase the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20 v/v chloroform:methanol).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor them by Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a mobile phase such as ethyl acetate:formic acid:water (8:1:1 v/v/v). Visualize the spots under UV light (254 nm and 365 nm). Fractions showing a similar profile to a quercetin glycoside standard are pooled.

  • Concentration: Concentrate the pooled fractions containing the target compound to dryness.

4.2. Sephadex LH-20 Column Chromatography

  • Column Preparation: Swell Sephadex LH-20 in methanol and pack it into a column.

  • Sample Loading: Dissolve the partially purified fraction from the silica gel column in a small volume of methanol and load it onto the Sephadex LH-20 column.

  • Elution: Elute the column with 100% methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC or HPLC to identify those containing pure this compound.

  • Final Concentration: Pool the pure fractions and evaporate the solvent to obtain the isolated compound.

Identification and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is used for the final identification and quantification of the isolated compound.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Mobile Phase: A common mobile phase for flavonoid analysis is a gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

  • Detection: Monitor the eluent at a wavelength of approximately 350 nm, which is a characteristic absorption maximum for quercetin derivatives.

  • Identification: Identify the peak for this compound by comparing its retention time with that of a certified reference standard.

  • Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. Calculate the concentration of the compound in the isolated sample by comparing its peak area to the calibration curve.

Optional: Acid Hydrolysis for Structural Confirmation

To confirm the identity of the glycoside, acid hydrolysis can be performed to yield the aglycone (quercetin) and the sugar moiety (rhamnose).

  • Hydrolysis: Dissolve a small amount of the isolated compound in 1 M HCl in 50% methanol.

  • Heating: Heat the solution in a water bath at 90°C for 2 hours.

  • Extraction of Aglycone: After cooling, extract the aglycone with ethyl acetate.

  • Analysis: Analyze the aglycone (in the ethyl acetate layer) and the sugar (in the aqueous layer) by TLC or HPLC, comparing them with authentic standards of quercetin and rhamnose.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow start Broad Bean Material (Dried and Powdered) extraction Extraction with 80% Methanol start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract fractionation Liquid-Liquid Fractionation (n-Hexane and Ethyl Acetate) crude_extract->fractionation ea_fraction Flavonoid-Rich Ethyl Acetate Fraction fractionation->ea_fraction silica_gel Silica Gel Column Chromatography ea_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex pure_compound Isolated this compound sephadex->pure_compound hplc HPLC Analysis (Identification and Quantification) pure_compound->hplc hydrolysis Acid Hydrolysis (Optional Confirmation) pure_compound->hydrolysis end Pure Compound Confirmed and Quantified hplc->end hydrolysis->end

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps

purification_logic crude Crude Extract partition Liquid-Liquid Partitioning crude->partition Removes non_polar Non-polar impurities (lipids, chlorophyll) partition->non_polar polar Highly polar impurities (sugars, salts) partition->polar cc_silica Silica Gel Chromatography partition->cc_silica Yields partially purified fraction for cc_sephadex Sephadex LH-20 Chromatography cc_silica->cc_sephadex Further refines pure Pure Compound cc_sephadex->pure Yields

Caption: Purification strategy for this compound.

References

Application Note: Quantification of Quercetin 7-O-rhamnoside in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 7-O-rhamnoside, a glycosidic form of the flavonoid quercetin, is a naturally occurring compound found in a variety of plants. It is recognized for its potential antioxidant, anti-inflammatory, and other pharmacological properties, making it a compound of interest in phytochemical research and drug development. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its therapeutic potential. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful and widely used technique for the separation, identification, and quantification of such phenolic compounds from complex plant matrices.

This application note provides a detailed protocol for the quantification of this compound in plant extracts using a reversed-phase HPLC (RP-HPLC) method. The described methodology is intended to serve as a comprehensive guide for researchers and professionals in the field.

Principle

The method is based on the separation of this compound from other components in a plant extract using a C18 reversed-phase column. The separation is achieved by isocratic or gradient elution with a mobile phase typically consisting of an acidified aqueous solution and an organic solvent (e.g., acetonitrile or methanol). The quantification is performed by detecting the analyte at its maximum absorption wavelength using a UV-Vis or Diode Array Detector (DAD). The concentration of this compound in the sample is determined by comparing its peak area with that of a calibration curve constructed from standard solutions of known concentrations.

Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • This compound reference standard (purity ≥ 95%)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or acetic acid (analytical grade)

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter the solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Sample Preparation (Plant Extract)
  • Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight and then grind it into a fine powder.

  • Extraction:

    • Accurately weigh about 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of methanol (or another suitable solvent like 70% ethanol).

    • Extract the sample using an ultrasonic bath for 30-60 minutes at room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • The filtrate can be concentrated using a rotary evaporator if necessary.

  • Final Sample Solution:

    • Re-dissolve the dried extract in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Chromatographic Conditions

The following are recommended starting conditions and may require optimization for specific plant matrices:

ParameterRecommended Condition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Elution Mode Isocratic or Gradient (e.g., 70% A, 30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~254 nm or ~350 nm (based on UV spectrum of the standard)
Injection Volume 20 µL
Method Validation

For ensuring the reliability of the results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Linearity: Analyze a series of standard solutions (at least 5 concentrations) and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of a standard solution. The relative standard deviation (%RSD) should be less than 2%.

  • Accuracy: Determine the accuracy by performing recovery studies. Spike a known amount of the standard into a placebo or a pre-analyzed sample and calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be calculated based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be confirmed by comparing the retention time and UV spectrum of the peak in the sample with that of the standard.

Data Presentation

The following table summarizes typical quantitative data for an HPLC method for this compound. Note: These values are illustrative and should be determined experimentally during method validation.

ParameterTypical Value
Retention Time (t_R) 8 - 12 min (highly dependent on conditions)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Dried & Powdered) extraction Solvent Extraction (e.g., Methanol, Sonication) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Optional) filtration->concentration final_sample Final Sample Solution (in Methanol) concentration->final_sample hplc_injection Injection into HPLC final_sample->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification (using Calibration Curve) peak_integration->quantification

Caption: Experimental workflow for the quantification of this compound in plant extracts.

HPLC Method Development and Validation Logic

method_validation_logic cluster_dev Method Development cluster_val Method Validation cluster_app Method Application select_column Select Column (e.g., C18) optimize_mobile_phase Optimize Mobile Phase select_column->optimize_mobile_phase optimize_conditions Optimize Conditions (Flow Rate, Temp.) optimize_mobile_phase->optimize_conditions linearity Linearity optimize_conditions->linearity precision Precision linearity->precision accuracy Accuracy precision->accuracy specificity Specificity accuracy->specificity lod_loq LOD & LOQ specificity->lod_loq routine_analysis Routine Sample Analysis lod_loq->routine_analysis

Caption: Logical flow of HPLC method development and validation for this compound analysis.

Application Notes and Protocols for the Mass Spectrometry Analysis of Quercetin 7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 7-O-rhamnoside, a flavonoid glycoside, is a natural compound found in various plants and is of significant interest to researchers in pharmacology and drug development due to its potential therapeutic properties. Mass spectrometry is a pivotal analytical technique for the qualitative and quantitative analysis of this compound in complex matrices. These application notes provide detailed protocols and data for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The following tables summarize the key mass spectrometry parameters for the analysis of this compound, compiled from various studies. These parameters are crucial for setting up analytical methods for targeted analysis.

Table 1: Mass Spectrometry Parameters for this compound Analysis

Compound NameMolecular FormulaPrecursor Ion TypePrecursor m/zMajor Product Ions (m/z)Ionization Mode
This compoundC21H20O11[M+H]+449.1084 / 449.38304, 303.0506, 302, 229.0495, 165.0170, 153.0173[1]Positive ESI
This compoundC21H20O11[M-H]-447.0927 / 447.4301.0348, 300.0275, 271.0233, 255.0275, 151.0025[2][3]Negative ESI

Experimental Protocols

Below are detailed protocols for the sample preparation and LC-MS/MS analysis of this compound. These protocols are synthesized from established methods for flavonoid analysis.[4][5]

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol outlines a liquid-liquid extraction procedure suitable for isolating this compound from plasma samples.

Materials:

  • Plasma sample

  • Acetonitrile (ACN) with 0.5% formic acid

  • Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)

  • Microcentrifuge tubes

  • Centrifuge

  • Syringe filters (0.22 µm PVDF)

  • Autosampler vials

Procedure:

  • To 500 µL of the plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution.

  • Add 1 mL of acetonitrile with 0.5% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general LC-MS/MS method for the quantification of this compound.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B (linear gradient)

    • 10-12 min: 95% B (hold)

    • 12-12.1 min: 95-5% B (linear gradient)

    • 12.1-15 min: 5% B (re-equilibration)

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 600 L/Hr.

  • Source Temperature: 120°C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Positive Mode: m/z 449.1 -> 303.1 (quantifier), m/z 449.1 -> 153.0 (qualifier)

    • Negative Mode: m/z 447.1 -> 301.0 (quantifier), m/z 447.1 -> 151.0 (qualifier)

  • Collision Energy: Optimization is required, but a starting range of 15-30 eV can be used.

Visualizations

The following diagrams illustrate the experimental workflow for the mass spectrometry analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile + Formic Acid) sample->precipitation 1 centrifugation Centrifugation precipitation->centrifugation 2 filtration Supernatant Filtration centrifugation->filtration 3 lc_separation LC Separation (C18 Column) filtration->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection 4 data_analysis Data Analysis (Quantification) ms_detection->data_analysis 5

Experimental workflow from sample preparation to data analysis.

The fragmentation of this compound in the mass spectrometer is a key process for its identification and quantification. The following diagram illustrates the logical relationship in the fragmentation pattern.

fragmentation_pathway cluster_positive Positive Ion Mode ([M+H]+) cluster_negative Negative Ion Mode ([M-H]-) precursor_pos This compound [M+H]+ m/z 449.1 aglycone_pos Quercetin Aglycone [M+H-rhamnose]+ m/z 303.1 precursor_pos->aglycone_pos Loss of Rhamnose (-146 Da) precursor_neg This compound [M-H]- m/z 447.1 aglycone_neg Quercetin Aglycone [M-H-rhamnose]- m/z 301.0 precursor_neg->aglycone_neg Loss of Rhamnose (-146 Da)

Fragmentation of this compound in MS/MS.

References

Enzymatic synthesis of "Quercetin 7-O-rhamnoside" using glycosyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin is a prominent dietary flavonoid known for its antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] However, its low water solubility and stability can limit its bioavailability and clinical applications.[3][4] Glycosylation, the enzymatic attachment of sugar moieties, is a key strategy to enhance the physicochemical properties of natural products like quercetin.[5] Quercetin 7-O-rhamnoside, a glycosylated derivative, is of significant interest for its potential biological activities.

Enzymatic synthesis using UDP-glycosyltransferases (UGTs) offers a highly specific and efficient method for producing flavonoid glycosides under mild reaction conditions, overcoming the challenges of regioselectivity associated with chemical synthesis. This document provides detailed protocols for the synthesis of this compound using a specific flavonol 7-O-rhamnosyltransferase, particularly through a whole-cell biocatalysis approach.

Principle of Enzymatic Rhamnosylation

The synthesis of this compound is catalyzed by a UDP-glycosyltransferase, specifically a flavonol rhamnosyltransferase. The enzyme facilitates the transfer of a rhamnose group from an activated sugar donor, UDP-β-L-rhamnose, to the hydroxyl group at the 7th position of the quercetin aglycone. This reaction is highly regioselective, ensuring the specific formation of the 7-O-glycosidic bond.

Enzymatic_Reaction Quercetin Quercetin (Acceptor) plus1 + Quercetin->plus1 UDP_Rhamnose UDP-L-Rhamnose (Sugar Donor) Enzyme Flavonol 7-O-Rhamnosyltransferase (e.g., AtUGT89C1) UDP_Rhamnose->Enzyme plus2 + Enzyme->plus2 Product This compound Product->plus2 UDP UDP plus1->UDP_Rhamnose plus2->Product plus2->UDP Experimental_Workflow Start Engineered E. coli Strain Culture Cell Culture & Induction (IPTG) Start->Culture Biotransformation Biotransformation (Add Quercetin) Culture->Biotransformation Harvest Harvest & Separate (Centrifugation) Biotransformation->Harvest Purification Purification (SPE & Prep-HPLC) Harvest->Purification Analysis Analysis (HPLC, LC-MS, NMR) Purification->Analysis End Pure Quercetin 7-O-rhamnoside Analysis->End

References

Application Notes & Protocols for Biocatalytic Production of Quercetin 7-O-rhamnoside in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin, a flavonoid abundant in various plants, is renowned for its antioxidant, anti-inflammatory, and potential antiviral properties. Glycosylation, the attachment of sugar moieties, significantly impacts its bioavailability and biological activity. Quercetin 7-O-rhamnoside is a specific glycoside that has garnered interest for its potential pharmacological applications. Chemical synthesis of such specific glycosides is often complex, involving multiple protection and deprotection steps, leading to low yields. Biocatalysis using engineered Escherichia coli presents a promising alternative, offering high regioselectivity and environmentally benign reaction conditions.

This document provides a comprehensive overview and detailed protocols for the biocatalytic production of this compound and related rhamnosylated quercetin derivatives using whole-cell E. coli biocatalysts. The methodologies described herein are based on the heterologous expression of plant-derived glycosyltransferases and the engineering of the bacterial host to ensure an adequate supply of the required sugar donor, uridine diphosphate rhamnose (UDP-rhamnose).

Principle of Biocatalytic Rhamnosylation

The core of this biocatalytic system is the use of an engineered E. coli strain that performs two key functions:

  • Synthesis of the Sugar Donor: The strain is engineered to produce the activated sugar donor, UDP-L-rhamnose, from endogenous UDP-D-glucose. This is typically achieved by overexpressing a rhamnose synthase, such as RHM2 from Arabidopsis thaliana.

  • Regioselective Glycosylation: A specific UDP-dependent glycosyltransferase (UGT) is expressed, which catalyzes the transfer of the rhamnosyl group from UDP-rhamnose to a specific hydroxyl group on the quercetin backbone. For the synthesis of this compound, a rhamnosyltransferase with specific activity towards the 7-hydroxyl group is required. Often, a stepwise approach is employed where an initial glycosylation at another position (e.g., 3-O) is performed, followed by rhamnosylation at the 7-O position.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biocatalytic production of quercetin rhamnosides in E. coli.

Product Engineered E. coli Strain Key Genes Expressed Substrate(s) Product Titer (mg/L) Reference
Quercetin 3-O-glucoside-7-O-rhamnosideE. coliAtUGT78D2, AtUGT89C1Quercetin67[1]
Quercetin 3,7-O-bisrhamnosideE. coliAtUGT78D1, AtUGT89C1, RHM2Quercetin67.4[1]
Quercetin 3-O-glucuronic acid 7-O-rhamnosideE. coliUGT, UDP-rhamnose synthesis genesQuercetin 3-O-glucuronic acid44.8[2]
Quercetin 3-O-arabinose-7-O-rhamnosideE. coliUGT, UDP-rhamnose synthesis genesQuercetin 3-O-arabinose45.1[2]
Quercetin 3-O-rhamnosideE. coliAtUGT78D1, RHM2Quercetin150[3]

Signaling Pathways and Experimental Workflows

Engineered Metabolic Pathway for Quercetin Rhamnoside Production in E. coli

metabolic_pathway cluster_ecoli E. coli Metabolism cluster_biotransformation Biotransformation Glucose Glucose UDP_Glucose UDP_Glucose Glucose->UDP_Glucose Endogenous pathway RHM2 Rhamnose Synthase (RHM2) UDP_Glucose->RHM2 UDP_Rhamnose UDP_Rhamnose UGT Rhamnosyltransferase (e.g., AtUGT89C1) UDP_Rhamnose->UGT RHM2->UDP_Rhamnose Quercetin Quercetin (exogenously fed) Quercetin->UGT Quercetin_7_O_Rhamnoside This compound UGT->Quercetin_7_O_Rhamnoside

Caption: Engineered metabolic pathway for the production of this compound in E. coli.

General Experimental Workflow

experimental_workflow Strain_Construction 1. Strain Construction (Plasmid transformation into E. coli BL21(DE3)) Preculture 2. Pre-culture (Overnight in LB medium) Strain_Construction->Preculture Main_Culture 3. Main Culture & Induction (Inoculation into fresh medium, growth to OD600 0.6-0.8, IPTG induction) Preculture->Main_Culture Cell_Harvest 4. Cell Harvest (Centrifugation) Main_Culture->Cell_Harvest Biotransformation 5. Biotransformation (Resuspend cells, add quercetin, incubate) Cell_Harvest->Biotransformation Extraction 6. Extraction (e.g., Ethyl acetate extraction) Biotransformation->Extraction Analysis 7. Analysis (HPLC, LC-MS) Extraction->Analysis Purification 8. Purification (Optional: Column chromatography) Analysis->Purification

Caption: General experimental workflow for biocatalytic production of quercetin rhamnosides.

Experimental Protocols

Protocol 1: Preparation of Engineered E. coli Biocatalyst

1.1. Strain and Plasmids:

  • Host Strain: E. coli BL21(DE3) is a commonly used strain for protein expression.

  • Plasmids:

    • An expression vector containing the gene for a rhamnosyltransferase with activity towards the 7-hydroxyl group of quercetin (e.g., a homolog of AtUGT89C1).

    • A compatible expression vector containing the gene for rhamnose synthase (e.g., RHM2 from A. thaliana) to enhance the intracellular pool of UDP-rhamnose.

1.2. Transformation:

  • Thaw competent E. coli BL21(DE3) cells on ice.

  • Add 1-5 µL of each plasmid DNA to the competent cells.

  • Incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45-60 seconds.

  • Immediately transfer to ice for 2 minutes.

  • Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate on LB agar plates containing the appropriate antibiotics for plasmid selection.

  • Incubate overnight at 37°C.

1.3. Culture and Induction:

  • Inoculate a single colony of the transformed E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Inoculate 500 mL of fresh LB medium in a 2 L flask with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1.

  • Grow the culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to culture at a lower temperature, such as 18-25°C, for 16-24 hours to ensure proper protein folding.

1.4. Cell Harvest:

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • The cell pellet can be used immediately for biotransformation or stored at -80°C.

Protocol 2: Whole-Cell Biotransformation

2.1. Reaction Setup:

  • Resuspend the harvested E. coli cell pellet in a reaction buffer. A minimal medium such as M9 medium supplemented with 1-2% glucose can be used. Adjust the cell density to a final OD600 of 10-20.

  • Prepare a stock solution of quercetin (e.g., 10-20 mM in DMSO).

  • Add the quercetin stock solution to the cell suspension to a final concentration of 100-200 µM. Note: Higher concentrations of quercetin may be toxic to the cells. A fed-batch approach for substrate addition can be beneficial.

2.2. Incubation:

  • Incubate the reaction mixture at 30°C with gentle shaking (e.g., 150 rpm) for 24-48 hours.

  • Monitor the progress of the reaction by taking samples at regular intervals for HPLC analysis.

Protocol 3: Extraction and Analysis

3.1. Extraction:

  • After the biotransformation is complete, centrifuge the reaction mixture to pellet the cells.

  • Transfer the supernatant to a fresh tube.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under vacuum.

  • Resuspend the dried extract in a small volume of methanol or DMSO for analysis.

3.2. HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Detection: UV detector at a wavelength of 254 nm or 370 nm.

  • Standard: A purified standard of this compound is required for quantification. If unavailable, LC-MS can be used for product identification based on mass-to-charge ratio.

Protocol 4: Product Purification (Optional)

For obtaining a pure sample of this compound for further studies, the crude extract can be purified using column chromatography.

4.1. Column Chromatography:

  • Stationary Phase: Silica gel or a preparative C18 column.

  • Mobile Phase: A solvent system such as a gradient of chloroform and methanol for silica gel chromatography, or acetonitrile and water for reverse-phase chromatography.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC to identify those containing the desired product.

  • Final Step: Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Troubleshooting and Considerations

  • Low Product Yield:

    • Optimize the expression of the glycosyltransferase and rhamnose synthase by varying the IPTG concentration and induction temperature.

    • Ensure an adequate supply of glucose in the biotransformation medium.

    • Test different E. coli host strains.

    • Consider codon optimization of the heterologous genes for expression in E. coli.

  • Substrate Toxicity:

    • Use a fed-batch strategy to maintain a low but consistent concentration of quercetin in the reaction mixture.

  • Formation of Byproducts:

    • The regioselectivity of the glycosyltransferase is crucial. If other glycosylated products are formed, it may be necessary to screen for a more specific enzyme.

    • A stepwise synthesis approach, where a monoglycosylated quercetin is used as a substrate for the second glycosylation step, can improve specificity.

Conclusion

The biocatalytic production of this compound in engineered E. coli offers a scalable and regioselective alternative to chemical synthesis. By leveraging the appropriate genetic tools and optimizing the fermentation and biotransformation conditions, it is possible to achieve significant titers of this valuable flavonoid glycoside. The protocols provided in this document serve as a comprehensive guide for researchers to establish and optimize their own production systems. Further improvements can be achieved through advanced metabolic engineering strategies and enzyme evolution to enhance the efficiency and specificity of the biocatalyst.

References

"Quercetin 7-O-rhamnoside" DPPH assay protocol for antioxidant capacity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: DPPH Assay for Quercetin 7-O-rhamnoside

Introduction

This compound (Q7R), a flavonoid glycoside found in various plants, is studied for its potential health benefits, including its antioxidant properties.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method to evaluate the antioxidant capacity of compounds like Q7R.[2][3][4] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[5] This reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which is measured by a decrease in absorbance at approximately 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Mechanism of Action

The reaction between DPPH and an antioxidant like this compound primarily occurs through a Hydrogen Atom Transfer (HAT) or a Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism. The antioxidant donates a hydrogen atom to the DPPH radical, converting it to its reduced form, DPPH-H. This process quenches the radical and results in the characteristic loss of the violet color.

G DPPH_Radical DPPH• (Stable Free Radical, Violet) Antioxidant This compound (Hydrogen Donor) DPPH_H DPPH-H (Reduced Form, Yellow) DPPH_Radical->DPPH_H Hydrogen Atom Transfer (HAT) Antioxidant_Radical This compound Radical Antioxidant->Antioxidant_Radical Donates Hydrogen

Caption: Reaction mechanism of DPPH radical scavenging by an antioxidant.

Experimental Protocol

This protocol is adapted from the method described for assessing the antioxidant activity of this compound.

1. Materials and Reagents

  • This compound (Q7R)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ethanol or Methanol (HPLC or analytical grade)

  • Positive Control (e.g., Butylated hydroxytoluene (BHT), Ascorbic Acid, or Trolox)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 515-517 nm

  • Pipettes and general laboratory glassware

2. Reagent Preparation

  • DPPH Stock Solution (e.g., 0.1 mM):

    • Dissolve an appropriate amount of DPPH powder (e.g., 19.7 mg) in a solvent like ethanol or methanol to make a final volume of 50 mL.

    • The solution should be freshly prepared and stored in a dark bottle or wrapped in aluminum foil at 4°C until use, as DPPH is light-sensitive.

  • This compound (Q7R) Sample Solutions:

    • Prepare a stock solution of Q7R in the same solvent used for the DPPH solution.

    • Perform serial dilutions from the stock solution to create a range of concentrations for testing (e.g., 12.5 µM to 500 µM).

  • Positive Control Solutions:

    • Prepare a stock solution and serial dilutions of the chosen positive control (e.g., BHT, 25 µM to 1000 µM) in the same manner as the Q7R samples.

3. Assay Procedure

The following workflow outlines the steps for performing the DPPH assay in a 96-well plate format.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 180 µL of DPPH Solution to each well prep_dpph->add_dpph prep_q7r Prepare Serial Dilutions of Q7R add_samples Add 20 µL of Q7R/Control to 96-well plate prep_q7r->add_samples prep_ctrl Prepare Serial Dilutions of Control prep_ctrl->add_samples add_samples->add_dpph mix Mix gently and incubate (30 min, room temp, dark) add_dpph->mix measure Measure Absorbance at 515 nm mix->measure calculate_inhibition Calculate % Scavenging Activity measure->calculate_inhibition calculate_ec50 Determine EC50 Value calculate_inhibition->calculate_ec50

Caption: Experimental workflow for the DPPH antioxidant capacity assay.

  • Plate Setup:

    • Sample Wells: Add the Q7R diluted solutions to triplicate wells of a 96-well plate.

    • Positive Control Wells: Add the positive control dilutions to triplicate wells.

    • Blank Wells (Sample Color): Add Q7R solutions and solvent (without DPPH) to measure the sample's own absorbance.

    • Control Wells (DPPH only): Add solvent (without the sample) to triplicate wells. This represents 0% scavenging.

  • Reaction: Add the DPPH working solution to all wells except the blank wells.

  • Incubation: Mix the contents of the wells gently. Incubate the plate at room temperature in the dark for 30 minutes.

  • Measurement: After incubation, measure the absorbance of all wells at 515 nm using a microplate reader.

4. Calculation of Results

The percentage of DPPH radical scavenging activity is calculated using the following formula:

DPPH Scavenging Activity (%) = [1 - (A_sample - A_blank) / A_control] x 100

Where:

  • A_sample: Absorbance of the DPPH solution with the Q7R sample.

  • A_blank: Absorbance of the Q7R sample without the DPPH solution.

  • A_control: Absorbance of the DPPH solution without the sample.

The EC50 (or IC50) value is the effective concentration of the sample required to scavenge 50% of the DPPH radicals. It is determined by plotting the percentage of scavenging activity against the corresponding sample concentrations and calculating the concentration that yields 50% inhibition.

Data Presentation

The antioxidant capacity of this compound is typically reported as an EC50 or IC50 value and compared with standard antioxidants. Lower values indicate higher antioxidant potency.

CompoundAssayEC50 / IC50 Value (µM)Reference
This compound DPPH104.3 ± 1.5Huang et al., 2018
Quercetin (aglycone form)DPPH6.4 - 8.6Lee et al., 2014
BHT (Positive Control)DPPH274.5 ± 2.6Huang et al., 2018
Ascorbic Acid (Vitamin C)DPPH~9.5Marbaniang et al.

References

Application Note: Ferric Reducing Antioxidant Power (FRAP) Assay for Quercetin 7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used, simple, and cost-effective colorimetric method to determine the total antioxidant capacity of a substance.[1][2] The assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[1][2] This reduction results in the formation of a colored complex, the intensity of which is proportional to the reducing power of the sample.[1] Quercetin 7-O-rhamnoside (Q7R), a flavonoid found in various plants, is known for its antioxidant properties. The FRAP assay is an effective method to quantify the potent antioxidant and reducing capacity of Q7R, providing valuable data for researchers in natural product chemistry, pharmacology, and drug development.

Assay Principle

The FRAP assay is based on the reduction of a colorless ferric complex (Fe³⁺-2,4,6-tripyridyl-s-triazine [TPTZ]) to an intense blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic environment (pH 3.6). The change in absorbance is measured spectrophotometrically at approximately 593 nm. The antioxidant activity is quantified by comparing the absorbance change of the sample to that of a standard, typically ferrous sulfate (FeSO₄) or Trolox. The results are expressed as Fe²⁺ equivalents, indicating the sample's reducing power.

FRAP_Principle cluster_reactants Reactants cluster_products Products Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue Color) Fe3_TPTZ->Fe2_TPTZ Reduction at pH 3.6 Antioxidant This compound (Antioxidant) Antioxidant->Fe3_TPTZ e⁻ (Electron Donation) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation

Caption: Chemical principle of the FRAP assay.

Experimental Protocol

This protocol details the steps for measuring the reducing power of this compound using the FRAP assay.

1. Required Materials and Reagents

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6)

    • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in distilled water)

    • Ferrous sulfate (FeSO₄·7H₂O) or Trolox for standard curve

    • This compound (test sample)

    • Distilled water

    • Methanol or DMSO (for dissolving the sample)

  • Equipment:

    • Spectrophotometer or 96-well plate reader capable of measuring absorbance at 593 nm

    • Water bath or incubator set to 37°C

    • Pipettes and tips

    • Test tubes or 96-well microplate

    • Vortex mixer

2. Preparation of Solutions

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Add 16 mL of glacial acetic acid and adjust the final volume to 1 L with distilled water. Check and adjust the pH to 3.6.

  • TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl. Warm gently in a water bath (around 50°C) to aid dissolution. This solution should be prepared fresh.

  • Ferric Chloride Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water. Prepare this solution fresh.

  • FRAP Working Reagent: Prepare the FRAP reagent fresh on the day of the assay by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. For example, mix 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution. The reagent should be a pale straw or yellow-orange color; if it is blue, discard it as this indicates contamination. Warm the working reagent to 37°C before use.

  • Standard Stock Solution (e.g., 1 mM FeSO₄): Prepare a stock solution of a known antioxidant standard. For a 1 mM FeSO₄ solution, dissolve 27.8 mg of FeSO₄·7H₂O in 100 mL of distilled water. From this stock, prepare a series of dilutions (e.g., 100, 200, 400, 600, 800, 1000 µM) in distilled water for the standard curve.

  • Sample Solution (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare several dilutions of the sample to ensure the absorbance readings fall within the linear range of the standard curve.

3. Assay Procedure (Microplate Method)

FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) E Add pre-warmed FRAP Reagent A->E B Prepare Standard (FeSO₄) Dilutions D Add Standards & Samples to Plate B->D C Prepare this compound Dilutions C->D D->E F Incubate (e.g., 4-6 min at 37°C) E->F G Measure Absorbance at 593 nm F->G H Construct Standard Curve G->H I Calculate FRAP Value of Sample H->I

Caption: Experimental workflow for the FRAP assay.

  • Pipetting: Add 20 µL of each standard dilution, sample dilution, and a blank (distilled water or solvent used for sample) into separate wells of a 96-well plate. Perform all measurements in triplicate.

  • Reaction Initiation: Add 150-200 µL of the pre-warmed FRAP working reagent to each well.

  • Incubation: Mix thoroughly and incubate the plate at 37°C for a specified time, typically between 4 and 10 minutes. The reaction time should be consistent for all wells.

  • Measurement: Measure the absorbance of the solution in each well at 593 nm using a microplate reader.

4. Data Analysis and Calculation

  • Blank Correction: Subtract the absorbance of the blank from the absorbance readings of all standards and samples.

  • Standard Curve: Plot the blank-corrected absorbance values of the standards against their corresponding concentrations (e.g., in µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'm' is the slope, 'x' is concentration, and 'c' is the intercept.

  • Calculate FRAP Value: Use the regression equation to calculate the FRAP value of the this compound sample. The concentration ('x') is determined from the sample's blank-corrected absorbance ('y').

    • FRAP Value (µM Fe(II) Equivalent) = (Absorbance_sample - c) / m

  • The final value should be adjusted for any dilution of the sample and can be expressed as µmol of Fe(II) equivalents per gram or milligram of the compound.

Data Presentation

The results of the FRAP assay are summarized in the tables below. Table 1 shows the data used to generate the standard curve, and Table 2 presents the calculated reducing power of this compound.

Table 1: Standard Curve Data for Ferrous Sulfate (FeSO₄)

FeSO₄ Concentration (µM)Absorbance at 593 nm (Mean ± SD)
0 (Blank)0.052 ± 0.003
1000.215 ± 0.008
2000.378 ± 0.011
4000.710 ± 0.015
6001.055 ± 0.021
8001.390 ± 0.025
10001.725 ± 0.030
Linear Regression R² = 0.999

Table 2: FRAP Value of this compound

SampleConcentration (µg/mL)Absorbance at 593 nm (Mean ± SD)Calculated FRAP Value (µM Fe(II) Equivalent)
This compound500.854 ± 0.018485.9
Quercetin (Reference)501.230 ± 0.022712.1
Trolox (Reference)500.980 ± 0.019562.8

Note: The data presented in the tables are for illustrative purposes only and will vary based on experimental conditions.

References

Application Notes and Protocols for Cytotoxicity Assessment of Quercetin 7-O-rhamnoside in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 7-O-rhamnoside, a flavonoid glycoside found in various plants, has garnered interest for its potential therapeutic properties, including its anticancer activities. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound in cell culture models. The information compiled herein is intended to guide researchers in designing and executing robust cytotoxicity studies.

Data Presentation: Cytotoxicity of this compound and Quercetin

The following tables summarize the cytotoxic effects of this compound and its aglycone, Quercetin, on various cancer cell lines. The 50% inhibitory concentration (IC50) or 50% cytotoxic concentration (CC50) values are presented to facilitate comparison.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeAssayIC50/CC50 (µg/mL)Exposure Time (h)
HeLaCervical CancerMTT46.67[1]24
VeroKidney Epithelial (non-cancerous)SRB>100[2]48

Table 2: Cytotoxicity of Quercetin

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)
MCF-7Breast CancerMTT37[3]24
MDA-MB-231Breast CancerMTT>100[3]24
A549Lung CancerMTT8.65 (µg/mL)24
H69Lung CancerMTT14.2 (µg/mL)24
HL-60Promyelocytic LeukemiaNot Specified7.7[4]96
HepG2Hepatocellular CarcinomaNot SpecifiedNot SpecifiedNot Specified
Caco-2Colorectal AdenocarcinomaNot SpecifiedNot SpecifiedNot Specified
HT-29Colorectal AdenocarcinomaNot SpecifiedNot SpecifiedNot Specified
PC-3Prostate CancerNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for key cytotoxicity and apoptosis assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a measure of cytotoxicity.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 6-well plates or culture flasks

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time. Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Prepare this compound dilutions treatment Treat cells compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh annexin_v Annexin V/PI Assay incubation->annexin_v readout Measure Absorbance/Fluorescence mtt->readout ldh->readout annexin_v->readout calculation Calculate % Viability/Cytotoxicity/Apoptosis readout->calculation ic50 Determine IC50 calculation->ic50

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis in Hepatocellular Carcinoma

Recent research has indicated that this compound can induce apoptosis in hepatocellular carcinoma (HCC) cells by downregulating the expression of Dehydrogenase/reductase member 13 (DHRS13).

signaling_pathway q7r This compound dhrs13 DHRS13 q7r->dhrs13 downregulates apoptosis Apoptosis dhrs13->apoptosis inhibits cell_growth Cell Growth Inhibition apoptosis->cell_growth

Caption: this compound induces apoptosis by downregulating DHRS13 in HCC.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the cytotoxic effects of this compound. The summarized data highlights its potential as an anticancer agent, although further research is required to elucidate its efficacy across a broader range of cancer cell lines and to fully understand its molecular mechanisms of action. The detailed protocols and visual workflows are intended to facilitate the design and implementation of future studies in this promising area of research.

References

Application Notes and Protocols: Quercetin 7-O-rhamnoside in Animal Models of Liver Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of in vivo studies investigating the therapeutic potential of Quercetin 7-O-rhamnoside (Q7R) in animal models of liver injury. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Introduction

This compound (Q7R), a flavonoid glycoside found in various plants, including Hypericum japonicum, has garnered interest for its potential hepatoprotective properties.[1][2][3][4] Preclinical in vivo studies have demonstrated its efficacy in mitigating liver damage induced by toxins. These studies suggest that Q7R exerts its therapeutic effects through multiple mechanisms, including antioxidant, anti-inflammatory, and regulatory actions on bile acid metabolism.[5] This document consolidates the findings from key animal studies to serve as a resource for researchers in the field of liver therapeutics.

Quantitative Data Summary

The hepatoprotective effects of this compound have been quantified in various animal models of liver injury. The following tables summarize the key findings from these studies, providing a comparative overview of the experimental designs and outcomes.

Table 1: Effect of this compound on Serum Biochemical Markers in a CCl₄-Induced Liver Injury Model in Mice
ParameterControl GroupCCl₄ Model GroupQ7R (25 mg/kg) + CCl₄Q7R (50 mg/kg) + CCl₄Q7R (100 mg/kg) + CCl₄Silymarin (200 mg/kg) + CCl₄
ALT (U/L) 35.4 ± 6.2245.7 ± 35.8189.3 ± 25.1135.6 ± 18.998.4 ± 15.385.2 ± 12.7
AST (U/L) 110.2 ± 15.8480.5 ± 55.1390.1 ± 40.2310.8 ± 33.6225.4 ± 28.9190.7 ± 22.5
LDH (U/L) 150.3 ± 20.1580.6 ± 65.7450.2 ± 50.8380.4 ± 42.1290.7 ± 35.4250.1 ± 30.6
TG (mmol/L) 1.2 ± 0.33.8 ± 0.72.9 ± 0.52.1 ± 0.41.5 ± 0.31.3 ± 0.2

*Data are presented as mean ± SD. *p < 0.05 compared to the CCl₄ model group. Data extracted from Huang et al., 2018.

Table 2: Effect of this compound on Hepatic Antioxidant Status in a CCl₄-Induced Liver Injury Model in Mice
ParameterControl GroupCCl₄ Model GroupQ7R (100 mg/kg) + CCl₄Silymarin (200 mg/kg) + CCl₄
CAT (U/mg prot) 50.1 ± 7.525.3 ± 4.842.8 ± 6.145.2 ± 5.9
GSH (nmol/mg prot) 8.5 ± 1.23.1 ± 0.66.9 ± 0.97.3 ± 1.0
MDA (nmol/mg prot) 0.8 ± 0.12.9 ± 0.51.3 ± 0.21.1 ± 0.2

*Data are presented as mean ± SD. *p < 0.05 compared to the CCl₄ model group. Data extracted from Huang et al., 2018.

Table 3: Effect of this compound on Serum Biochemical Markers in an ANIT-Induced Cholestatic Hepatitis Model in Rats
ParameterControl GroupANIT Model GroupQ7R (1.25 mg/kg) + ANITQ7R (2.5 mg/kg) + ANITQ7R (5.0 mg/kg) + ANITPositive Control Group
ALT (U/L) ~50~250~200~150~100~125
AST (U/L) ~150~550~450~350~250~300
ALP (U/L) ~100~400~300~250~200~225
γ-GGT (U/L) ~10~50~40~30~20~25
TBIL (μmol/L) ~5~80~60~40~20~30
DBIL (μmol/L) ~2~50~40~30~15~20

*Values are approximated from graphical data presented in Feng et al., 2022. *p < 0.05 compared to the ANIT model group.

Experimental Protocols

Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury in Mice

This protocol is based on the methodology described by Huang et al., 2018.

  • Animal Model: Male Kunming mice (18-22 g).

  • Housing: Standard laboratory conditions with free access to food and water.

  • Experimental Groups:

    • Normal Control Group: Received the vehicle (0.5% sodium carboxymethyl cellulose).

    • Model Group: Received CCl₄ (0.1% in olive oil, 10 ml/kg, intraperitoneal injection).

    • Q7R Treatment Groups: Received Q7R (25, 50, and 100 mg/kg, oral gavage) daily for 7 days.

    • Positive Control Group: Received Silymarin (200 mg/kg, oral gavage) daily for 7 days.

  • Induction of Liver Injury: On the 7th day, 2 hours after the final administration of Q7R or Silymarin, all groups except the normal control group were administered CCl₄.

  • Sample Collection: 16 hours after CCl₄ administration, blood was collected for serum biochemical analysis. Livers were excised for histopathological examination and determination of antioxidant enzyme activities.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), lactate dehydrogenase (LDH), and triglycerides (TG) were measured using commercial kits.

  • Antioxidant Status Assessment: Hepatic levels of catalase (CAT), glutathione (GSH), and malondialdehyde (MDA) were determined using specific assay kits.

  • Histopathology: Liver tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation.

Protocol 2: Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestatic Hepatitis in Rats

This protocol is based on the methodology described by Feng et al., 2022.

  • Animal Model: Male Sprague-Dawley rats (180-220 g).

  • Housing: Standard laboratory conditions.

  • Experimental Groups:

    • Control Group: Received the vehicle.

    • Model Group: Received ANIT (75 mg/kg in olive oil, oral gavage) on day 1.

    • Q7R Treatment Groups: Received Q7R (1.25, 2.5, and 5.0 mg/kg, oral gavage) for 3 days.

    • Positive Control Group: Received a positive control drug.

  • Induction of Cholestatic Hepatitis: A single oral dose of ANIT was administered to induce liver injury.

  • Treatment: Q7R was administered for 3 consecutive days.

  • Sample Collection: On the 4th day, blood was collected for serum analysis. Livers were collected for histopathology and Western blot analysis.

  • Biochemical Analysis: Serum levels of ALT, AST, alkaline phosphatase (ALP), gamma-glutamyl transferase (γ-GGT), total bilirubin (TBIL), and direct bilirubin (DBIL) were measured.

  • Histopathology: Liver sections were stained with H&E and Masson's trichrome to assess liver damage and collagen deposition.

  • Western Blot Analysis: Protein expression of farnesoid X receptor (FXR), cholesterol 7α-hydroxylase (CYP7A1), and sterol 27-hydroxylase (CYP27A1) in liver tissues was determined.

Signaling Pathways and Mechanisms of Action

Antioxidant Pathway

This compound demonstrates significant antioxidant activity, which is a key mechanism in its hepatoprotective effect against CCl₄-induced injury. It works by reducing oxidative stress through the downregulation of malondialdehyde (MDA), a marker of lipid peroxidation, and by enhancing the activity of endogenous antioxidant enzymes such as catalase (CAT) and increasing the content of glutathione (GSH).

G cluster_0 Hepatocyte CCl4 CCl₄ ROS Reactive Oxygen Species (ROS) CCl4->ROS induces Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation causes Cell_Damage Hepatocyte Damage ROS->Cell_Damage causes MDA MDA (Malondialdehyde) Lipid_Peroxidation->MDA generates MDA->Cell_Damage contributes to Antioxidant_Enzymes Antioxidant Enzymes (CAT, GSH) Antioxidant_Enzymes->ROS neutralizes Q7R This compound Q7R->ROS scavenges Q7R->Antioxidant_Enzymes upregulates

Caption: Antioxidant mechanism of this compound.

Bile Acid Metabolism and Anti-inflammatory Pathway

In the ANIT-induced cholestatic hepatitis model, this compound was shown to regulate bile acid homeostasis and reduce inflammation. It upregulates the expression of FXR and CYP27A1, which are involved in the alternative pathway of bile acid synthesis, and downregulates CYP7A1, the rate-limiting enzyme in the classical pathway. This modulation helps to alleviate the accumulation of toxic bile acids. Furthermore, Q7R was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.

G cluster_pathway Bile Acid and Inflammation Regulation cluster_bile_acid Bile Acid Synthesis cluster_inflammation Inflammatory Response ANIT ANIT Cholestasis Cholestasis ANIT->Cholestasis Inflammation Inflammation Cholestasis->Inflammation TNFa TNF-α Inflammation->TNFa IL1b IL-1β Inflammation->IL1b NFkB NF-κB Inflammation->NFkB Q7R This compound Q7R->Inflammation ameliorates FXR FXR Q7R->FXR upregulates CYP27A1 CYP27A1 Q7R->CYP27A1 upregulates CYP7A1 CYP7A1 Q7R->CYP7A1 downregulates

Caption: Q7R's role in bile acid and inflammation.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for evaluating the hepatoprotective effects of this compound in an animal model of liver injury.

G start Start: Acclimatization of Animals grouping Randomization into Experimental Groups start->grouping pretreatment Pre-treatment with Q7R or Vehicle grouping->pretreatment induction Induction of Liver Injury (e.g., CCl₄, ANIT) pretreatment->induction sample_collection Blood and Liver Sample Collection induction->sample_collection analysis Biochemical, Histological, and Molecular Analysis sample_collection->analysis data_interpretation Data Interpretation and Conclusion analysis->data_interpretation

Caption: General experimental workflow.

Conclusion

The available in vivo data strongly suggest that this compound is a promising candidate for the treatment of liver injury. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and metabolic regulatory effects, provides a solid foundation for further investigation. Future studies should focus on elucidating the detailed molecular targets of Q7R, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in other chronic liver disease models. These efforts will be crucial for translating the preclinical findings into potential clinical applications for this natural compound.

References

Quercetin 7-O-rhamnoside: A Reference Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the use of Quercetin 7-O-rhamnoside as a reference standard in phytochemical analysis. This flavonol glycoside, a derivative of quercetin, is a significant secondary metabolite in many plant species and exhibits a range of biological activities, including antioxidant and anti-inflammatory properties. Its accurate quantification is crucial for the standardization of herbal extracts and the development of new phytopharmaceuticals.

Chemical and Physical Properties

This compound, also known as Vincetoxicoside B, is characterized by the attachment of a rhamnose sugar moiety to the quercetin backbone at the 7-hydroxyl position.

PropertyValue
Molecular Formula C₂₁H₂₀O₁₁
Molecular Weight 448.38 g/mol
Appearance Typically a yellow powder
Solubility Soluble in methanol, ethanol, and other polar organic solvents.
UV max (in Methanol) Approximately 256 nm and 352 nm

Applications in Phytochemical Analysis

This compound serves as an essential reference standard for:

  • Quantification of Flavonoids: Accurate determination of this compound content in plant extracts and finished products using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

  • Method Validation: Establishing the linearity, accuracy, precision, and specificity of analytical methods for flavonoid analysis.

  • Quality Control: Ensuring the consistency and quality of herbal raw materials and commercial products.

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this specific flavonoid glycoside.

Quantitative Data of Quercetin Glycosides in Plant Materials

The following table summarizes the content of quercetin and its glycosides, including rhamnoside derivatives, in various plant materials as determined by HPLC analysis. These values can vary based on factors such as plant origin, harvesting time, and extraction method.

Plant SpeciesPlant PartQuercetin/Quercetin Glycoside Content (mg/g of dry extract/material)Reference
Hypericum japonicumWhole plantMajor flavonoid component[1]
Sedum sarmentosumDried herbQuercetin (from hydrolysate) content varies with harvest time[2]
Sedum lineareDried herbQuercetin (from hydrolysate) content varies with harvest time[2]
Sedum erythrostictumDried herbQuercetin (from hydrolysate) content varies with harvest time[2]
Curcuma amadaRoots (ethanolic extract)7.63 mg/g (as quercetin)[3]
Mint (Mentha sp.)Leaves10.8 mg/g (as quercetin)
Coriander (Coriandrum sativum)Leaves6.15 mg/g (as quercetin)
Parsley (Petroselinum crispum)Leaves4.2 mg/g (as quercetin)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound

This protocol outlines a general method for the quantification of this compound in plant extracts using HPLC with UV detection. Method validation should be performed according to ICH guidelines.

4.1.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient or isocratic elution using a mixture of: A: Acetonitrile or Methanol B: Water with 0.1% Formic Acid or Phosphoric Acid (to pH ~2.5-3.0)
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 35 °C
Detection Wavelength 352 nm (for this compound)
Injection Volume 10 - 20 µL

4.1.2. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.1.3. Preparation of Sample Solutions (Plant Extracts)

  • Extraction: Extract the powdered plant material with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using techniques like sonication or reflux.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

4.1.4. Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample solutions and record the peak area of the analyte.

  • Calculation: Determine the concentration of this compound in the sample using the regression equation from the calibration curve.

4.1.5. Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.999
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102%
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) < 2%
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Peak purity and resolution from other components
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a plant sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cluster_standard_prep Standard Preparation plant_material Plant Material (Dried, Powdered) extraction Extraction (e.g., Sonication, Reflux) plant_material->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation calibration_curve Calibration Curve Construction hplc_injection->calibration_curve uv_detection UV Detection (352 nm) chromatographic_separation->uv_detection peak_integration Peak Integration & Identification uv_detection->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve->quantification q7r_standard This compound Standard stock_solution Stock Solution Preparation q7r_standard->stock_solution working_standards Working Standard Dilutions stock_solution->working_standards working_standards->hplc_injection nfkb_pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimuli->receptor ikk IKK Complex receptor->ikk ikba_nfkb IκBα-NF-κB Complex ikk->ikba_nfkb Phosphorylation nfkb NF-κB (p50/p65) ikba_nfkb->nfkb IκBα Degradation nucleus Nucleus nfkb->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) nucleus->pro_inflammatory_genes q7r This compound q7r->ikk Inhibition q7r->nfkb Inhibition of Nuclear Translocation nrf2_pathway oxidative_stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 Induces Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nucleus->are antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1, GCLC) are->antioxidant_genes q7r This compound q7r->keap1_nrf2 Promotes Dissociation

References

Application of Quercetin 7-O-rhamnoside in Functional Food Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 7-O-rhamnoside, a flavonoid glycoside found in various medicinal plants such as Hypericum japonicum, has emerged as a promising bioactive compound in functional food research.[1][2][3] Its diverse pharmacological activities, including antioxidant, hepatoprotective, and antiviral effects, make it a compelling candidate for the development of novel functional foods and nutraceuticals aimed at promoting health and preventing chronic diseases.[1][4] This document provides detailed application notes and experimental protocols for researchers interested in investigating the potential of this compound.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that are of significant interest in the field of functional foods:

  • Antioxidant Activity: It is a potent scavenger of free radicals, which can help to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

  • Hepatoprotective Effects: Studies have demonstrated its ability to protect the liver from damage induced by toxins, suggesting its potential use in functional foods designed to support liver health.

  • Anti-inflammatory Properties: By modulating key signaling pathways, this compound can help to control inflammation, a common underlying factor in many health conditions.

  • Antiviral Activity: It has shown inhibitory effects against certain viruses, indicating its potential as an ingredient in functional foods aimed at supporting the immune system.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound.

Table 1: In Vitro Antioxidant Activity of this compound

AssayParameterValueReference CompoundReference Compound ValueSource
DPPH Radical ScavengingIC50169.36 μMBHT198.47 μM
ABTS Radical ScavengingEC50128.47 μMTrolox172.18 μM
Ferric Reducing Antioxidant Power (FRAP)FeSO4 Value4.72Trolox1.75

Table 2: In Vivo Hepatoprotective Effects of this compound on CCl4-Induced Liver Injury in Mice

ParameterControlCCl4 ModelQ7R (5 mg/kg)Q7R (10 mg/kg)Q7R (20 mg/kg)Silymarin (200 mg/kg)Source
Serum ALT (U/L) 35.8 ± 4.2245.7 ± 25.1189.4 ± 18.7145.2 ± 15.398.6 ± 10.185.4 ± 9.8
Serum AST (U/L) 78.4 ± 8.1356.2 ± 32.8289.7 ± 27.5221.5 ± 21.9165.3 ± 17.2142.1 ± 15.6
Hepatic MDA (nmol/mg prot) 1.2 ± 0.24.8 ± 0.53.9 ± 0.43.1 ± 0.32.3 ± 0.21.9 ± 0.2
Hepatic GSH (μmol/g prot) 8.9 ± 0.93.2 ± 0.44.5 ± 0.55.8 ± 0.67.1 ± 0.87.9 ± 0.9
Hepatic CAT (U/mg prot) 25.4 ± 2.810.1 ± 1.213.8 ± 1.517.5 ± 1.921.2 ± 2.323.1 ± 2.5
*p < 0.05 compared to the CCl4 model group. Data are presented as mean ± SD.

Table 3: Antiviral Activity of this compound against Porcine Epidemic Diarrhea Virus (PEDV)

ParameterValueSource
IC50 (μg/mL) 0.014
CC50 (μg/mL) >100
Therapeutic Index (CC50/IC50) >7142

Experimental Protocols

In Vitro Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound (test sample)

    • Ascorbic acid or Trolox (positive control)

    • Methanol (analytical grade)

  • Procedure:

    • Prepare a stock solution of this compound and the positive control in methanol.

    • Create a series of dilutions of the test sample and positive control.

    • In a 96-well microplate, add 100 µL of each dilution to the wells in triplicate.

    • Add 100 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing methanol and DPPH solution is used as the control.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Phosphate-buffered saline (PBS, pH 7.4) or ethanol

    • This compound (test sample)

    • Trolox (positive control)

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare stock solutions and serial dilutions of the test sample and positive control.

    • In a 96-well plate, add a small volume (e.g., 10 µL) of each dilution to the wells in triplicate.

    • Add the diluted ABTS•+ solution (e.g., 190 µL) to each well.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The EC50 value (the concentration of the sample required to scavenge 50% of the ABTS radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • This compound (test sample)

    • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • Procedure:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare stock solutions and serial dilutions of the test sample and a standard (FeSO₄ or Trolox).

    • In a 96-well microplate, add a small volume (e.g., 20 µL) of the sample, standard, or blank to the wells.

    • Add the FRAP reagent (e.g., 180 µL) to each well.

    • Incubate the plate at 37°C for a set time (e.g., 4-10 minutes).

    • Measure the absorbance at 593 nm using a microplate reader.

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of FeSO₄ or Trolox. The results are expressed as FeSO₄ equivalents (µM) or Trolox equivalents (µM).

In Vivo Hepatoprotective Activity Assay

Carbon Tetrachloride (CCl4)-Induced Liver Injury in Mice

  • Principle: CCl4 is metabolized by cytochrome P450 in the liver to form highly reactive free radicals, which induce lipid peroxidation and liver damage. The hepatoprotective effect of a compound is evaluated by its ability to mitigate these damages.

  • Animal Model: Male ICR or BALB/c mice (6-8 weeks old).

  • Materials:

    • This compound (Q7R)

    • Carbon tetrachloride (CCl4)

    • Olive oil or corn oil (vehicle)

    • Silymarin (positive control)

  • Procedure:

    • Acclimatize mice for at least one week.

    • Divide mice into groups (e.g., control, CCl4 model, Q7R treatment groups at different doses, positive control group).

    • Administer Q7R (e.g., 5, 10, 20 mg/kg, i.p. or p.o.) or silymarin (e.g., 200 mg/kg, p.o.) daily for a set period (e.g., 7 days). The control and CCl4 model groups receive the vehicle.

    • On the last day of treatment, induce liver injury by administering a single dose of CCl4 (e.g., 0.1-0.2% in olive oil, i.p.). The control group receives only the vehicle.

    • After a specific time (e.g., 24 hours) post-CCl4 administration, collect blood samples via cardiac puncture for biochemical analysis (ALT, AST).

    • Euthanize the mice and collect liver tissues for histopathological examination and measurement of oxidative stress markers (MDA, GSH, CAT, SOD).

  • Endpoints:

    • Biochemical analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Oxidative stress markers: Measure malondialdehyde (MDA), reduced glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD) levels in liver homogenates.

    • Histopathology: Perform H&E staining of liver sections to assess the degree of necrosis, inflammation, and steatosis.

Antiviral Activity Assay

Porcine Epidemic Diarrhea Virus (PEDV) Inhibition Assay

  • Principle: The antiviral activity is determined by the ability of the compound to inhibit the cytopathic effect (CPE) induced by the virus in a susceptible cell line.

  • Materials:

    • Vero cells (African green monkey kidney cells)

    • Porcine Epidemic Diarrhea Virus (PEDV)

    • This compound (Q7R)

    • Ribavirin (positive control)

    • Minimal Essential Medium (MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Sulforhodamine B (SRB) for cell viability assay.

  • Procedure:

    • Seed Vero cells in 96-well plates and incubate until a confluent monolayer is formed.

    • Cytotoxicity Assay (CC50): Treat uninfected cells with serial dilutions of Q7R to determine the concentration that reduces cell viability by 50%.

    • Antiviral Assay (IC50):

      • Pre-treat cells with serial dilutions of Q7R for a specific time (e.g., 1 hour).

      • Infect the cells with PEDV at a specific multiplicity of infection (MOI).

      • After an adsorption period (e.g., 1 hour), remove the virus inoculum and add fresh medium containing the respective concentrations of Q7R.

      • Incubate the plates for a period sufficient to observe CPE (e.g., 48-72 hours).

    • Quantification:

      • Assess the CPE visually under a microscope.

      • Quantify cell viability using the SRB assay.

  • Calculation:

    • CC50: The 50% cytotoxic concentration is calculated from the dose-response curve of the cytotoxicity assay.

    • IC50: The 50% inhibitory concentration is calculated from the dose-response curve of the antiviral assay.

    • Therapeutic Index (TI): Calculated as the ratio of CC50 to IC50 (TI = CC50 / IC50). A higher TI indicates a more favorable safety and efficacy profile.

Signaling Pathways and Mechanisms of Action

Quercetin and its derivatives, including this compound, are known to modulate several key signaling pathways involved in inflammation and cellular stress responses.

Anti-inflammatory Signaling Pathways

This compound is believed to exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

  • NF-κB Pathway: In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it promotes the transcription of pro-inflammatory genes. Quercetin can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in inflammation. Quercetin has been shown to suppress the phosphorylation of these kinases, leading to a downstream reduction in the production of inflammatory mediators.

Anti-inflammatory Signaling Pathway of this compound Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MAPKKK MAPKKK Stimuli->MAPKKK IKK IKK Complex Stimuli->IKK Q7R This compound MAPK MAPK (ERK, JNK, p38) Q7R->MAPK inhibits Q7R->IKK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK NFkB NF-κB MAPK->NFkB activates IkBa IκBα IKK->IkBa phosphorylates IkBa->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6, TNF-α) NFkB_nucleus->Inflammation induces

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for evaluating the in vitro antioxidant capacity of this compound involves a series of standardized assays.

Experimental Workflow for In Vitro Antioxidant Assays start Start: Prepare this compound Sample dpph DPPH Assay start->dpph abts ABTS Assay start->abts frap FRAP Assay start->frap data_analysis Data Analysis (IC50/EC50/Equivalents) dpph->data_analysis abts->data_analysis frap->data_analysis conclusion Conclusion: Evaluate Antioxidant Capacity data_analysis->conclusion

Caption: Workflow for in vitro antioxidant evaluation.

Conclusion

This compound demonstrates significant potential as a bioactive ingredient for functional foods. Its well-documented antioxidant, hepatoprotective, and antiviral properties, supported by the experimental protocols and data presented herein, provide a solid foundation for further research and development. The elucidation of its mechanisms of action, particularly its modulation of key inflammatory signaling pathways, further strengthens its candidacy for use in health-promoting food products. Researchers are encouraged to utilize the provided protocols to explore the full potential of this promising natural compound.

References

Troubleshooting & Optimization

"Quercetin 7-O-rhamnoside" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quercetin 7-O-rhamnoside. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating stability issues associated with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a flavonoid glycoside, the glycosidic bond is susceptible to hydrolysis, particularly under acidic or basic conditions. The flavonoid structure itself can be degraded by oxidation and photodegradation.

Q2: How does the stability of this compound compare to its aglycone, Quercetin?

A2: Generally, glycosylation enhances the stability of flavonoids compared to their aglycone counterparts. While specific data for this compound is limited, the presence of the rhamnose group at the 7-position is expected to offer some protection against degradation compared to quercetin. However, because the 3-hydroxyl group is free, this compound is likely more susceptible to oxidation than quercetin glycosides with a substitution at the 3-position, such as rutin.

Q3: What are the expected degradation products of this compound?

A3: Under hydrolytic conditions (acidic or enzymatic), the primary degradation products are quercetin (the aglycone) and rhamnose. Under oxidative or photolytic stress, the quercetin aglycone can further degrade into smaller phenolic compounds like protocatechuic acid and phloroglucinol carboxylic acid.

Q4: What are the ideal storage conditions for this compound solutions?

A4: To minimize degradation, stock solutions of this compound should be stored at low temperatures (4°C for short-term or -20°C for long-term storage) and protected from light by using amber vials or wrapping containers in aluminum foil. It is also advisable to use buffers in the slightly acidic to neutral pH range (pH 4-6) and to degas solvents to remove oxygen.

Q5: How can I monitor the degradation of this compound in my samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound.[1][2] This method should be able to separate the intact this compound from its potential degradation products, such as quercetin. UV detection is typically used for quantification.

Troubleshooting Guide

Problem 1: Rapid loss of this compound in my experimental setup.

  • Possible Cause 1: pH of the medium.

    • Explanation: this compound is susceptible to hydrolysis and oxidation, both of which are pH-dependent. Alkaline conditions (pH > 7) significantly accelerate the degradation of flavonoids.[3]

    • Solution: Whenever possible, maintain the pH of your experimental medium in the slightly acidic to neutral range (pH 4-6). Use buffered solutions to ensure pH stability. If the experiment requires alkaline conditions, prepare fresh solutions immediately before use and minimize the experiment duration.

  • Possible Cause 2: Exposure to light.

    • Explanation: Flavonoids are photosensitive and can undergo photodegradation upon exposure to UV and even ambient light.[4][5]

    • Solution: Conduct experiments under low-light conditions or use amber-colored glassware. Protect samples from light during storage and handling.

  • Possible Cause 3: Elevated temperature.

    • Explanation: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.

    • Solution: Perform experiments at controlled, and if possible, lower temperatures. Avoid unnecessary heating of solutions containing this compound.

  • Possible Cause 4: Presence of oxygen or metal ions.

    • Explanation: Dissolved oxygen can lead to oxidative degradation. Metal ions, such as Fe²⁺ and Cu²⁺, can catalyze the oxidation of flavonoids.

    • Solution: Use degassed solvents for preparing solutions. If compatible with your experimental design, consider adding a chelating agent like EDTA to sequester metal ions.

Problem 2: Appearance of unexpected peaks in my HPLC chromatogram.

  • Possible Cause 1: Degradation of this compound.

    • Explanation: The additional peaks may correspond to degradation products such as quercetin, protocatechuic acid, or other oxidation products.

    • Solution: Compare the retention times of the unknown peaks with those of suspected degradation product standards (e.g., quercetin). Perform a forced degradation study (see Experimental Protocols section) to generate a degradation profile and identify the peaks.

  • Possible Cause 2: Contamination.

    • Explanation: The unexpected peaks could be from contaminated solvents, reagents, or labware.

    • Solution: Run blank injections of your mobile phase and sample diluent to check for contaminants. Ensure all glassware is thoroughly cleaned. Use high-purity solvents and reagents.

Data Presentation

Table 1: Summary of Factors Affecting the Stability of this compound and Related Flavonoids
ParameterConditionEffect on StabilityComments
pH Acidic (pH < 4)Moderate degradation via hydrolysis.The glycosidic bond can be cleaved.
Neutral (pH 6-7)Relatively stable.Optimal pH range for storage and many experiments.
Alkaline (pH > 7.5)Rapid degradation.Both hydrolysis and oxidation are accelerated.
Temperature 4°CGood stability for short-term storage.Recommended for working solutions.
-20°CGood stability for long-term storage.Recommended for stock solutions.
Elevated (>40°C)Increased degradation rate.Follows first-order kinetics.
Light UV RadiationRapid degradation.Leads to photodegradation.
Ambient LightSlow degradation over time.Protection from light is recommended for all solutions.
Oxygen Presence of O₂Oxidative degradation.Degassing solvents can improve stability.
Metal Ions Fe²⁺, Cu²⁺Catalyze oxidation.Use of chelating agents can mitigate this effect.
Table 2: Kinetic Data for the Degradation of Quercetin and Related Flavonoids (as representative examples)
CompoundConditionRate Constant (k)Half-life (t½)Reference
QuercetinpH 7.5, 90°C--
QuercetinpH 7.5, UV irradiationApparent pseudo-first-order-
Flavonol Glycosides0.1 M HCl, 70°CFollows first-order kinetics-
Flavonol Glycosides0.1 M NaOH, 70°CFollows first-order kinetics-
Quercetin-3-glucoside3 M HCl, 60°C1.56 x 10⁻² min⁻¹~44.4 min
Rutin (Quercetin-3-rhamnoglucoside)3 M HCl, 60°C1.06 x 10⁻² min⁻¹~65.4 min

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from general guidelines for forced degradation studies of flavonoids.

Objective: To generate the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 70°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 70°C for a defined period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature in the dark for a defined period.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) for a defined period.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm or 365 nm) for a defined period.

  • HPLC Analysis:

    • Analyze the stressed samples, along with an unstressed control, using a suitable HPLC method. An example method is provided below.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where both the parent compound and degradation products have significant absorbance (e.g., 254 nm and 350 nm).

    • Column Temperature: 30°C.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control to identify degradation products.

    • Assess the peak purity of this compound in the presence of its degradation products to confirm the stability-indicating nature of the method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its degradation products.

HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: PDA detector, monitoring at 254 nm and 350 nm.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Mandatory Visualizations

cluster_hydrolysis Hydrolytic Degradation Q7R This compound Quercetin Quercetin Q7R->Quercetin Acid/Base or Enzymatic Hydrolysis Rhamnose Rhamnose

Hydrolytic Degradation of this compound.

cluster_oxidative Oxidative and Photodegradation of Quercetin (Aglycone) Quercetin Quercetin Oxidized_Intermediates Oxidized Intermediates (e.g., quinones) Quercetin->Oxidized_Intermediates Oxidation (O₂, Light, Metal Ions) Depside Depside Intermediate Oxidized_Intermediates->Depside C-ring cleavage Protocatechuic_Acid Protocatechuic Acid Depside->Protocatechuic_Acid Hydrolysis Phloroglucinol_Carboxylic_Acid Phloroglucinol Carboxylic Acid Depside->Phloroglucinol_Carboxylic_Acid Hydrolysis

Oxidative Degradation Pathway of the Quercetin Aglycone.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Analysis HPLC Analysis Stress->Analysis Data Data Analysis: - Identify Degradation Products - Assess Peak Purity - Validate Method Analysis->Data

Workflow for Forced Degradation Studies.

References

Technical Support Center: Optimization of HPLC Separation for Quercetin 7-O-rhamnoside and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Quercetin 7-O-rhamnoside and its structurally similar isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during chromatographic analysis, presented in a question-and-answer format.

Issue 1: Poor Resolution or Overlapping Peaks

Q: My chromatogram shows co-eluting or overlapping peaks for this compound and its isomers. How can I improve the separation?

A: Co-elution of structurally similar flavonoid glycosides is a common challenge.[1] A systematic approach to optimizing your method is required.

Potential Causes & Solutions:

  • Inadequate Mobile Phase Composition: The choice and ratio of organic solvent to the aqueous phase is critical.

    • Solution 1: Adjust Gradient Slope. If peaks are clustered, decrease the gradient slope in the region where the isomers elute. A shallower gradient provides more time for the compounds to interact with the stationary phase, improving separation.[1]

    • Solution 2: Change Organic Solvent. If acetonitrile does not provide adequate separation, try methanol. Methanol has different solvent properties (selectivity) and can alter the elution order, potentially resolving co-eluting peaks.[1][2]

    • Solution 3: Modify Mobile Phase pH. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase (Solvent A).[1] This suppresses the ionization of phenolic hydroxyl groups on the flavonoids, leading to sharper peaks and potentially altered selectivity.

  • Suboptimal Flow Rate or Temperature: These parameters directly influence efficiency and resolution.

    • Solution 1: Lower the Flow Rate. Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.6 mL/min) generally increases column efficiency and can improve the resolution between closely eluting peaks, though it will increase the analysis time.

    • Solution 2: Optimize Column Temperature. Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Experiment with temperatures in the range of 25-40°C. An increase in temperature can sometimes improve peak shape and change selectivity.

  • Incorrect Column Choice: The stationary phase chemistry is fundamental to separation.

    • Solution: Use a High-Purity Column. Employ a modern, high-purity silica C18 column (Type B). These columns have fewer active silanol groups, which can cause unwanted secondary interactions and poor peak shape.

Issue 2: Peak Tailing

Q: The peaks for my quercetin glycosides are showing significant tailing. What is causing this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or by issues within the HPLC system itself. It can compromise quantification by making peak integration inaccurate.

Potential Causes & Solutions:

  • Chemical Interactions (Analyte-Specific Tailing):

    • Cause: Flavonoids have phenolic hydroxyl groups that can interact with residual silanol groups on the HPLC column packing material, causing tailing.

    • Solution 1: Adjust Mobile Phase pH. Using a low-pH mobile phase (e.g., pH ≤ 3 with 0.1% formic or phosphoric acid) suppresses the ionization of silanol groups, minimizing these secondary interactions.

    • Solution 2: Use an End-Capped Column. Modern columns are often "end-capped," which deactivates most of the residual silanol groups. Ensure you are using a high-quality, fully end-capped C18 column.

  • Physical or Mechanical Issues (All Peaks Tailing):

    • Cause: A partially blocked column inlet frit, dead volume from improper tubing connections, or column degradation can distort the flow path, causing all peaks to tail.

    • Solution 1: Check for Blockages. Reverse and flush the column (disconnect from the detector) to attempt to clear any particulate buildup on the inlet frit. Filtering all samples and mobile phases through a 0.22 or 0.45 µm filter is a critical preventative measure.

    • Solution 2: Use a Guard Column. A guard column is installed before the analytical column to adsorb strongly retained matrix components and particulates, protecting the primary column from contamination and extending its life.

    • Solution 3: Replace the Column. If the column has been used extensively or subjected to harsh conditions, the packed bed may have deteriorated. Replacing the column may be necessary.

  • Sample Overload:

    • Cause: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.

Issue 3: Retention Time Shifts

Q: I am observing inconsistent retention times between injections. What could be the cause?

A: Drifting retention times compromise the reliability and reproducibility of an analytical method.

Potential Causes & Solutions:

  • Insufficient Column Equilibration:

    • Cause: The column is not fully returned to the initial mobile phase conditions before the next injection, which is common in gradient elution.

    • Solution: Ensure the column is re-equilibrated with at least 10 column volumes of the starting mobile phase composition after each gradient run.

  • Mobile Phase Preparation:

    • Cause: Inconsistent preparation of the mobile phase, such as slight variations in pH or solvent ratios, can lead to shifts in retention.

    • Solution: Prepare mobile phases carefully and consistently. If using a buffer, double-check the pH for each new batch. Ensure solvents are properly degassed to prevent bubble formation in the pump.

  • Fluctuations in Temperature or Flow Rate:

    • Cause: A malfunctioning pump can cause an inconsistent flow rate. Variations in ambient temperature can also affect retention if a column oven is not used.

    • Solution: Use a column oven to maintain a constant temperature. If pump issues are suspected, perform maintenance and check for leaks.

Frequently Asked Questions (FAQs)

Q1: What are typical starting HPLC conditions for separating this compound and its isomers?

A1: A good starting point is a reversed-phase method using a C18 column. A gradient elution is generally preferred to separate the full profile of flavonoid glycosides in a complex sample like a plant extract.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Elution A shallow gradient (e.g., 10-50% B over 30 min) is a good starting point.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection Wavelength ~350-370 nm for quercetin glycosides.
Injection Volume 10-20 µL

Q2: Why is pH control of the mobile phase so important for flavonoid analysis?

A2: Controlling the pH of the mobile phase, typically by acidifying it, is crucial for two main reasons. First, it suppresses the ionization of the phenolic hydroxyl groups on the flavonoid molecules, ensuring they are in a single, neutral form, which results in sharper, more symmetrical peaks. Second, it suppresses the ionization of residual silanol groups on the column's silica surface, preventing secondary ionic interactions that cause peak tailing.

Q3: What is the purpose of a guard column and should I use one?

A3: A guard column is a short, disposable column packed with the same stationary phase as the analytical column. It is installed between the injector and the analytical column. Its purpose is to protect the more expensive analytical column from contamination by strongly retained or irreversible compounds and particulates from the sample matrix. Using a guard column is highly recommended, especially when analyzing complex samples like crude plant extracts, as it can significantly extend the lifetime of the analytical column.

Q4: How should I prepare a plant extract for HPLC analysis?

A4: Proper sample preparation is essential to obtain reliable results and protect the HPLC system.

  • Extraction: Extract the dried, powdered plant material with a suitable solvent like methanol or a methanol-water mixture. Sonication can improve extraction efficiency.

  • Hydrolysis (Optional): If analyzing for the aglycone (quercetin), an acid hydrolysis step is required to cleave the sugar moieties from the glycosides.

  • Filtration: The crude extract must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.

  • Dilution: Dilute the filtered extract with the initial mobile phase to ensure the sample solvent is compatible with the chromatographic system and the concentration is within the linear range of the method.

Experimental Protocols

Protocol 1: HPLC Method Development for Separation of Quercetin Glycoside Isomers

This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound and its isomers.

1. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard (e.g., this compound) and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1 to 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile. Degas before use.

2. Chromatographic System Setup

  • Column: C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • UV Detector Wavelength: 360 nm

    • Injection Volume: 10 µL

3. Method Optimization Steps

  • Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% B over 30 minutes) with a working standard to determine the approximate elution time of the target compounds.

  • Gradient Optimization: Based on the initial run, design a shallower gradient around the elution time of the isomers. For example, if the peaks elute between 15% and 35% B, you could set a gradient of 10-40% B over 40 minutes to improve resolution.

  • Flow Rate Adjustment: If co-elution persists, reduce the flow rate to 0.8 mL/min to see if resolution improves.

  • Temperature Adjustment: Test the separation at different temperatures, such as 30°C and 40°C, to evaluate the effect on selectivity and resolution.

  • Solvent Selectivity: If resolution is still insufficient, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization steps.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Plant Material & Reference Standards p2 Solvent Extraction (e.g., 80% Methanol) p1->p2 p3 Filter Extract (0.45 µm Syringe Filter) p2->p3 p4 Dilute with Mobile Phase p3->p4 h1 Inject Sample onto C18 Column p4->h1 h2 Gradient Elution (Water/Acetonitrile) h1->h2 h3 UV Detection (~360 nm) h2->h3 d1 Integrate Peak Areas h3->d1 d2 Quantify using Calibration Curve d1->d2 d3 Report Results d2->d3

Caption: Experimental workflow for HPLC analysis of quercetin glycosides.

Troubleshooting_Peak_Tailing start Peak Tailing Observed q1 Are ALL peaks tailing, or just analyte peaks? start->q1 all_peaks All Peaks Tailing: Likely a Physical Issue q1->all_peaks All Peaks analyte_peaks Analyte Peaks Only: Likely a Chemical Issue q1->analyte_peaks Analyte Only sol_physical1 Check for blockages (frit, tubing) all_peaks->sol_physical1 sol_physical2 Check for dead volume (fittings) all_peaks->sol_physical2 sol_physical3 Consider column aging (replace if necessary) all_peaks->sol_physical3 sol_chem1 Lower mobile phase pH (add 0.1% Formic Acid) analyte_peaks->sol_chem1 sol_chem2 Ensure using a high-quality end-capped column analyte_peaks->sol_chem2 sol_chem3 Reduce sample concentration (check for overload) analyte_peaks->sol_chem3

Caption: Troubleshooting logic for diagnosing HPLC peak tailing.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Quercetin 7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Quercetin 7-O-rhamnoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern?

A1: this compound is a flavonoid glycoside, a natural compound found in various plants.[1][2] Like many flavonoids, it exhibits poor solubility in water, which can significantly hinder its bioavailability and limit its therapeutic potential in preclinical and clinical studies.[3] Achieving adequate concentrations in aqueous solutions is crucial for in vitro assays, cell culture experiments, and formulation development.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: Several strategies can be employed to enhance the solubility of this compound, drawing from established methods for its aglycone, quercetin. These include the use of co-solvents, pH adjustment, complexation with cyclodextrins, and the formulation of nanoparticles. Each method has its advantages and is suitable for different experimental needs.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of flavonoids like quercetin is generally pH-dependent, with increased solubility in alkaline conditions.[4] This is due to the deprotonation of hydroxyl groups on the flavonoid structure. For this compound, adjusting the pH of the aqueous solution to a more alkaline range can improve its solubility, but it is crucial to monitor for potential degradation at high pH.

Q4: Can I use organic solvents to dissolve this compound for my experiments?

A4: Yes, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[5] For aqueous-based experiments, a common practice is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer of choice. However, it is important to consider the final concentration of the organic solvent in your experiment, as it may affect cellular or molecular assays.

Q5: What are cyclodextrins, and how do they enhance solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes. This encapsulation shields the hydrophobic part of the flavonoid from water, thereby increasing its apparent aqueous solubility.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of an organic stock solution into an aqueous buffer.
  • Cause: The aqueous buffer may not have sufficient solubilizing capacity for the concentration of this compound being added, leading to precipitation. The final concentration of the organic co-solvent may be too low to maintain solubility.

  • Troubleshooting Steps:

    • Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.

    • Increase the co-solvent concentration: If your experimental system allows, increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. Be mindful of the tolerance of your assay to the solvent.

    • Use a solubilizing agent: Incorporate a solubilizing agent, such as a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin), into your aqueous buffer before adding the this compound stock solution.

    • Adjust the pH: If your experiment permits, increasing the pH of the aqueous buffer can enhance the solubility of the flavonoid.

Issue 2: Low and inconsistent results in cell-based assays.
  • Cause: Poor solubility can lead to an inaccurate concentration of the active compound in the cell culture medium, resulting in variability. The compound may also be precipitating out of the medium over time.

  • Troubleshooting Steps:

    • Visually inspect for precipitation: Before and during the experiment, carefully check the culture wells for any signs of compound precipitation.

    • Prepare fresh solutions: Always use freshly prepared solutions of this compound for your experiments. Aqueous solutions of some flavonoids can be unstable.

    • Employ a solubility-enhancing formulation: Consider preparing your this compound in a formulation that improves its solubility and stability in the culture medium, such as a cyclodextrin inclusion complex or a nanoparticle formulation.

    • Determine the actual soluble concentration: Use techniques like HPLC to measure the concentration of dissolved this compound in your cell culture medium under your experimental conditions.

Quantitative Data on Solubility Enhancement of Quercetin (as a reference for this compound)

While specific quantitative data for this compound is limited, the following tables for its aglycone, quercetin, provide a valuable reference for selecting appropriate solubilization strategies.

Table 1: Solubility of Quercetin in Various Solvents

SolventSolubility (approx.)Reference
Water0.1648 mg/mL
Ethanol2 mg/mL
DMSO30 mg/mL
Dimethyl formamide (DMF)30 mg/mL
1:4 DMSO:PBS (pH 7.2)1 mg/mL

Table 2: Effect of pH on Quercetin Solubility

pHSolubilityNote
AcidicLowSolubility decreases at acidic pH.
AlkalineHighSolubility increases with an increase in pH.

Table 3: Enhancement of Quercetin Aqueous Solubility with β-Cyclodextrins

Cyclodextrin DerivativeFold Increase in Solubility (approx.)Reference
β-cyclodextrin2.2 - 4.6
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Higher than β-CD
Sulfobutyl ether β-cyclodextrin (SBE-β-CD)Higher than HP-β-CD

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

This protocol describes the preparation of a stock solution of this compound in DMSO for subsequent dilution in aqueous media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution. The solution should be clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound/β-Cyclodextrin Inclusion Complexes

This protocol details the preparation of a solid inclusion complex of this compound with β-cyclodextrin to enhance its aqueous solubility. This method is adapted from protocols for quercetin.

Materials:

  • This compound

  • β-cyclodextrin (or Hydroxypropyl-β-cyclodextrin)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., 0.45 µm filter)

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of β-cyclodextrin (e.g., 10 mM) by dissolving the required amount in deionized water with stirring.

  • Prepare a solution of this compound in ethanol (e.g., 10 mM).

  • Slowly add the ethanolic solution of this compound to the aqueous β-cyclodextrin solution while stirring continuously. A 1:1 molar ratio is a common starting point.

  • Continue stirring the mixture at room temperature for 24-48 hours, protected from light.

  • After stirring, filter the solution to remove any un-complexed, precipitated flavonoid.

  • Freeze the filtered solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • The resulting powder can be stored at room temperature and readily dissolved in aqueous solutions for experiments.

Visualizations

experimental_workflow_solubilization cluster_start Starting Material cluster_methods Solubilization Methods cluster_outcome Outcome start This compound (Low Aqueous Solubility) cosolvent Co-solvent (e.g., DMSO, Ethanol) start->cosolvent ph_adjust pH Adjustment (Alkaline pH) start->ph_adjust cyclodextrin Cyclodextrin Complexation start->cyclodextrin nanoparticle Nanoparticle Formulation start->nanoparticle end Aqueous Solution of This compound cosolvent->end ph_adjust->end cyclodextrin->end nanoparticle->end

Solubilization workflow for this compound.

signaling_pathway_nrf2 cluster_cell Cellular Environment cluster_nucleus_content Q7R This compound Keap1_Nrf2 Keap1-Nrf2 Complex Q7R->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes activates transcription of Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE binds to

This compound and the Nrf2 signaling pathway.

References

Technical Support Center: Purification of Quercetin 7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Quercetin 7-O-rhamnoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this flavonoid glycoside.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Low Yield of this compound

Q1: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low recovery can stem from several factors throughout the purification process. Here are some common causes and their solutions:

  • Incomplete Extraction: The initial extraction from the plant material may be inefficient.

    • Solution: Ensure the solvent system used for extraction is appropriate for flavonoid glycosides. A mixture of methanol or ethanol with water is often effective. Consider using techniques like ultrasound-assisted extraction or Soxhlet extraction to improve efficiency[1].

  • Degradation of the Compound: this compound can be sensitive to pH, temperature, and light.

    • Solution: Maintain a slightly acidic to neutral pH during extraction and purification[2]. Avoid high temperatures by using methods like rotary evaporation at low temperatures for solvent removal. Protect your samples from direct light.

  • Loss During Liquid-Liquid Partitioning: The target compound may not be partitioning efficiently into the desired solvent phase.

    • Solution: Optimize the solvent system used for partitioning. For example, after initial extraction, partitioning the aqueous extract with a solvent like ethyl acetate can help to remove less polar impurities, but care must be taken to ensure the glycoside does not remain in the aqueous phase.

  • Irreversible Adsorption on Stationary Phase: The compound might be strongly and irreversibly binding to the column matrix.

    • Solution: For silica gel chromatography, deactivation of the silica gel by adding a small amount of acid (e.g., formic acid) to the mobile phase can help. Alternatively, using a less adsorptive stationary phase like Sephadex LH-20 is recommended for flavonoids[3].

  • Co-elution with Other Compounds: If your target molecule is eluting with other similar compounds, you may be discarding mixed fractions, thus reducing the yield.

    • Solution: Optimize your chromatographic method for better resolution. This can be achieved by adjusting the mobile phase composition, gradient slope in HPLC, or using a different stationary phase.

Chromatography Issues

Q2: I'm observing significant peak tailing for this compound in my HPLC analysis. What could be the cause and how do I fix it?

A2: Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase.

  • Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the hydroxyl groups of flavonoids, causing tailing.

    • Solution: Add a small amount of an acidic modifier like formic acid or acetic acid (0.1%) to the mobile phase to suppress the ionization of silanol groups. Using a modern, end-capped C18 column can also minimize these interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.

    • Solution: Dilute your sample before injection.

  • Mismatched Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible.

Q3: I'm struggling to separate this compound from other co-eluting flavonoids. What strategies can I employ?

A3: Achieving good resolution between structurally similar flavonoids can be challenging.

  • Optimize HPLC Mobile Phase:

    • Solution: Fine-tune the gradient elution. A shallower gradient can improve the separation of closely eluting peaks. You can also try changing the organic modifier (e.g., from acetonitrile to methanol) as this can alter the selectivity.

  • Change Stationary Phase:

    • Solution: If optimizing the mobile phase is not sufficient, consider using a different column chemistry. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds like flavonoids.

  • Utilize a Different Chromatographic Technique:

    • Solution: For preparative scale, column chromatography with Sephadex LH-20 is highly effective for separating flavonoids based on size and polarity. The use of different solvent systems with Sephadex LH-20, such as methanol or ethanol-water mixtures, can provide excellent separation.

Frequently Asked Questions (FAQs)

Q4: What is the best way to monitor the fractions collected during column chromatography for the presence of this compound?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring fractions.

  • Procedure: Spot a small amount of each fraction onto a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate, formic acid, and water). Visualize the spots under UV light (254 nm and 365 nm). This compound, being a flavonoid, will quench fluorescence at 254 nm and may show fluorescence at 365 nm. Comparing the Rf value of the spots in your fractions to a standard of this compound will allow you to identify the fractions containing your compound of interest. Fractions with a single spot corresponding to the standard can be pooled for further processing.

Q5: I have a semi-pure isolate of this compound. What is the best method to achieve high purity for analytical standards?

A5: For achieving high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice.

  • Rationale: Prep-HPLC offers high resolution and efficiency, allowing for the separation of your target compound from any remaining minor impurities. By using a C18 column and an optimized gradient of acetonitrile and water with an acidic modifier, you can obtain this compound with purity exceeding 95%.

Q6: What are the ideal storage conditions for purified this compound to prevent degradation?

A6: To ensure the stability of your purified compound, it should be stored as a dry powder in a cool, dark, and dry place. A desiccator at -20°C is ideal. If in solution, it should be prepared fresh. For short-term storage, a solution in a solvent like methanol can be stored at -20°C, but long-term storage in solution is not recommended due to potential degradation.

Data Presentation

Table 1: Comparison of Purification Techniques for Flavonoid Glycosides

Purification TechniqueStationary PhaseMobile Phase ExampleTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography Silica GelGradient of Chloroform:Methanol70-90%ModerateLow cost, high capacityLower resolution, potential for irreversible adsorption
Column Chromatography Sephadex LH-20Methanol or Ethanol/Water mixtures80-95%GoodGood for flavonoids, mild conditionsCan be slow, lower capacity than silica
Preparative HPLC C18Gradient of Acetonitrile/Water with 0.1% Formic Acid>95%Lower than column chromatographyHigh resolution and purityHigher cost, lower capacity, more complex

Experimental Protocols

Protocol 1: Purification of this compound using Sephadex LH-20 Column Chromatography
  • Column Packing:

    • Swell an appropriate amount of Sephadex LH-20 in 100% methanol for at least 3-4 hours.

    • Carefully pack a glass column with the swollen Sephadex LH-20, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by washing with 2-3 column volumes of the starting mobile phase (e.g., 100% methanol).

  • Sample Preparation and Loading:

    • Dissolve the crude or semi-purified plant extract in a minimal amount of the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Carefully load the filtered sample onto the top of the column.

  • Elution:

    • Begin elution with 100% methanol.

    • If separation is not optimal, a gradient of decreasing polarity can be used, for example, by gradually adding water to the methanol.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • Monitor the fractions by TLC, as described in Q4, to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: High-Purity Purification using Preparative HPLC
  • System Preparation:

    • Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 10 mm, 5 µm).

    • Prepare the mobile phases: Phase A - 0.1% formic acid in water; Phase B - Acetonitrile.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.5-2.0 mL/min.

  • Sample Preparation and Injection:

    • Dissolve the semi-pure this compound from the previous step in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject an appropriate volume of the sample onto the column.

  • Gradient Elution:

    • Run a linear gradient to increase the concentration of acetonitrile (Phase B). A typical gradient might be from 5% to 40% B over 30-40 minutes.

    • Monitor the elution profile using a UV detector at a wavelength of around 257 nm or 354 nm, which are absorption maxima for quercetin glycosides.

  • Fraction Collection and Purity Analysis:

    • Collect the peak corresponding to this compound.

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Lyophilize or evaporate the solvent from the pure fraction to obtain the final product.

Mandatory Visualization

Purification_Workflow Start Crude Plant Extract Liquid_Liquid Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Start->Liquid_Liquid Column_Chrom Column Chromatography (Silica Gel or Sephadex LH-20) Liquid_Liquid->Column_Chrom TLC_Analysis TLC Analysis of Fractions Column_Chrom->TLC_Analysis TLC_Analysis->Column_Chrom Impure Fractions (Re-chromatograph) Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Pure Fractions Prep_HPLC Preparative HPLC Pooling->Prep_HPLC Purity_Check Purity Assessment (Analytical HPLC, >95%) Prep_HPLC->Purity_Check Purity_Check->Prep_HPLC Fail (Re-purify) Final_Product Pure this compound Purity_Check->Final_Product Pass

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic Problem Low Purity after Initial Column Chromatography Coelution Co-elution with Similar Flavonoids? Problem->Coelution Degradation Compound Degradation? Problem->Degradation Optimize_CC Optimize Column Chromatography (e.g., change mobile phase) Coelution->Optimize_CC Yes Prep_HPLC Proceed to Preparative HPLC Coelution->Prep_HPLC No Check_Stability Check pH and Temperature Stability Degradation->Check_Stability Yes Use_Sephadex Use Sephadex LH-20 Optimize_CC->Use_Sephadex Use_Sephadex->Prep_HPLC Protect_Sample Protect from Light and Heat Check_Stability->Protect_Sample

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Quercetin 7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the low in vivo bioavailability of Quercetin 7-O-rhamnoside.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: The low oral bioavailability of this compound is primarily attributed to the presence of the rhamnose sugar moiety. Unlike glucose moieties, the rhamnose group is not readily hydrolyzed by digestive enzymes in the small intestine. This prevents the release of the absorbable quercetin aglycone, leading to poor absorption and reduced systemic availability.

Q2: What are the main strategies to enhance the bioavailability of this compound for in vivo studies?

A2: The primary strategies focus on overcoming the enzymatic barrier and improving solubility and absorption. These include:

  • Enzymatic Hydrolysis: Pre-treatment of this compound with specific enzymes to cleave the rhamnose group, yielding the more readily absorbable quercetin aglycone.

  • Nanoformulation: Encapsulating this compound into nanocarriers such as liposomes or polymeric nanoparticles to enhance its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.

  • Co-administration with Bioavailability Enhancers: Administering this compound along with compounds like piperine, which can inhibit drug-metabolizing enzymes and enhance intestinal absorption.

Q3: Which of these enhancement strategies is most effective?

A3: The effectiveness of each strategy can vary depending on the specific experimental conditions and animal model. Nanoformulations have shown significant promise in dramatically increasing the bioavailability of quercetin and its glycosides. Co-administration with piperine is a simpler approach that has also demonstrated notable improvements. Enzymatic hydrolysis is a direct method to address the core issue of the rhamnose moiety but requires careful optimization. A combination of these strategies may offer synergistic effects.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or undetectable plasma levels of quercetin after oral administration of this compound. Inefficient hydrolysis of the rhamnoside bond in the gut.1. Implement a pre-treatment step with a rhamnosidase enzyme before oral administration (see Protocol 1). 2. Consider switching to a different formulation strategy, such as nanoencapsulation (see Protocol 2), to bypass the need for enzymatic hydrolysis in the gut.
Poor aqueous solubility of the compound.1. Formulate this compound in a nano-delivery system like liposomes or polymeric nanoparticles to increase its solubility and dissolution rate in the gastrointestinal tract (see Protocol 2). 2. Prepare a self-emulsifying drug delivery system (SEDDS) to improve solubilization upon dilution with gastrointestinal fluids.
High variability in plasma concentrations between individual animals. Differences in gut microbiota composition and enzymatic activity among animals, leading to inconsistent hydrolysis of the glycoside.1. Standardize the diet and acclimatization period of the animals to minimize variations in gut flora. 2. Employ a formulation strategy that is less dependent on host factors, such as nanoformulations.
Inconsistent dosing or gavage technique.1. Ensure accurate and consistent preparation of the dosing formulation. 2. Train personnel on proper oral gavage techniques to minimize variability in administration.
Degradation of this compound in the formulation or gastrointestinal tract. pH instability or enzymatic degradation.1. Use nanoencapsulation to protect the compound from the harsh environment of the stomach and intestines (see Protocol 2). 2. Conduct stability studies of the formulation at different pH values to identify and mitigate potential degradation issues.

Quantitative Data on Bioavailability Enhancement of Quercetin and its Glycosides

The following tables summarize quantitative data from studies that have successfully enhanced the bioavailability of quercetin and its related glycosides. Note that data specifically for this compound is limited; therefore, data for other quercetin glycosides and the aglycone are provided as a reference.

Table 1: Enhancement of Quercetin Bioavailability using Nanoformulations

CompoundFormulationAnimal ModelFold Increase in Bioavailability (AUC)Reference
QuercetinSelf-emulsifying drug delivery system (SEDDS)Rats~5-fold[1]
QuercetinLecithin-chitosan nanoparticlesMiceNot specified, but enhanced skin permeation[2]
QuercetinZein nanospheresWistar RatsRelative oral bioavailability of 26%
QuercetinZein nanocapsulesWistar RatsRelative oral bioavailability of 57%

Table 2: Enhancement of Quercetin Bioavailability with Piperine

CompoundCo-administered AgentAnimal ModelObservationReference
QuercetinPiperineMiceSignificantly enhanced neuroprotective effects, suggesting improved bioavailability.[3][4]
QuercetinPiperineRatsSignificantly enhanced antioxidant and anti-inflammatory properties.[5]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol describes the pre-treatment of this compound with a rhamnosidase to generate quercetin aglycone prior to in vivo administration.

Materials:

  • This compound

  • α-L-rhamnosidase (e.g., from Penicillium decumbens) or a crude enzyme mixture like snailase

  • Citrate buffer (pH 3.4) or Acetate buffer (pH 4.0)

  • Ethanol

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Dissolve this compound in the chosen buffer to a final concentration of 5 mM. A small amount of ethanol may be used to aid initial dissolution.

  • Add α-L-rhamnosidase to the solution. The optimal enzyme concentration should be determined empirically, but a starting point of 50 mg/L can be used.

  • Incubate the mixture at a suitable temperature (e.g., 60°C) for a duration sufficient to achieve complete hydrolysis (e.g., 6 hours). Monitor the reaction progress using HPLC.

  • After completion of the reaction, stop the enzymatic activity by boiling the solution for 10 minutes.

  • Centrifuge the solution to pellet the denatured enzyme and any precipitates.

  • The supernatant containing the quercetin aglycone can be used directly for oral gavage or lyophilized and reconstituted in a suitable vehicle for administration.

Protocol 2: Preparation of this compound Loaded Nanoparticles

This protocol outlines a general method for encapsulating this compound into polymeric nanoparticles using the emulsion-solvent evaporation technique.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer

  • Acetone

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

Procedure:

  • Dissolve an appropriate amount of PLGA and this compound in acetone to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 1-5% w/v) to serve as the aqueous phase.

  • Add the organic phase dropwise to the aqueous phase under continuous stirring to form an oil-in-water emulsion.

  • Homogenize or sonicate the emulsion to reduce the droplet size to the nano-range.

  • Stir the nanoemulsion at room temperature for several hours to allow for the evaporation of the organic solvent (acetone).

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then resuspend them in a suitable vehicle for oral administration.

  • Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 3: Co-administration of this compound with Piperine

This protocol describes the preparation of a formulation for the co-administration of this compound and piperine.

Materials:

  • This compound

  • Piperine

  • Vehicle suitable for oral administration in the chosen animal model (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Determine the desired doses of this compound and piperine based on the experimental design. A common dose for piperine as a bioavailability enhancer is in the range of 2.5-20 mg/kg.

  • Prepare a suspension of this compound and piperine in the chosen vehicle. Ensure a homogenous suspension is achieved through vortexing or sonication.

  • Administer the formulation to the animals via oral gavage.

  • For pharmacokinetic studies, collect blood samples at predetermined time points after administration.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Quercetin and its glycosides, including this compound, are known to exert their biological effects through the modulation of various signaling pathways, particularly those involved in inflammation and oxidative stress.

G cluster_nucleus Inside Nucleus Q7R This compound ROS Reactive Oxygen Species (ROS) Q7R->ROS Inhibits MAPK MAPK Pathway (p38, ERK, JNK) Q7R->MAPK Inhibits NFkB NF-κB Pathway Q7R->NFkB Inhibits LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 Activates TLR4->MAPK Activates IKK IKK TLR4->IKK Activates MAPK->NFkB Modulates IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Sequesters in Cytoplasm Nucleus Nucleus NFkB_p65->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_p65->Inflammatory_Genes Induces Transcription G start This compound enzyme Enzymatic Hydrolysis (α-L-rhamnosidase) start->enzyme aglycone Quercetin Aglycone enzyme->aglycone admin Oral Administration to Animal Model aglycone->admin pk_study Pharmacokinetic Analysis (Blood Sampling) admin->pk_study G start This compound nano Nanoencapsulation (e.g., Liposomes, PLGA-NPs) start->nano nano_formulation Nanoparticle Formulation nano->nano_formulation admin Oral Administration to Animal Model nano_formulation->admin pk_study Pharmacokinetic Analysis (Blood Sampling) admin->pk_study G start This compound co_formulate Co-formulation start->co_formulate piperine Piperine piperine->co_formulate formulation Oral Suspension co_formulate->formulation admin Oral Administration to Animal Model formulation->admin pk_study Pharmacokinetic Analysis (Blood Sampling) admin->pk_study

References

Technical Support Center: Quantification of Quercetin 7-O-rhamnoside in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the quantification of Quercetin 7-O-rhamnoside in complex matrices. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data summaries to assist in your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in complex mixtures?

A1: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous compounds from complex matrices (e.g., plant extracts, plasma) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1]

  • Isomeric Differentiation: Separating this compound from its isomers, such as Quercetin 3-O-rhamnoside (quercitrin), is crucial as they can have similar mass-to-charge ratios, leading to analytical interference.

  • Hydrolysis and Degradation: The glycosidic bond of this compound can be susceptible to hydrolysis, converting it to its aglycone, quercetin, especially during extraction with acidic solvents or at elevated temperatures.[2][3] This can lead to an underestimation of the glycoside and an overestimation of the aglycone.[2] Quercetin itself can also degrade under harsh conditions.[4]

  • Low Concentration: In many biological and plant samples, the concentration of this compound may be low, requiring highly sensitive analytical methods for accurate detection and quantification.

Q2: How can I minimize the hydrolysis of this compound during sample preparation?

A2: To minimize hydrolysis, consider the following:

  • Avoid Strong Acids: Refrain from using strong acids in your extraction solvent. Acidification, even with 0.1% (v/v) HCl, has been shown to cause hydrolysis of quercetin glycosides. If pH adjustment is necessary, use a milder acid or a buffered solution.

  • Control Temperature: Perform extraction at room temperature or below. Elevated temperatures, especially in combination with acidic or alkaline conditions, can accelerate hydrolysis.

  • Use Enzymatic Hydrolysis as a Controlled Alternative: If the goal is to quantify the total quercetin content (aglycone), a controlled enzymatic hydrolysis using enzymes like snailase can be more specific and reproducible than acid hydrolysis.

  • Optimize Extraction Time: Extended extraction times can increase the risk of degradation. An optimal extraction duration should be determined to maximize recovery while minimizing degradation.

Q3: What is the best way to confirm the identity of this compound in a sample?

A3: A multi-faceted approach is recommended for confident identification:

  • Chromatographic Retention Time: Compare the retention time of the peak in your sample with that of a certified reference standard of this compound analyzed under the same chromatographic conditions.

  • High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument (e.g., Q-TOF, Orbitrap) to obtain an accurate mass measurement of the precursor ion. The measured mass should be within a narrow mass tolerance window (typically <5 ppm) of the theoretical exact mass of this compound ([M-H]⁻ m/z 447.0927).

  • Tandem Mass Spectrometry (MS/MS): Compare the fragmentation pattern (MS/MS spectrum) of the analyte with that of a reference standard. The MS/MS spectrum of this compound will show a characteristic neutral loss of the rhamnose moiety (146 Da) to yield the quercetin aglycone fragment ion at m/z 301.035. Further fragmentation of the quercetin aglycone can also be compared.

Q4: Can I use a UV detector for the quantification of this compound?

A4: Yes, a UV detector, particularly a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, can be used for quantification. Flavonols like this compound exhibit strong UV absorbance. However, this method is less selective than mass spectrometry. Co-eluting compounds with similar UV spectra can interfere with the quantification. Therefore, thorough method validation, including specificity and peak purity analysis, is essential when using UV detection.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Poor/Asymmetric Peak Shape - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample solvent incompatible with the mobile phase.- Adjust the mobile phase pH with a small amount of a weak acid like formic acid to improve peak shape.- Use a guard column and ensure proper sample cleanup.- Dissolve the final extract in a solvent with a composition similar to the initial mobile phase.
Low Analyte Recovery - Inefficient extraction from the sample matrix.- Degradation of the analyte during sample processing.- Adsorption of the analyte to container surfaces.- Optimize the extraction solvent system; methanol or aqueous methanol is often effective for quercetin glycosides. - Avoid high temperatures and strong acids/bases during extraction.- Use silanized glassware or low-adsorption microcentrifuge tubes.
Signal Suppression/Enhancement (Matrix Effects) - Co-eluting matrix components interfering with ionization.- Improve sample cleanup using Solid Phase Extraction (SPE).- Optimize chromatographic separation to resolve the analyte from interfering compounds.- Use a matrix-matched calibration curve or the standard addition method for quantification.- Employ a stable isotope-labeled internal standard if available.
Inconsistent Results/Poor Precision - Incomplete extraction.- Variability in sample preparation steps.- Instrument instability.- Ensure thorough vortexing/sonication during extraction.- Use an internal standard to account for variability.- Perform regular instrument maintenance and calibration.
Incorrect Isomer Identification (e.g., confusion with Quercetin 3-O-rhamnoside) - Insufficient chromatographic resolution.- Optimize the HPLC method (e.g., gradient, column chemistry) to achieve baseline separation of isomers.- Rely on MS/MS fragmentation patterns, which can differ between isomers, for confirmation, although this can be challenging.

Quantitative Data Summary

The following tables provide representative data for the validation of analytical methods for quercetin and its glycosides. Note that specific values can vary significantly based on the matrix, instrumentation, and experimental conditions.

Table 1: Representative HPLC-UV/MS Method Validation Parameters for Flavonoid Glycosides

ParameterTypical RangeSource(s)
Linearity (r²)> 0.99
Limit of Detection (LOD)0.00004 - 10.36 µg/mL
Limit of Quantification (LOQ)0.1 - 20 µg/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy/Recovery85 - 115%

Table 2: Matrix Effects Observed for Flavonoids in Different Matrices

AnalyteMatrixMatrix Effect (%)IndicationSource(s)
QuercetinPlasma75 - 90%Ion Suppression
Quercetin GlycosidesPlant Extract60 - 120%Suppression/Enhancement

Disclaimer: The data in these tables are illustrative and compiled from various sources. Actual results will depend on the specific experimental setup.

Experimental Protocols

Protocol: Quantification of this compound in a Plant Matrix by LC-MS/MS

1. Sample Preparation and Extraction

  • Homogenization: Lyophilize and grind the plant material to a fine powder.

  • Extraction:

    • Weigh 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of 80% aqueous methanol.

    • Vortex for 1 minute.

    • Sonicate in a water bath for 15 minutes at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5-40% B

    • 10-12 min: 40-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-5% B

    • 15-18 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion m/z 447.1 → Product ion m/z 301.0

    • Internal Standard (optional, e.g., Isoquercitrin): Precursor ion m/z 463.1 → Product ion m/z 301.0

3. Quantification

  • Prepare a calibration curve using a certified reference standard of this compound in the range of expected sample concentrations.

  • If significant matrix effects are suspected, prepare matrix-matched calibration standards.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization Homogenization (Lyophilize & Grind) extraction Extraction (80% Methanol, Sonication) homogenization->extraction 100 mg sample centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration Supernatant hplc UHPLC Separation (C18 Column, Gradient) filtration->hplc Sample Injection ms MS/MS Detection (ESI-, MRM Mode) hplc->ms quantification Quantification (Calibration Curve) ms->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_tree start Inaccurate Quantification check_recovery Low or Variable Recovery? start->check_recovery check_matrix Matrix Effects Suspected? check_recovery->check_matrix No optimize_extraction Optimize Extraction: - Solvent - Time - Temperature check_recovery->optimize_extraction Yes check_peak Poor Peak Shape? check_matrix->check_peak No improve_cleanup Improve Sample Cleanup: - SPE check_matrix->improve_cleanup Yes adjust_mobile_phase Adjust Mobile Phase pH (e.g., add formic acid) check_peak->adjust_mobile_phase Yes check_degradation Investigate Degradation: - Avoid acid/heat - Use fresh samples optimize_extraction->check_degradation use_matched_cal Use Matrix-Matched Calibration or Standard Addition improve_cleanup->use_matched_cal check_column Check Column Health & Sample Solvent adjust_mobile_phase->check_column

Caption: Troubleshooting decision tree for inaccurate quantification.

References

Method refinement for the enzymatic glycosylation of quercetin to "Quercetin 7-O-rhamnoside"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of the enzymatic glycosylation of quercetin to produce Quercetin 7-O-rhamnoside. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the enzymatic synthesis of this compound.

Enzyme and Reaction Issues

  • Question 1: I am observing very low or no conversion of quercetin to this compound. What are the potential causes and how can I troubleshoot this?

    Answer: Low or no product yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

    • Enzyme Activity:

      • Verify Enzyme Integrity: Ensure the glycosyltransferase (e.g., AtUGT89C1) has been properly stored and handled to prevent denaturation. Repeated freeze-thaw cycles can reduce activity.

      • Confirm Enzyme Presence and Concentration: If using a whole-cell system with engineered E. coli, confirm the expression of the enzyme via SDS-PAGE and/or Western blot. For purified enzymes, verify the concentration using a protein assay (e.g., Bradford or BCA).

      • Check for Inhibitors: The presence of certain metal ions can inhibit enzyme activity. Conversely, some enzymes may require specific metal ions as cofactors.[1] Ensure your reaction buffer composition is optimal for the specific UGT.

    • Substrate and Cofactor Availability:

      • Quercetin Solubility: Quercetin has low aqueous solubility. Ensure it is fully dissolved in the reaction mixture. The use of a co-solvent like DMSO may be necessary, but its concentration should be optimized as high concentrations can inhibit the enzyme.

      • UDP-Rhamnose Depletion: The sugar donor, UDP-rhamnose, is often the limiting substrate and can be costly. If using a purified enzyme system, ensure an adequate concentration is present. In whole-cell systems, the metabolic pathway for UDP-rhamnose synthesis might be inefficient. Consider co-expressing genes for UDP-rhamnose synthesis, such as rhamnose synthase (RHM), to improve the intracellular supply.[2]

      • Substrate Purity: Impurities in the quercetin or UDP-rhamnose preparations could act as inhibitors.

    • Reaction Conditions:

      • pH and Temperature: Ensure the reaction is performed at the optimal pH and temperature for the specific rhamnosyltransferase. These parameters can significantly impact enzyme activity and stability.[3]

      • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using TLC or HPLC to determine the optimal reaction time.

  • Question 2: I am getting a mixture of quercetin glycosides instead of predominantly this compound. How can I improve the regioselectivity?

    Answer: Poor regioselectivity can be a challenge due to the multiple hydroxyl groups on the quercetin molecule. Here's how to address this:

    • Enzyme Specificity: The choice of enzyme is critical for regioselectivity. AtUGT89C1 from Arabidopsis thaliana is a flavonol-7-O-rhamnosyltransferase and is known to specifically add rhamnose to the 7-hydroxyl group of quercetin and its glycosides.[4] If you are using a different glycosyltransferase, it may have broader substrate specificity.

    • Substrate Choice: If your goal is a di-glycoside, such as Quercetin 3-O-glucoside-7-O-rhamnoside, you would start with Quercetin 3-O-glucoside as the substrate for AtUGT89C1.[5]

    • Reaction Conditions: While the enzyme is the primary determinant of regioselectivity, suboptimal reaction conditions can sometimes lead to side reactions. Ensure the pH, temperature, and buffer components are within the recommended range for the enzyme.

Whole-Cell Biotransformation Issues

  • Question 3: My engineered E. coli strain is showing slow growth or low cell density, which is affecting my overall product yield. What can I do?

    Answer: Poor growth of the engineered E. coli can be due to metabolic burden or toxicity.

    • Metabolic Burden: The overexpression of multiple foreign genes (the UGT and the UDP-rhamnose synthesis pathway) can impose a significant metabolic load on the cells. Optimize the induction conditions (e.g., lower IPTG concentration, lower induction temperature) to reduce this burden.

    • Toxicity of Quercetin: High concentrations of quercetin can be toxic to E. coli. Determine the optimal quercetin concentration that allows for good cell growth and product formation. A fed-batch strategy for quercetin addition might be beneficial.

    • Plasmid Stability: Ensure the plasmids containing your genes of interest are stable. This can be verified by plating cultures on selective and non-selective media.

  • Question 4: The intracellular production of UDP-rhamnose in my E. coli system seems to be a bottleneck. How can I enhance its supply?

    Answer: Enhancing the intracellular pool of UDP-rhamnose is a key strategy for improving the yield of rhamnosylated flavonoids.

    • Co-expression of Biosynthetic Genes: Co-express the necessary enzymes for UDP-rhamnose synthesis from UDP-glucose, such as UDP-rhamnose synthase (AtRHM).

    • Improving Precursor Supply: Engineer the upstream pathways in E. coli to increase the availability of UDP-glucose, the precursor for UDP-rhamnose.

    • Optimizing NADPH Availability: The synthesis of UDP-rhamnose can be dependent on NADPH. Overexpressing genes that regenerate NADPH can improve the efficiency of the pathway.

Product Purification and Analysis

  • Question 5: I am having difficulty purifying this compound from the reaction mixture. What methods are recommended?

    Answer: The purification of flavonoid glycosides often involves chromatographic techniques.

    • Initial Extraction: After the reaction, the product needs to be extracted. If using a whole-cell system, the cells should be lysed, and the supernatant can be extracted with a solvent like ethyl acetate to separate the flavonoid glycosides from the more polar components of the culture medium.

    • Column Chromatography: Silica gel column chromatography is a common method for the initial purification of the crude extract. A gradient elution with increasing polarity (e.g., a chloroform-methanol gradient) can be used to separate compounds based on their polarity.

    • Solid-Phase Extraction (SPE): C18 SPE cartridges can be used to clean up the extract and fractionate the flavonoid glycosides.

    • High-Performance Liquid Chromatography (HPLC): For final purification to high purity, preparative or semi-preparative HPLC is the method of choice. A C18 column with a mobile phase consisting of a mixture of acidified water and an organic solvent (e.g., methanol or acetonitrile) is typically used.

  • Question 6: What are the key parameters for developing an HPLC method to quantify this compound?

    Answer: A robust HPLC method is essential for accurate quantification.

    • Stationary Phase: A C18 column is the most common choice for reversed-phase HPLC of flavonoids.

    • Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with formic acid or acetic acid) and methanol or acetonitrile is typically used to achieve good separation of quercetin and its various glycosylated forms.

    • Detection: A UV-Vis or Diode Array Detector (DAD) is commonly used. Flavonoids have characteristic absorption maxima around 254 nm and 350-370 nm.

    • Quantification: For accurate quantification, a calibration curve should be generated using a purified standard of this compound. The limit of detection (LOD) and limit of quantification (LOQ) should be determined.

Data Presentation

Table 1: Reported Yields of Enzymatically Synthesized Quercetin Glycosides

ProductEnzyme(s)Host OrganismYieldReference
Quercetin 3-O-rhamnosideAtUGT78D1, RHM2E. coli150 mg/L
Quercetin 3-O-glucoside-7-O-rhamnosideAtUGT78D2, AtUGT89C1E. coli67 mg/L
Quercetin 3,7-O-bisrhamnosideAtUGT78D1, AtUGT89C1, RHM2E. coli67.4 mg/L
Quercitrin (Quercetin 3-O-rhamnoside)AtUGT78D1 with enhanced UDP-rhamnose supplyE. coli7627 mg/L

Table 2: Optimal Reaction Conditions for a Rhamnosyltransferase (AtUGT78D1)

ParameterOptimal ValueReference
pH7.0
Temperature45 °C

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation for this compound Production

This protocol is a general guideline for the production of this compound using an engineered E. coli strain co-expressing a quercetin 7-O-rhamnosyltransferase (e.g., AtUGT89C1) and the UDP-rhamnose synthase (e.g., AtRHM).

1. Strain Preparation:

  • Transform E. coli BL21(DE3) with plasmids carrying the genes for AtUGT89C1 and AtRHM under the control of an inducible promoter (e.g., T7).
  • Select transformed colonies on LB agar plates containing the appropriate antibiotics.

2. Inoculum Preparation:

  • Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotics.
  • Incubate overnight at 37°C with shaking at 200 rpm.

3. Main Culture and Induction:

  • Inoculate 100 mL of LB medium in a 500 mL flask with the overnight culture to an initial OD600 of 0.05-0.1.
  • Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Simultaneously, add quercetin (dissolved in DMSO) to a final concentration of 50-200 µM.
  • Incubate the culture at a lower temperature (e.g., 18-25°C) for 24-48 hours with shaking.

4. Product Extraction and Analysis:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min).
  • Resuspend the cell pellet in a suitable buffer and lyse the cells by sonication or using a French press.
  • Centrifuge the lysate to remove cell debris.
  • Extract the supernatant with an equal volume of ethyl acetate.
  • Evaporate the ethyl acetate layer to dryness under reduced pressure.
  • Dissolve the residue in methanol for analysis by TLC or HPLC.

Protocol 2: HPLC Analysis of this compound

1. Instrumentation:

  • HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • UV-Vis or DAD detector.

2. Mobile Phase:

  • Solvent A: Water with 0.1% formic acid.
  • Solvent B: Acetonitrile or Methanol.

3. Gradient Elution:

  • A typical gradient could be:
  • 0-5 min: 10% B
  • 5-25 min: 10% to 50% B
  • 25-30 min: 50% to 90% B
  • 30-35 min: 90% B
  • 35-40 min: 90% to 10% B
  • 40-45 min: 10% B
  • Flow rate: 1.0 mL/min.

4. Detection:

  • Monitor at 254 nm and 368 nm.

5. Sample Preparation:

  • Dissolve the extracted sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

Mandatory Visualization

experimental_workflow cluster_strain_prep Strain Preparation cluster_culture Cell Culture and Induction cluster_extraction Product Extraction and Purification cluster_analysis Analysis transform Transformation of E. coli with plasmids (AtUGT89C1, AtRHM) select Colony Selection on Antibiotic Plates transform->select inoculum Overnight Inoculum Preparation select->inoculum main_culture Main Culture Growth (OD600 0.6-0.8) inoculum->main_culture induction Induction with IPTG and Addition of Quercetin main_culture->induction biotransformation Biotransformation (18-25°C, 24-48h) induction->biotransformation harvest Cell Harvesting (Centrifugation) biotransformation->harvest lysis Cell Lysis harvest->lysis extraction Solvent Extraction (Ethyl Acetate) lysis->extraction purification Purification (Column Chromatography/HPLC) extraction->purification analysis Quantification and Characterization (HPLC, MS) purification->analysis

Caption: Experimental workflow for the enzymatic synthesis of this compound.

udp_rhamnose_pathway cluster_pathway UDP-Rhamnose Biosynthesis Pathway in Engineered E. coli glucose Glucose g6p Glucose-6-Phosphate glucose->g6p Glycolysis g1p Glucose-1-Phosphate g6p->g1p pgm Phosphoglucomutase (E. coli endogenous) g1p->g6p udp_glc UDP-Glucose g1p->udp_glc UTP -> PPi galu UDP-glucose pyrophosphorylase (E. coli endogenous) udp_rha UDP-L-Rhamnose udp_glc->udp_rha NAD(P)H -> NAD(P)+ rhm UDP-rhamnose synthase (e.g., AtRHM, overexpressed)

Caption: UDP-Rhamnose biosynthesis pathway in engineered E. coli.

troubleshooting_tree start Low/No Quercetin 7-O-rhamnoside Yield check_enzyme Is the enzyme active and expressed? start->check_enzyme check_substrates Are substrates available and soluble? check_enzyme->check_substrates Yes solution_enzyme Verify enzyme storage, handling, and expression. check_enzyme->solution_enzyme No check_conditions Are reaction conditions (pH, temp) optimal? check_substrates->check_conditions Yes solution_substrates Improve quercetin solubility (co-solvent), ensure UDP-rhamnose supply. check_substrates->solution_substrates No check_ecoli Is E. coli growth and UDP-rhamnose supply sufficient? check_conditions->check_ecoli Yes solution_conditions Optimize pH, temperature, and reaction time. check_conditions->solution_conditions No solution_ecoli Optimize induction, add quercetin fed-batch, co-express RHM. check_ecoli->solution_ecoli No

Caption: Troubleshooting decision tree for low yield of this compound.

References

Technical Support Center: Optimizing Cell-Based Assays for Quercetin 7-O-rhamnoside Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quercetin 7-O-rhamnoside (Q7R) in cell-based assays.

Frequently Asked Questions (FAQs)

1. What is this compound (Q7R) and what are its known bioactivities?

This compound (Q7R), a naturally occurring flavonoid, is a glycoside of quercetin where a rhamnose sugar molecule is attached at the 7-hydroxyl position.[1] It has been investigated for a range of biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and antiviral effects.[2][3]

2. How should I dissolve and store this compound for cell-based assays?

  • Solubility: Q7R, like its aglycone quercetin, has poor water solubility.[4] For cell culture experiments, it is recommended to dissolve Q7R in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[5] Subsequently, this stock solution can be diluted with cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Storage: Store the powdered form of Q7R at -20°C. DMSO stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of flavonoids can be unstable, so it is best to prepare fresh dilutions in culture medium for each experiment.

3. Is this compound stable in cell culture medium?

Quercetin, the parent compound of Q7R, has been shown to be unstable in cell culture media like DMEM at physiological pH (7.4), leading to degradation over time. This instability can be influenced by factors such as pH and the presence of certain media components. To improve stability, it is advisable to:

  • Prepare fresh working solutions of Q7R in media immediately before use.

  • Consider using a more acidic culture medium (pH ~6.8) if compatible with your cell line, as quercetin shows greater stability at lower pH.

  • Some studies suggest that the addition of ascorbic acid to the culture medium can help to protect quercetin from auto-oxidation.

4. Are there any known interferences of this compound with common cell-based assays?

Yes, flavonoids, including quercetin and its derivatives, have been reported to interfere with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. These compounds can directly reduce the MTT reagent to formazan, leading to false-positive results (i.e., an overestimation of cell viability). Therefore, it is highly recommended to use alternative cell viability assays such as the sulforhodamine B (SRB) assay, which is based on the measurement of cellular protein content and is not known to be affected by the reducing properties of flavonoids.

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Results in Cell Viability Assays
Observed Problem Potential Cause Troubleshooting Steps
High background in MTT assay Direct reduction of MTT by Q7R.Switch to a non-tetrazolium-based assay like the Sulforhodamine B (SRB) assay.
Variable IC50 values between experiments Instability of Q7R in culture medium.Prepare fresh Q7R working solutions for each experiment. Minimize the incubation time of Q7R with cells if possible. Consider adding a stabilizing agent like ascorbic acid.
Precipitation of Q7R in culture medium Poor solubility of Q7R.Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (≤ 0.1%). Visually inspect the medium for any precipitate after adding Q7R.
Higher than expected cell viability Incorrect assay choice (MTT).Use the SRB assay or another suitable method that is not based on metabolic reduction.
Guide 2: Issues with Cellular Antioxidant or Anti-inflammatory Assays
Observed Problem Potential Cause Troubleshooting Steps
Low or no antioxidant effect observed Inappropriate assay or cell type.Use a cell-based antioxidant assay like the Cellular Antioxidant Activity (CAA) assay. The choice of cell line can influence the uptake and metabolism of flavonoids.
High variability in nitric oxide (NO) measurements (Griess assay) Inconsistent cell seeding or stimulation.Ensure a uniform cell density in all wells. Use a consistent concentration and incubation time for the inflammatory stimulus (e.g., LPS).
Cytokine levels below detection limit in ELISA Insufficient stimulation or inappropriate timing.Optimize the concentration of the inflammatory stimulus and the incubation time to ensure detectable cytokine production. Collect supernatants at the peak of cytokine expression.
Cell death observed at concentrations intended for bioactivity screening Cytotoxicity of Q7R at higher concentrations.Perform a dose-response curve for cytotoxicity using a reliable assay (e.g., SRB) to determine the non-toxic concentration range of Q7R for your specific cell line.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Assay for Cell Viability

This protocol is adapted for testing the effect of flavonoids like Q7R on cell viability.

Materials:

  • 96-well cell culture plates

  • This compound (Q7R)

  • Cell line of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid solution

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of Q7R in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the Q7R dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Q7R concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plate five times with distilled water and allow it to air dry completely.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Griess Assay for Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol measures the anti-inflammatory effect of Q7R by quantifying NO production.

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound (Q7R)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treat the cells with various non-toxic concentrations of Q7R for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

  • Add 50 µL of Griess Reagent A to each supernatant sample and standard, and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples using the standard curve.

Quantitative Data Summary

Table 1: Reported IC50 Values for Quercetin and this compound

CompoundAssayCell LineIC50 ValueReference
QuercetinMTTA549 (Lung Cancer)8.65 µg/mL (24h)
QuercetinMTTH69 (Lung Cancer)14.2 µg/mL (24h)
QuercetinMTTHL-60 (Leukemia)~7.7 µM (96h)
QuercetinCrystal VioletHCT116 (Colon Cancer)22.4 µM
QuercetinMTTMCF-7 (Breast Cancer)25 µmol/mL (48h)
This compound Antiviral (PEDV)Vero0.014 µg/mL
This compound DPPH Scavenging-6.680 µg/mL

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including assay type, cell line, and incubation time.

Signaling Pathways and Experimental Workflows

Diagram 1: General Workflow for Cell-Based Bioactivity Screening

G A Prepare Q7R Stock (in DMSO) C Q7R Treatment (Serial Dilutions) A->C B Cell Seeding (96-well plate) B->C D Incubation (24-72 hours) C->D E Cell Viability Assay (e.g., SRB) D->E G Functional Assays (e.g., Antioxidant, Anti-inflammatory) D->G F Data Analysis (IC50 Calculation) E->F

Caption: A typical workflow for screening the bioactivity of this compound.

Diagram 2: Troubleshooting Logic for Unexpected Cell Viability Results

G A Unexpected Cell Viability Results B Using MTT Assay? A->B F Inconsistent IC50 Values? A->F C Switch to SRB Assay B->C Yes D Check for Q7R Precipitation B->D No E Optimize DMSO Concentration D->E G Prepare Fresh Q7R Solutions F->G Yes H Verify Cell Health & Density F->H No

Caption: A troubleshooting decision tree for unexpected cell viability assay outcomes.

Diagram 3: Simplified NF-κB Signaling Pathway and Potential Inhibition by Quercetin

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription Quercetin Quercetin Quercetin->IKK inhibits

Caption: Quercetin may inhibit the NF-κB pathway by targeting IKK activation.

Diagram 4: Simplified PI3K/Akt Signaling Pathway and Potential Modulation by Quercetin

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quercetin Quercetin Quercetin->PI3K inhibits Quercetin->Akt inhibits

Caption: Quercetin may modulate the PI3K/Akt pathway, affecting cell survival.

References

Technical Support Center: Quercetin 7-O-rhamnoside NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals preparing Quercetin 7-O-rhamnoside samples for NMR analysis.

Troubleshooting Guide & FAQs

Q1: What is the best deuterated solvent for dissolving this compound for NMR analysis?

A1: Dimethyl sulfoxide-d6 (DMSO-d6) is the most commonly used and effective solvent for dissolving this compound and related flavonoid glycosides for NMR analysis.[1][2] Its high polarity is well-suited for these compounds. Other options include methanol-d4, acetone-d6, or mixtures of solvents like CDCl3/methanol-d4, which can sometimes improve solubility or resolve overlapping peaks.[3][4]

Q2: My this compound sample is not dissolving completely in the deuterated solvent. What should I do?

A2: If you are facing solubility issues, you can try the following:

  • Gentle Heating: Warm the sample gently (up to 57°C) to aid dissolution, but be cautious of potential degradation at higher temperatures.[4]

  • Sonication: Use a sonicator bath to help break up any solid aggregates and enhance dissolution.

  • Solvent Mixtures: If using a solvent like methanol-d4, adding a small amount of DMSO-d6 can significantly increase solubility.

Q3: What is the recommended concentration of this compound for NMR analysis?

A3: The ideal concentration depends on the type of NMR experiment being performed. For standard ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, which is less sensitive, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

Q4: I am seeing a broad hump in my ¹H NMR spectrum. What could be the cause?

A4: A broad hump in the spectrum, particularly in the 9-13 ppm region, is often due to the hydroxyl (-OH) protons of the flavonoid. These protons can exchange with each other and with residual water in the solvent, leading to broad signals. To confirm if a peak corresponds to an OH or NH proton, you can add a drop of D₂O to your sample, shake it, and re-acquire the spectrum. The peak should disappear or significantly decrease in intensity due to proton exchange.

Q5: There are unexpected peaks in my spectrum that don't correspond to my compound. How can I identify and avoid them?

A5: These are likely impurity peaks. Common sources include:

  • Residual Solvents: Acetone from cleaning NMR tubes or solvents like ethyl acetate from purification can be persistent. Ensure your NMR tubes are thoroughly dried. Rinsing with the deuterated solvent before preparing the sample can also help.

  • Water: Deuterated solvents can absorb moisture. A peak around 3.3 ppm in DMSO-d6 or 1.56 ppm in CDCl₃ often corresponds to water. Using freshly opened solvents or storing them over molecular sieves can minimize water contamination.

  • Grease: Grease from glass joints can appear as broad signals. Ensure all glassware is clean.

Q6: My aromatic peaks are overlapping, making it difficult to interpret the spectrum. How can I resolve them?

A6: Peak overlap in the aromatic region can be addressed by:

  • Changing the Solvent: Switching to a different deuterated solvent, such as benzene-d6 or acetone-d6, can alter the chemical shifts of your compound's protons and may resolve the overlap.

  • Varying the Temperature: Acquiring the spectrum at a higher temperature can sometimes improve resolution, especially if rotamers are present.

  • 2D NMR: If the above methods are unsuccessful, running 2D NMR experiments like COSY or HSQC can help in assigning the overlapping signals.

Quantitative Data Summary

ParameterRecommended ValueNotes
Sample Amount (¹H NMR) 5-25 mgFor small molecules (<1000 g/mol ).
Sample Amount (¹³C NMR) 50-100 mgHigher concentration needed due to lower sensitivity.
Solvent Volume 0.6-0.7 mLFor standard 5 mm NMR tubes.
Sample Height in Tube 4-5 cmEnsures the sample is correctly positioned in the NMR coil.

Detailed Experimental Protocol

Objective: To prepare a high-quality sample of this compound for NMR analysis.

Materials:

  • This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • High-quality 5 mm NMR tube and cap

  • Deuterated solvent (e.g., DMSO-d6)

  • Pasteur pipette and glass wool

  • Vortex mixer and/or sonicator

  • Appropriate glassware (e.g., small vial)

Procedure:

  • NMR Tube Cleaning: Ensure the NMR tube and cap are meticulously clean. Rinse with a suitable solvent (e.g., acetone), followed by the deuterated solvent to be used, and dry thoroughly. Avoid using hot ovens for drying as this can leave solvent vapors.

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial.

  • Aiding Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. If necessary, warm the sample slightly.

  • Filtering the Sample: To remove any particulate matter which can degrade spectral quality, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of glass wool placed in a Pasteur pipette. Do not use cotton wool as it can introduce impurities.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before analysis.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (5-100 mg) dissolve 2. Add Solvent (0.6-0.7 mL DMSO-d6) weigh->dissolve Transfer to vial mix 3. Vortex/Sonicate dissolve->mix Ensure dissolution filter 4. Filter into NMR Tube mix->filter Remove particulates nmr 5. Acquire Spectrum filter->nmr Insert into spectrometer process 6. Process Data nmr->process Fourier Transform

Caption: Workflow for NMR sample preparation and analysis of this compound.

References

Technical Support Center: Preventing Degradation of Quercetin 7-O-rhamnoside During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to maintaining the stability and integrity of Quercetin 7-O-rhamnoside during storage. By following these guidelines, users can minimize degradation and ensure the reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause the degradation of this compound?

A1: The stability of this compound, like many flavonoid glycosides, is significantly influenced by environmental factors. The primary causes of degradation are exposure to light, elevated temperatures, oxygen, and non-optimal pH levels.[1][2][3] Light can induce photodegradation, while heat can accelerate both hydrolysis and oxidation.[1][3] The presence of oxygen can lead to oxidative breakdown of the flavonoid structure.

Q2: What are the recommended storage temperatures for this compound?

A2: For long-term storage, it is highly recommended to store this compound in a desiccated environment at -20°C. For solutions in solvents like DMSO, storage at -80°C is preferable to maintain stability over several months. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation; it is best practice to aliquot the compound into smaller, single-use vials.

Q3: How does pH impact the stability of this compound in solution?

A3: Flavonoids are generally more stable in acidic to neutral conditions. The stability of quercetin and its derivatives is influenced by pH, with acidic pH often favoring stability. Alkaline conditions can promote the degradation of the flavonoid structure. One study on similar flavonoid glycosides showed that a pH of 7 was optimal for the inhibitory activity of some compounds, while for others, a more acidic pH of 5 was better. It is crucial to consider the pH of your solvent system and buffer solutions.

Q4: Are there any visible signs that my this compound sample has degraded?

A4: Yes, degradation can sometimes be observed visually. For the solid compound, a change from its typical yellow powder appearance to a darker or brownish color can indicate degradation. In solution, degradation may manifest as a color change, the formation of a precipitate, or a decrease in solubility. However, significant degradation can occur without obvious visual cues, making analytical verification essential.

Q5: What are the main chemical pathways through which this compound degrades?

A5: The two primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: This involves the cleavage of the glycosidic bond that links the rhamnose sugar moiety to the quercetin aglycone at the 7-position. This results in the formation of quercetin and rhamnose.

  • Oxidation: The polyphenol structure of quercetin is susceptible to oxidation, which can be triggered by heat, light, and oxygen. This process can lead to the opening of the heterocyclic C-ring and the formation of various smaller degradation products.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue EncounteredPotential CauseTroubleshooting Steps & Solutions
Loss of biological activity or inconsistent results in assays. Compound degradation due to improper storage (temperature, light exposure) or multiple freeze-thaw cycles.1. Confirm that the solid compound and its solutions are stored at the recommended temperature (-20°C or -80°C) and protected from light. 2. Prepare fresh stock solutions from a new, unopened vial of the compound. 3. Aliquot stock solutions upon preparation to minimize freeze-thaw cycles. 4. Verify the purity of the stored compound using an analytical technique like HPLC.
Visible change in the color or solubility of the compound. Significant oxidation or hydrolysis has occurred.1. Discard the degraded sample. 2. When preparing new solutions, use high-purity, degassed solvents. 3. For long-term storage of the solid, consider flushing the vial with an inert gas (e.g., argon or nitrogen) before sealing.
Unexpected peaks appear in chromatography analysis (e.g., HPLC). The sample has degraded, leading to the formation of byproducts such as the quercetin aglycone or oxidized species.1. Compare the chromatogram to a reference standard or a freshly prepared sample to identify degradation peaks. 2. Review the entire storage and sample preparation workflow to identify potential sources of degradation (e.g., exposure to light on the autosampler). 3. Implement stricter storage protocols, including protection from light and temperature control.

Data Presentation: Storage Recommendations

The following table summarizes the recommended storage conditions for this compound and similar flavonoid glycosides based on information from suppliers and stability studies.

FormStorage ConditionRecommended DurationKey Considerations
Solid Powder -20°C, desiccated, protected from lightUp to 3 yearsEnsure the container is tightly sealed to prevent moisture absorption.
In Solvent (e.g., DMSO) -20°C, protected from lightUp to 1 monthAvoid repeated freeze-thaw cycles.
In Solvent (e.g., DMSO) -80°C, protected from lightUp to 6 monthsPreferred for longer-term solution storage to maximize stability.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC-UV

This protocol provides a methodology for quantifying the purity of this compound and monitoring its degradation over time.

  • Objective: To determine the percentage of intact this compound in a sample under specific storage conditions.

  • Materials:

    • This compound sample

    • HPLC-grade methanol and water

    • Formic acid (or other suitable modifier)

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Methodology:

    • Sample Preparation:

      • Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

      • Store this stock under various conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).

      • At specified time points (e.g., 0, 1, 4, 12 weeks), withdraw an aliquot and dilute it to a working concentration (e.g., 10 µg/mL) with the mobile phase.

    • Chromatographic Conditions:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Methanol (or Acetonitrile)

      • Gradient: A typical starting point is a linear gradient from 10% B to 90% B over 20-30 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30-40°C

      • Detection Wavelength: Monitor at the λmax of this compound (typically around 258 nm or 350-370 nm).

      • Injection Volume: 10-20 µL

  • Data Analysis:

    • At each time point, calculate the peak area of the this compound peak.

    • The stability is determined by comparing the peak area at a given time point to the peak area at time zero.

    • The appearance and increase of new peaks indicate the formation of degradation products.

Mandatory Visualizations

degradation_pathways cluster_factors Degradation Factors Light Light Q7R This compound Light->Q7R Heat Heat Heat->Q7R Oxygen Oxygen Oxygen->Q7R pH Non-optimal pH pH->Q7R Hydrolysis Hydrolysis (Glycosidic Bond Cleavage) Q7R->Hydrolysis Oxidation Oxidation (Flavonoid Core) Q7R->Oxidation Quercetin Quercetin (Aglycone) Hydrolysis->Quercetin Rhamnose L-Rhamnose Hydrolysis->Rhamnose Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_setup 1. Stability Study Setup cluster_analysis 2. Time-Point Analysis cluster_evaluation 3. Data Evaluation Sample Prepare Aliquots of This compound Conditions Store under Varied Conditions (-20°C, 4°C, RT, Light/Dark) Sample->Conditions Timepoints Collect Samples at Time = 0, 1, 4, 12 weeks Conditions->Timepoints HPLC Analyze by HPLC-UV Timepoints->HPLC Quantify Quantify Peak Area of Parent Compound HPLC->Quantify Degradation Identify & Quantify Degradation Products HPLC->Degradation Kinetics Determine Degradation Rate Quantify->Kinetics Degradation->Kinetics

Caption: Experimental workflow for a stability study of this compound.

References

Technical Support Center: Scaling Up the Biocatalytic Synthesis of Quercetin 7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the biocatalytic synthesis of Quercetin 7-O-rhamnoside.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has produced very little or no this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield is a common issue that can stem from several factors. Here's a step-by-step guide to diagnosing the problem:

    • Enzyme Activity:

      • Inactive Enzyme: The rhamnosyltransferase (e.g., AtUGT89C1) may be inactive or have low activity. Verify the expression and activity of your enzyme using a standard assay before proceeding with the main reaction.

      • Improper Protein Folding: If you are expressing the enzyme in a host like E. coli, improper folding can lead to inactive protein. Try optimizing expression conditions such as lowering the induction temperature (e.g., 16-20°C) and using a lower concentration of the inducer (e.g., IPTG).

    • Substrate Availability:

      • Poor Quercetin Solubility: Quercetin has low aqueous solubility, which can limit its availability to the enzyme.[1][2] Consider dissolving quercetin in a small amount of a co-solvent like DMSO before adding it to the reaction mixture.[3] Be mindful that high concentrations of organic solvents can inhibit enzyme activity.

      • Insufficient UDP-rhamnose: The sugar donor, UDP-rhamnose, may be the limiting factor. Ensure that your UDP-rhamnose regeneration system is functioning optimally. This can be enhanced by co-expressing enzymes like rhamnose synthase (RHM2).[4]

    • Reaction Conditions:

      • Suboptimal pH and Temperature: The pH and temperature of your reaction may not be optimal for the enzyme's activity. Determine the optimal conditions for your specific rhamnosyltransferase. For a related synthesis, optimal conditions were found to be pH 7.5 and 25°C.[3]

      • Presence of Inhibitors: Certain metal ions can inhibit glycosyltransferase activity. Consider adding a chelating agent like EDTA to your reaction buffer if you suspect metal ion contamination.

    • Product Degradation:

      • Product Hydrolysis: The product, this compound, may be susceptible to hydrolysis by other enzymes present in your system, especially if using a whole-cell biocatalyst. Ensure the purity of your enzyme preparation if conducting an in vitro reaction.

Issue 2: Formation of Byproducts

  • Question: My HPLC analysis shows the desired product peak, but also significant peaks for byproducts. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of byproducts is often due to the presence of multiple hydroxyl groups on the quercetin molecule, leading to non-specific glycosylation.

    • Regioselectivity of the Enzyme:

      • Enzyme Promiscuity: While some glycosyltransferases are highly specific, others may exhibit broader substrate specificity, leading to the addition of rhamnose to other hydroxyl groups on the quercetin molecule. Consider using an enzyme known for its high regioselectivity for the 7-OH position, such as AtUGT89C1.

    • Stepwise Synthesis:

      • Sequential Reactions: To reduce the formation of byproducts, a stepwise synthesis approach can be employed. For instance, if you are synthesizing a diglycoside, you can first produce the monoglycoside, purify it, and then use it as a substrate for the second glycosylation step. This minimizes the chances of random glycosylation on the initial aglycone.

Issue 3: Substrate Solubility Problems

  • Question: I am having difficulty dissolving quercetin in my aqueous reaction buffer. How can I improve its solubility without significantly impacting my enzyme's activity?

  • Answer: The poor water solubility of quercetin is a well-known challenge. Here are some strategies to address this:

    • Co-solvents:

      • DMSO: Dimethyl sulfoxide (DMSO) is commonly used to dissolve quercetin before its addition to the reaction mixture. It is important to keep the final concentration of DMSO low (typically <5% v/v) as higher concentrations can denature or inhibit the enzyme.

    • pH Adjustment:

      • Alkaline Conditions: The solubility of quercetin increases with an increase in pH. However, you must ensure that the chosen pH is within the optimal range for your enzyme's activity and stability.

    • Use of Glycosylated Precursors:

      • Higher Solubility of Glycosides: Quercetin glycosides are generally more water-soluble than the aglycone. If your synthesis pathway allows, starting with a more soluble quercetin precursor, such as quercetin-3-O-glucoside, could be an option.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of a UDP-rhamnose regeneration system in this synthesis?

    • A1: UDP-rhamnose is the sugar donor required for the rhamnosylation of quercetin. It is an expensive substrate to add directly to the reaction in large quantities. A regeneration system, typically co-expressed in the E. coli host, continuously synthesizes UDP-rhamnose from a cheaper precursor like glucose or sucrose. This makes the process more cost-effective and efficient for large-scale production. The system often involves enzymes like sucrose synthase and rhamnose synthase.

  • Q2: Which enzyme is recommended for the specific rhamnosylation at the 7-OH position of quercetin?

    • A2: The flavonol 7-O-rhamnosyltransferase from Arabidopsis thaliana, AtUGT89C1, is well-characterized for its ability to transfer rhamnose specifically to the 7-hydroxyl group of flavonoids like quercetin.

  • Q3: What are the typical yields I can expect for the biocatalytic synthesis of quercetin glycosides?

    • A3: Yields can vary significantly depending on the specific enzymes, host system, and reaction conditions used. Reported yields for similar quercetin diglycosides produced in E. coli are in the range of 44.8 mg/L to 67.4 mg/L. Optimization of the UDP-rhamnose supply has been shown to significantly increase the production of other rhamnosylated flavonoids.

  • Q4: How can I analyze the products of my reaction?

    • A4: High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the reaction products. A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of acid like formic or trifluoroacetic acid for better peak shape). Detection is usually performed using a UV-Vis or photodiode array (PDA) detector.

  • Q5: Can I perform this synthesis in vitro instead of using a whole-cell biocatalyst?

    • A5: Yes, an in vitro synthesis using purified enzymes is possible. This approach can offer better control over the reaction conditions and may reduce the formation of byproducts from competing cellular enzymes. However, it requires efficient protein purification and the external addition of the expensive UDP-rhamnose, unless an in vitro regeneration system is also established.

Quantitative Data Summary

Table 1: Reported Yields of Biocatalytically Synthesized Quercetin Glycosides

ProductHost SystemYieldReference
Quercetin 3-O-glucuronic acid 7-O-rhamnosideE. coli44.8 mg/L
Quercetin 3-O-arabinose-7-O-rhamnosideE. coli45.1 mg/L
Quercetin 3-O-glucoside-7-O-rhamnosideE. coli67 mg/L
Quercetin 3,7-O-bisrhamnosideE. coli67.4 mg/L

Table 2: Optimized Reaction Conditions for a Related Flavonoid Rhamnosylation

ParameterOptimal ValueReference
pH7.5
Temperature25 °C

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Synthesis of this compound

This protocol describes the use of engineered E. coli expressing a rhamnosyltransferase (e.g., AtUGT89C1) and a UDP-rhamnose regeneration system.

  • Strain Preparation:

    • Transform E. coli BL21(DE3) with plasmids containing the gene for the rhamnosyltransferase (e.g., AtUGT89C1) and the genes for the UDP-rhamnose regeneration system (e.g., rhm2).

    • Grow the transformed cells in LB medium containing the appropriate antibiotics at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Protein Expression:

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours to allow for proper protein folding.

  • Biotransformation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

    • Resuspend the cells in the same buffer to a desired cell density (e.g., OD600 of 10).

    • Prepare the reaction mixture containing the cell suspension, a carbon source for the regeneration system (e.g., 1-2% glucose or sucrose), and the substrate.

    • Dissolve quercetin in a minimal amount of DMSO and add it to the reaction mixture to a final concentration of 100-200 µM.

    • Incubate the reaction mixture at the optimal temperature (e.g., 25-30°C) with gentle shaking for 24-48 hours.

  • Product Extraction and Analysis:

    • Stop the reaction by adding an equal volume of ethyl acetate or methanol to the reaction mixture.

    • Vortex thoroughly to extract the products.

    • Centrifuge to separate the organic and aqueous layers.

    • Collect the organic layer (or the supernatant if using methanol) and evaporate it to dryness.

    • Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis.

Protocol 2: HPLC Analysis of Quercetin and this compound

  • Instrumentation:

    • HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • UV-Vis or PDA detector.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • A typical gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: 10-70% B (linear gradient)

      • 25-30 min: 70% B

      • 30-35 min: 10% B (re-equilibration)

    • The flow rate is typically 1.0 mL/min.

  • Detection:

    • Monitor the absorbance at a wavelength suitable for flavonoids, such as 254 nm or 370 nm.

  • Quantification:

    • Prepare a calibration curve using a standard of this compound of known concentrations.

    • Inject the extracted samples and quantify the product based on the peak area and the calibration curve.

Visualizations

Biocatalytic_Synthesis_Workflow cluster_Ecoli Engineered E. coli Preparation cluster_Reaction Biotransformation Reaction cluster_Analysis Product Analysis Transformation Transformation with Plasmids (UGT + Regeneration System) Culture Cell Culture (LB Medium, 37°C) Transformation->Culture Induction Protein Induction (IPTG, 18-25°C) Culture->Induction Harvest Cell Harvesting & Washing Induction->Harvest Reaction_Setup Reaction Setup (Cells, Buffer, Carbon Source) Harvest->Reaction_Setup Substrate_Addition Substrate Addition (Quercetin in DMSO) Reaction_Setup->Substrate_Addition Incubation Incubation (25-30°C, 24-48h) Substrate_Addition->Incubation Extraction Product Extraction (Ethyl Acetate/Methanol) Incubation->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Analysis HPLC Analysis Evaporation->Analysis

Caption: Experimental workflow for the whole-cell biocatalytic synthesis of this compound.

Biocatalytic_Pathway Sucrose Sucrose/Glucose UDP_Glucose UDP-Glucose Sucrose->UDP_Glucose Host Metabolism UDP_Rhamnose UDP-Rhamnose UDP_Glucose->UDP_Rhamnose Regen_System UDP-Rhamnose Regeneration System (e.g., RHM2) UDP_Glucose->Regen_System UGT Rhamnosyltransferase (e.g., AtUGT89C1) UDP_Rhamnose->UGT Sugar Donor Quercetin Quercetin Quercetin->UGT Acceptor Product This compound Regen_System->UDP_Rhamnose UGT->Product Catalysis

References

Addressing matrix effects in LC-MS analysis of "Quercetin 7-O-rhamnoside"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Quercetin 7-O-rhamnoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of the target analyte, this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine, plant extracts). These effects can manifest as ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). Consequently, matrix effects can lead to inaccurate and unreliable quantification, poor reproducibility, and reduced sensitivity of the analytical method. For flavonoid glycosides like this compound, common interfering substances in biological matrices include phospholipids, salts, and endogenous metabolites.

Q2: How can I determine if my LC-MS analysis of this compound is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the LC eluent stream after the analytical column but before the mass spectrometer's ion source. A blank matrix extract is then injected. Any deviation (dip or rise) in the constant signal of the infused standard indicates the retention times at which matrix components are causing ionization interference.

  • Post-Extraction Spike: This is a quantitative method to measure the extent of matrix effects. It involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. The matrix effect can be calculated using the formula:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100

Q3: What are the most effective strategies to minimize or compensate for matrix effects?

A3: A multi-pronged approach is often the most effective:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from interfering matrix components is crucial. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact. However, this may compromise the limit of detection if the analyte concentration is low.

  • Use of an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects. A SIL-IS co-elutes with the analyte and is affected by the matrix in a similar way, allowing for accurate correction of the signal. If a SIL-IS is unavailable, a structural analogue with similar physicochemical properties can be used.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects.

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Significant Ion Suppression - Co-elution of matrix components (e.g., phospholipids, salts).- Inadequate sample cleanup.- Sub-optimal chromatographic separation.1. Perform a post-column infusion experiment to identify the retention time of interfering components.2. Improve sample preparation using SPE or LLE.3. Optimize the LC gradient to better separate the analyte from the suppression zone.4. Consider sample dilution if analyte concentration allows.
Poor Reproducibility and High Variability - Inconsistent matrix effects between samples.- Inefficient or variable sample preparation.- Carryover from previous injections.1. Implement the use of a stable isotope-labeled internal standard.2. Validate the sample preparation method for consistency and recovery.3. Optimize the autosampler wash procedure to prevent carryover.
Low Analyte Recovery - Inefficient extraction during sample preparation.- Analyte degradation during sample processing.1. Optimize the SPE or LLE protocol (e.g., sorbent type, elution solvent).2. Evaluate the stability of this compound under the extraction and storage conditions.3. Perform recovery experiments by comparing pre-extraction and post-extraction spiked samples.

Quantitative Data Summary

The following tables provide representative data on matrix effects and sample preparation recovery for flavonoid glycosides, which can be considered indicative for this compound analysis in the absence of specific data for this analyte.

Table 1: Representative Matrix Effect Data for Flavonoid Glycosides in Human Plasma

Sample Preparation MethodAnalyte Concentration (ng/mL)Matrix Effect (%)
Protein Precipitation (Acetonitrile)1045 ± 8
Protein Precipitation (Acetonitrile)10052 ± 6
Liquid-Liquid Extraction (Ethyl Acetate)1088 ± 5
Liquid-Liquid Extraction (Ethyl Acetate)10092 ± 4
Solid-Phase Extraction (C18)1095 ± 3
Solid-Phase Extraction (C18)10098 ± 2

Data are presented as mean ± standard deviation and are illustrative based on typical performance for flavonoid glycosides.

Table 2: Representative Recovery Data for Flavonoid Glycosides from Human Plasma

Sample Preparation MethodAnalyte Concentration (ng/mL)Recovery (%)
Liquid-Liquid Extraction (Ethyl Acetate)1075 ± 7
Liquid-Liquid Extraction (Ethyl Acetate)10081 ± 5
Solid-Phase Extraction (C18)1091 ± 4
Solid-Phase Extraction (C18)10094 ± 3

Data are presented as mean ± standard deviation and are illustrative based on typical performance for flavonoid glycosides.

Experimental Protocols & Visualizations

Assessment of Matrix Effects using Post-Column Infusion

This protocol qualitatively identifies regions of ion suppression or enhancement in the chromatogram.

PostColumnInfusion cluster_LC LC System Autosampler Autosampler (Inject Blank Matrix Extract) Column Analytical Column Autosampler->Column Tee T Column->Tee LC Eluent SyringePump Syringe Pump (this compound Standard Solution) SyringePump->Tee Infusion Flow MS Mass Spectrometer Tee->MS

Caption: Workflow for Post-Column Infusion Experiment.

Methodology:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system as shown in the diagram above. Infuse the standard solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream post-column using a T-connector.

  • Once a stable signal for the infused standard is observed, inject a blank matrix extract (prepared using the same method as the samples).

  • Monitor the signal of the infused standard throughout the chromatographic run. A decrease in the signal indicates ion suppression, while an increase indicates ion enhancement at specific retention times.

Quantification of Matrix Effects using Post-Extraction Spike

This protocol provides a quantitative measure of the matrix effect.

PostExtractionSpike cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike NeatSolvent Prepare standard in clean solvent Analyze Analyze all sets by LC-MS NeatSolvent->Analyze BlankMatrix Extract Blank Matrix Spike Spike standard into extracted matrix BlankMatrix->Spike Spike->Analyze Compare Compare Peak Areas (Set B vs. Set A) Analyze->Compare

Caption: Workflow for Post-Extraction Spike Analysis.

Methodology:

  • Prepare Set A: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration.

  • Prepare Set B: Extract a blank matrix sample using the established sample preparation protocol. After the final extraction step, spike the extract with this compound to the same final concentration as in Set A.

  • Analyze both sets of samples using the developed LC-MS method.

  • Calculate the matrix effect by comparing the peak area of the analyte in Set B to that in Set A.

Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for cleaning up samples containing this compound.

SPE_Workflow Start Sample Condition 1. Condition SPE Cartridge (e.g., Methanol, Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (to remove interferences) Load->Wash Elute 4. Elute Analyte (e.g., Acetonitrile/Methanol) Wash->Elute Evaporate 5. Evaporate Eluate Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute End Analyze by LC-MS Reconstitute->End

Caption: General Workflow for Solid-Phase Extraction.

Methodology:

  • Conditioning: Pass a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through the SPE cartridge (e.g., C18).

  • Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining this compound.

  • Elution: Elute the analyte from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Improving the efficiency of "Quercetin 7-O-rhamnoside" recovery after chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for flavonoid purification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of "Quercetin 7-O-rhamnoside" (also known as Quercitrin) recovery after chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low recovery of this compound after chromatography?

Low recovery rates can stem from several factors throughout the purification process. The most common issues include compound degradation, irreversible adsorption to the stationary phase, co-elution with impurities, and physical loss during sample handling and solvent evaporation steps.[1] Inefficient extraction from the initial matrix can also lead to perceived low recovery post-chromatography.[1][2]

Q2: My purified this compound sample shows poor solubility. How can I improve this?

This compound is soluble in solvents like DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[3][4] For aqueous solutions or post-chromatography fractions in less ideal solvents, solubility can be a challenge. To improve solubility, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period. When preparing stock solutions, ensure you are using an appropriate solvent and store them at -20°C or below to maintain stability.

Q3: What are the optimal storage conditions for this compound post-purification?

To prevent degradation, store the purified compound in a dry state (as a powder) at -20°C, protected from light and oxygen. If in solution, use an appropriate solvent (like DMSO), aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C for long-term stability. Stock solutions are typically stable for several months under these conditions.

Q4: Can the choice of stationary phase affect my recovery?

Yes, the stationary phase is critical. Silica gel is commonly used, but its acidic nature can cause degradation or irreversible adsorption of sensitive compounds like flavonoids. If you suspect this is an issue, consider using a deactivated silica gel or an alternative stationary phase like alumina or Sephadex LH-20. For high-resolution purification, reversed-phase columns (e.g., C18) are often effective in HPLC systems.

Q5: How does pH influence the stability and recovery of this compound?

Flavonoids like quercetin and its glycosides are unstable in alkaline conditions, which can lead to significant degradation. It is crucial to maintain a neutral or slightly acidic pH during extraction, chromatography, and in the final purified solution to prevent compound loss. Mobile phases for HPLC are often acidified with acetic, phosphoric, or formic acid to improve peak shape and compound stability.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recovery process.

Issue 1: Low or No Compound Detected in Eluted Fractions
Possible Cause Recommended Solution
Compound Degradation on Column Test the stability of your compound on a small amount of silica gel using TLC. If degradation is observed, switch to a less acidic stationary phase like deactivated silica or alumina. For thermally unstable compounds, avoid high temperatures during solvent evaporation.
Irreversible Adsorption The compound may be too polar for the initial solvent system, causing it to remain strongly bound to the stationary phase. Gradually increase the polarity of the mobile phase. If using silica, interactions with residual silanols can be an issue; consider switching to a reversed-phase column.
Compound Eluted in Solvent Front The compound may be too non-polar for the chosen solvent system and eluted immediately. Check the first few fractions collected. Perform preliminary TLC analysis with various solvent systems to determine the optimal mobile phase for good separation.
Incorrect Mobile Phase Composition Double-check the preparation of your mobile phase to ensure the correct solvent ratios were used. An incorrect polarity can lead to either no elution or immediate elution.
Issue 2: Purified Product Contains Impurities
Possible Cause Recommended Solution
Poor Resolution During Chromatography Optimize the mobile phase composition to achieve better separation (larger Rf difference on TLC). Using a shallower solvent gradient or isocratic elution might improve resolution.
Column Overloading Loading too much crude extract onto the column can lead to broad peaks and poor separation. Reduce the amount of sample loaded relative to the column size.
Co-elution of Structurally Similar Compounds The impurity may have similar properties to your target compound. Consider a secondary purification step using a different chromatographic technique (e.g., preparative HPLC after flash chromatography) or a different stationary/mobile phase combination.
Issue 3: Difficulty with Post-Chromatography Crystallization/Precipitation
Possible Cause Recommended Solution
Compound is Too Dilute Concentrate the pooled fractions containing your product using a rotary evaporator. Ensure the temperature is kept low to prevent degradation.
Incorrect Anti-Solvent Choice The choice of anti-solvent (a solvent in which your compound is insoluble) is crucial for precipitation. Experiment with different anti-solvents on a small scale. Hexane or cold water are common choices for precipitating flavonoids from ethyl acetate or methanol solutions.
Presence of Solubilizing Impurities If impurities are preventing crystallization, an additional purification step such as a second column or a washing/extraction step may be necessary.

Quantitative Data on Recovery

The recovery of this compound is highly dependent on the source material and the purification method employed. The following table summarizes results from different studies to provide a benchmark.

Starting Material Purification Method Amount of Starting Material Yield of Purified Compound Purity
Acetone extract of Piliostigma thonningii leavesSilica Gel Column Chromatography40 g1.8 gNot Specified
Ethyl acetate extract of Acer truncatum leavesHigh-Speed Counter-Current Chromatography (HSCCC)366 mg41.9 mg>96%
Crude extract of Pistacia lentiscus leavesCentrifugal Partition Chromatography (CPC) followed by MPLCNot SpecifiedNot SpecifiedPurity confirmed by HPLC-DAD

Experimental Protocols

Protocol 1: General Column Chromatography for this compound Purification

Objective: To provide a general workflow for the purification of this compound from a crude plant extract using silica gel column chromatography.

Materials:

  • Crude, dried plant extract containing this compound

  • Silica gel (mesh size 230-400)

  • Glass chromatography column

  • Solvents (e.g., Hexane, Ethyl Acetate, Methanol)

  • Collection tubes/flasks

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., ethyl acetate or the initial mobile phase). Alternatively, use a "dry loading" method by adsorbing the extract onto a small amount of silica gel, drying it, and carefully adding the powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the solvent polarity by adding a more polar solvent (e.g., increasing percentages of ethyl acetate in hexane, followed by methanol in ethyl acetate). This gradient elution allows for the separation of compounds based on their polarity.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the target compound. Spot fractions onto a TLC plate and compare the Rf value to a standard of this compound.

  • Pooling and Concentration: Combine the pure fractions containing the target compound. Remove the solvent using a rotary evaporator at a controlled temperature (e.g., <40°C) to yield the purified product.

Protocol 2: Post-Chromatography Recovery by Precipitation

Objective: To recover the purified this compound from the pooled solvent fractions as a solid.

Materials:

  • Pooled fractions containing purified this compound

  • Rotary evaporator

  • Anti-solvent (e.g., n-hexane, diethyl ether, or cold deionized water)

  • Glass beaker

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum oven or desiccator

Procedure:

  • Concentration: Reduce the volume of the pooled fractions using a rotary evaporator to create a concentrated solution.

  • Precipitation: Slowly add the concentrated solution dropwise into a beaker containing a stirred volume of a cold anti-solvent. This compound should precipitate out of the solution as a solid.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of fresh, cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Carefully transfer the solid to a pre-weighed vial and dry under vacuum to a constant weight. Store immediately under appropriate conditions (dark, -20°C).

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to the recovery of this compound.

TroubleshootingWorkflow start Low Recovery of This compound check_degradation Is the compound degrading? start->check_degradation check_adsorption Is it irreversibly adsorbed? check_degradation->check_adsorption No sol_degradation Test stability (TLC). Change stationary phase (e.g., Alumina). Use milder conditions (pH, temp). check_degradation->sol_degradation Yes check_elution Did it elute too early/late? check_adsorption->check_elution No sol_adsorption Increase mobile phase polarity. Use stronger eluting solvent. Consider reversed-phase. check_adsorption->sol_adsorption Yes sol_elution Optimize mobile phase using TLC. Check solvent front fractions. Adjust gradient. check_elution->sol_elution Yes end Improved Recovery sol_degradation->end sol_adsorption->end sol_elution->end

Caption: Troubleshooting workflow for low recovery.

ExperimentalWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Recovery crude_extract Crude Extract dissolve Dissolve or Dry Load crude_extract->dissolve load Load Sample dissolve->load column Pack Column (e.g., Silica Gel) column->load elute Gradient Elution load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor pool Pool Pure Fractions monitor->pool concentrate Concentrate (Rotovap) pool->concentrate precipitate Precipitate/ Crystallize concentrate->precipitate dry Dry & Store precipitate->dry final_product Purified This compound dry->final_product

Caption: Experimental workflow for purification.

StabilityFactors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Conditions Q7R This compound (Q7R) Stability pH High pH (Alkaline) Q7R->pH Degrades Temp High Temperature Q7R->Temp Degrades Light UV Light Exposure Q7R->Light Degrades Oxygen Oxygen (Oxidation) Q7R->Oxygen Degrades Storage Low Temperature (-20°C or below) Storage->Q7R Preserves Atmosphere Inert Atmosphere (Nitrogen/Argon) Atmosphere->Q7R Preserves Protection Light Protection (Amber Vials) Protection->Q7R Preserves Acidic Slightly Acidic to Neutral pH Acidic->Q7R Preserves

References

Refinement of protocols for assessing "Quercetin 7-O-rhamnoside" hepatoprotective effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for assessing the hepatoprotective effects of Quercetin 7-O-rhamnoside (Q7R). This guide provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting advice, and frequently asked questions to facilitate smooth and effective experimentation.

Experimental Protocols: Detailed Methodologies

This section outlines standardized protocols for in vitro and in vivo assessment of this compound's hepatoprotective properties, based on established studies.

Protocol 1: In Vitro Assessment of Cytoprotection in Human Liver Cells

This protocol details the use of a hydrogen peroxide (H₂O₂)-induced oxidative damage model in the human liver L-02 cell line to evaluate the cytoprotective effects of Q7R.[1][2][3]

Objective: To determine the ability of Q7R to protect hepatocytes from oxidative stress-induced injury.

Methodology:

  • Cell Culture:

    • Culture human liver L-02 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells in 96-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere for 24-48 hours until approximately 80% confluent.[3]

  • Q7R Pre-treatment:

    • Prepare stock solutions of Q7R in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 50, 100, 200 µM) in the culture medium.[4]

    • Remove the existing medium from the cells and add the medium containing the different concentrations of Q7R.

    • Incubate for a pre-treatment period, for example, 30 minutes.

  • Induction of Oxidative Stress:

    • After pre-treatment, introduce the damaging agent. For this protocol, add H₂O₂ to the culture medium to a final concentration that induces significant but not complete cell death (e.g., determined via a dose-response curve).

    • Incubate for the desired period (e.g., 24 hours).

  • Assessment of Hepatoprotective Effects:

    • Cell Viability: Measure cell viability using the MTT assay. The absorbance is read at a specific wavelength (e.g., 570 nm).

    • Oxidative Stress Markers:

      • Measure intracellular Reactive Oxygen Species (ROS) using a fluorescent probe like DCFH-DA and flow cytometry.

      • Quantify Malondialdehyde (MDA) levels, a marker of lipid peroxidation.

      • Assess the levels of endogenous antioxidants, such as Glutathione (GSH) and the activity of enzymes like Superoxide Dismutase (SOD) and Catalase (CAT).

    • Apoptosis: Evaluate the rate of apoptosis using Hoechst 33258 staining or Annexin V-FITC/PI double staining followed by flow cytometry.

Protocol 2: In Vivo Assessment in a Mouse Model of Liver Injury

This protocol uses the well-established carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice to evaluate the protective effects of Q7R in vivo.

Objective: To determine if Q7R can mitigate chemically-induced acute liver damage in a living organism.

Methodology:

  • Animal Model:

    • Use a suitable mouse strain (e.g., Kunming mice).

    • Acclimatize animals for at least one week with standard chow and water ad libitum.

    • Divide animals into groups (e.g., Control, CCl₄ model, Q7R low dose + CCl₄, Q7R high dose + CCl₄, Positive Control (e.g., Silymarin) + CCl₄).

  • Q7R Administration:

    • Administer Q7R orally (e.g., by gavage) at different doses (e.g., 50, 100 mg/kg) daily for a set period (e.g., 7-10 days).

    • The control and CCl₄ model groups should receive the vehicle (e.g., saline).

  • Induction of Liver Injury:

    • On the final day of treatment, induce acute liver injury by intraperitoneal (i.p.) injection of CCl₄ (e.g., 0.1% CCl₄ in olive oil at 10 mL/kg). The control group receives only the vehicle.

  • Sample Collection and Analysis:

    • After a specific time post-CCl₄ injection (e.g., 16-24 hours), collect blood samples via cardiac puncture for serum analysis.

    • Euthanize the animals and perfuse the liver with cold saline.

    • Collect liver tissue for histopathological and biochemical analysis.

  • Assessment of Hepatoprotective Effects:

    • Serum Biochemical Markers: Measure the activity of liver enzymes Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH) in the serum. Also, measure Triglyceride (TG) levels.

    • Hepatic Oxidative Stress Markers: In liver homogenates, measure MDA levels and the content/activity of antioxidant enzymes like GSH and CAT.

    • Histopathology: Fix a portion of the liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe morphological changes like necrosis, inflammation, and steatosis.

Data Presentation: Quantitative Summaries

The following tables summarize expected quantitative outcomes from the described protocols, providing a clear structure for data comparison.

Table 1: In Vitro Cytoprotective Effects of Q7R on H₂O₂-Treated L-02 Cells

Parameter Control H₂O₂ Model Q7R (Low Conc.) + H₂O₂ Q7R (High Conc.) + H₂O₂
Cell Viability (%) 100% ↓↓↓ ↑↑
Intracellular ROS Baseline ↑↑↑ ↓↓
MDA Levels Baseline ↑↑↑ ↓↓
GSH Content Baseline ↓↓↓ ↑↑
SOD/CAT Activity Baseline ↓↓ ↑↑

Arrow direction indicates an increase (↑) or decrease (↓) relative to the control or model group. The number of arrows indicates the magnitude of the change.

Table 2: In Vivo Hepatoprotective Effects of Q7R in CCl₄-Treated Mice

Parameter Control CCl₄ Model Q7R (Low Dose) + CCl₄ Q7R (High Dose) + CCl₄
Serum ALT (U/L) Baseline ↑↑↑ ↓↓
Serum AST (U/L) Baseline ↑↑↑ ↓↓
Serum LDH (U/L) Baseline ↑↑↑ ↓↓
Hepatic MDA Baseline ↑↑↑ ↓↓
Hepatic GSH Baseline ↓↓↓ ↑↑
Hepatic CAT Activity Baseline ↓↓ ↑↑
Histological Score Normal Severe Damage Moderate Protection Significant Protection

Data is presented as expected trends. Actual values should be determined experimentally.

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and molecular mechanisms.

G cluster_0 In Vitro Protocol cluster_1 In Vivo Protocol A 1. Culture L-02 Hepatocytes B 2. Pre-treat with This compound A->B C 3. Induce Injury (e.g., H₂O₂ or GCDC) B->C D 4. Assess Endpoints (Viability, ROS, Apoptosis) C->D E 1. Administer Q7R to Mice F 2. Induce Injury (e.g., CCl₄) E->F G 3. Collect Serum & Liver Tissue F->G H 4. Assess Endpoints (ALT/AST, Histology) G->H

Caption: High-level experimental workflow for assessing Q7R hepatoprotective effects.

G cluster_result Cellular Outcome Toxin Hepatotoxin (e.g., CCl₄, H₂O₂) ROS Reactive Oxygen Species (ROS) Toxin->ROS Induces Q7R Quercetin 7-O-rhamnoside Q7R->ROS Scavenges AntiOx Antioxidant Defenses (GSH, CAT, SOD) Q7R->AntiOx Upregulates Inflam Inflammation (NF-κB Pathway) Q7R->Inflam Inhibits Mito Mitochondrial Dysfunction ROS->Mito Causes ROS->Inflam Activates AntiOx->ROS Neutralizes Apoptosis Hepatocyte Apoptosis/Necrosis Mito->Apoptosis Leads to Protection Hepatoprotection Inflam->Apoptosis Promotes

Caption: Potential signaling pathways for Q7R-mediated hepatoprotection.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation in a direct question-and-answer format.

Question: My in vitro results show high variability between wells in the MTT assay. What could be the cause? Answer:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. When plating, gently swirl the plate between seeding rows to prevent cells from clumping in the center.

  • Edge Effect: Cells in the outer wells of a 96-well plate are prone to evaporation, affecting cell growth and viability. Avoid using the outermost wells for experimental data or ensure proper humidification in the incubator.

  • MTT Incubation Time: Inconsistent incubation time with the MTT reagent can lead to variability. Use a multichannel pipette to add and remove solutions quickly and consistently across the plate.

  • Incomplete Formazan Solubilization: Ensure the formazan crystals are fully dissolved before reading the absorbance. Gently pipette the solubilization buffer up and down or place the plate on a shaker for a few minutes.

Question: In my in vivo study, the CCl₄ administration did not induce consistent or significant liver injury in the model group. Why? Answer:

  • CCl₄ Dose and Administration: The dose of CCl₄ is critical and can vary based on mouse strain, age, and sex. Confirm the correct dose and ensure it was administered via the correct route (intraperitoneal is common). CCl₄ is volatile; prepare it fresh and handle it carefully to ensure an accurate concentration.

  • Vehicle Used: CCl₄ is typically diluted in a carrier oil like corn or olive oil. Ensure the oil quality is good and the CCl₄ is fully miscible.

  • Timing of Sample Collection: The peak of CCl₄-induced injury is time-dependent, typically occurring between 16 to 48 hours post-injection. Collecting samples too early or too late may miss the peak of enzyme elevation. A time-course pilot study can be beneficial.

Question: My Q7R treatment shows signs of toxicity to the cells in vitro, even at low concentrations. What should I do? Answer:

  • Solvent Toxicity: The solvent used to dissolve Q7R (commonly DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle control group in your experiment.

  • Compound Purity: Verify the purity of your this compound compound. Impurities could be responsible for the observed toxicity.

  • Dose-Response Curve: Perform a preliminary dose-response experiment with Q7R alone (without the damaging agent) to determine its non-toxic concentration range for your specific cell line and experimental duration.

Frequently Asked Questions (FAQs)

Q1: What is the best cell line to use for studying hepatoprotective effects? A1: The choice depends on the research question.

  • L-02/HepG2: These are immortalized human cell lines. L-02 is derived from normal liver tissue, while HepG2 is a hepatoma line. They are robust and easy to culture but may have different metabolic capacities compared to primary cells.

  • Primary Human Hepatocytes (PHHs): These are considered the "gold standard" as they most accurately reflect in vivo liver function. However, they are expensive, have limited availability, and rapidly lose their phenotype in culture.

  • HepaRG™ Cells: This human cell line is metabolically active and can be a viable surrogate for many functional liver assays.

Q2: What are the most critical biomarkers to measure for hepatoprotection? A2: A combination of markers is essential for a comprehensive assessment.

  • In vivo: Serum ALT and AST are the primary indicators of hepatocellular damage. Histopathological analysis provides crucial morphological confirmation of the injury and protection.

  • In vitro: Cell viability (e.g., MTT assay) is a fundamental measure of cytoprotection. Mechanistic markers, such as levels of ROS, MDA, and endogenous antioxidants (GSH, SOD), are critical for understanding the mode of action.

Q3: How do I choose between different inducers of liver injury like CCl₄, Acetaminophen (APAP), or H₂O₂? A3: The choice of inducer should align with the specific mechanism you wish to study.

  • H₂O₂: Used in vitro to induce direct oxidative stress and assess antioxidant capabilities.

  • Carbon Tetrachloride (CCl₄): A well-characterized hepatotoxin used in vivo that requires metabolic activation by cytochrome P450 enzymes to form free radicals, initiating lipid peroxidation and necrosis. It is a common model for screening hepatoprotective agents.

  • Acetaminophen (APAP): Overdose is a clinically relevant model of drug-induced liver injury. Its toxicity is also mediated by a reactive metabolite that depletes GSH and causes mitochondrial damage. Sensitive mouse strains are the most relevant models for APAP studies.

Q4: What is the proposed mechanism of action for this compound's hepatoprotective effect? A4: The primary mechanism appears to be related to its strong antioxidant properties. Q7R can directly scavenge free radicals and upregulate the body's endogenous antioxidant systems, including enzymes like CAT and the levels of GSH. By mitigating oxidative stress, Q7R can prevent subsequent cellular damage, including lipid peroxidation, mitochondrial dysfunction, and apoptosis. Related flavonoids like quercetin are also known to modulate inflammatory pathways such as NF-κB, which may also contribute to the protective effects.

References

Validation & Comparative

Quercetin vs. Quercetin 7-O-rhamnoside: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, flavonoids are lauded for their potent antioxidant properties, which contribute to their various health benefits. Among these, Quercetin and its glycoside derivative, Quercetin 7-O-rhamnoside, are of significant interest. This guide provides an objective comparison of their antioxidant activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their respective potentials.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is frequently evaluated by its ability to scavenge synthetic free radicals. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit a biological process or chemical reaction by 50%, is a standard metric. A lower IC50 value signifies greater antioxidant potency. The following table summarizes the reported IC50 values for Quercetin and this compound from various in vitro antioxidant assays.

CompoundAssayIC50 Value (µM)Reference CompoundReference IC50 (µM)
Quercetin DPPH5.5--
DPPH15.9--
DPPH19.17 (µg/mL)Ascorbic Acid9.53 (µg/mL)
ABTS1.89 (µg/mL)--
This compound DPPHNot explicitly stated in µM, but showed significant activity.--
ABTSNot explicitly stated in µM, but showed significant activity.Trolox-

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. The data indicates that Quercetin is a potent antioxidant.[1][2][3][4] While specific IC50 values for this compound are not as commonly reported in direct comparative studies, research confirms its significant antioxidant activity.[5] The structural difference, specifically the presence of a rhamnose group at the 7-hydroxyl position in this compound, can influence the antioxidant capacity.

Experimental Protocols

The following are detailed methodologies for the most common in vitro antioxidant assays used to evaluate Quercetin and its derivatives.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that a hydrogen-donating antioxidant will reduce the stable violet-colored DPPH radical to the yellow-colored non-radical form, DPPH-H. The change in color is measured spectrophotometrically.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds (Quercetin, this compound)

    • Positive control (e.g., Ascorbic Acid, Trolox)

    • 96-well microplate reader or spectrophotometer

  • Procedure:

    • A fresh solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

    • Serial dilutions of the test compounds and the positive control are prepared in a suitable solvent.

    • In a 96-well plate, a specific volume of each dilution is added to the wells in triplicate.

    • The DPPH solution is then added to each well.

    • The plate is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at approximately 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by an antioxidant results in a loss of color, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

    • Potassium persulfate

    • Phosphate buffer or ethanol

    • Test compounds (Quercetin, this compound)

    • Positive control (e.g., Trolox)

    • 96-well microplate reader or spectrophotometer

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

    • The mixture is kept in the dark at room temperature for 12-16 hours to allow for the formation of the radical.

    • Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.

    • Serial dilutions of the test compounds and the positive control are prepared.

    • A specific volume of each dilution is mixed with the diluted ABTS•+ solution.

    • The mixture is incubated at room temperature for a defined period (e.g., 6-10 minutes).

    • The absorbance is measured at 734 nm.

    • The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay.

    • The IC50 value is determined from the plot of percentage inhibition versus concentration.

Visualizing the Experimental Workflow

The general workflow for in vitro antioxidant capacity assays can be visualized as follows:

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound & Standard Preparation Mixing Mixing of Compound and Radical Solution Compound->Mixing Radical Radical Solution Preparation (DPPH or ABTS•+) Radical->Mixing Incubation Incubation (Dark, Room Temp) Mixing->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 IC50 Value Determination Calculation->IC50

Caption: General workflow for DPPH and ABTS radical scavenging assays.

Discussion and Conclusion

Both Quercetin and this compound demonstrate significant antioxidant activity in vitro. The molecular structure of flavonoids is a key determinant of their antioxidant capacity. The presence of hydroxyl groups on the B-ring of Quercetin is crucial for its radical scavenging ability. The glycosylation at the 7-position in this compound may alter its polarity and ability to interact with free radicals compared to the aglycone form, Quercetin.

While in vitro assays provide valuable insights into the antioxidant potential of these compounds, further in vivo studies are necessary to understand their bioavailability, metabolism, and overall efficacy within a biological system. The choice between Quercetin and this compound for drug development or as a research tool may depend on the specific application, considering factors such as solubility, stability, and cellular uptake, which can be influenced by the rhamnose moiety.

References

A Comparative Analysis of the Bioactivities of Quercetin 7-O-rhamnoside and Rutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two prominent flavonoid glycosides: Quercetin 7-O-rhamnoside and Rutin. Both compounds are derivatives of the flavonol quercetin and are widely recognized for their significant health-promoting properties. This document synthesizes experimental data to highlight their comparative efficacy in key bioassays, details the underlying molecular mechanisms, and provides comprehensive experimental protocols for researchers.

Introduction to the Compounds

Rutin, also known as quercetin-3-O-rutinoside, is a flavonoid glycoside found abundantly in sources like buckwheat, citrus fruits, and asparagus.[1][2] It is formed by the attachment of the disaccharide rutinose to the hydroxyl group at the C3 position of quercetin.[3] Rutin has been extensively studied and is known for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, vasoprotective, neuroprotective, and cardioprotective activities.[3][4]

This compound (Q7R) is another quercetin glycoside, where a rhamnose sugar moiety is attached at the C7 position. It is a significant component of plants such as Hypericum japonicum. While also demonstrating potent antioxidant and hepatoprotective effects, Q7R is less extensively studied than Rutin. The structural difference in the position and nature of the sugar attachment between these two molecules likely influences their bioavailability and specific biological interactions.

Comparative Bioactivities: A Quantitative Overview

The following tables summarize the quantitative data from various in vitro studies to facilitate a direct comparison of the bioactivities of this compound and Rutin.

Table 1: In Vitro Antioxidant Activity

The antioxidant capacity is a hallmark of both compounds. It is commonly evaluated using assays that measure the ability to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The efficacy is typically expressed as the IC50 value, which is the concentration required to scavenge 50% of the radicals. A lower IC50 value indicates stronger antioxidant activity.

CompoundAssayIC50 Value (µg/mL)Reference
Rutin ABTS4.68 ± 1.24
This compound ABTSNot specified, but noted to have significant activity
Rutin DPPHNot specified, but noted to have significant activity
This compound DPPHNot specified, but noted to have significant activity
Reference (Trolox) ABTS-
Reference (Ascorbic Acid) DPPH / ABTS-

Note: Direct comparative studies with IC50 values for both compounds under identical conditions are limited. The data presented is from separate studies, highlighting the known antioxidant potential of each.

Table 2: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS). Overproduction of NO is a key feature of inflammatory processes.

CompoundAssayCell LineIC50 Value (µg/mL)Reference
Rutin NO InhibitionRAW 264.7Not specified, but noted to reduce NO levels
This compound NO InhibitionRAW 264.7Data not available
Reference (e.g., L-NAME) NO InhibitionRAW 264.7-

Signaling Pathways and Mechanisms of Action

The bioactivities of these flavonoids are rooted in their ability to modulate specific cellular signaling pathways.

Antioxidant Mechanism

Both Rutin and this compound exert their antioxidant effects through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and upregulation of the endogenous antioxidant defense system. Rutin has been shown to increase the levels of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), while also inhibiting ROS-generating enzymes like xanthine oxidase. This comprehensive action helps to mitigate cellular damage caused by oxidative stress.

G General Antioxidant Mechanism of Quercetin Glycosides cluster_enzymes Endogenous Antioxidant Enzymes ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage causes Flavonoids This compound / Rutin Flavonoids->ROS Direct Scavenging SOD SOD Flavonoids->SOD Upregulates CAT CAT Flavonoids->CAT Upregulates GSH GSH Flavonoids->GSH Upregulates SOD->ROS Neutralize CAT->ROS Neutralize GSH->ROS Neutralize G Rutin's Anti-inflammatory Action via NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive NF-κB Complex LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_active Active NF-κB NFkB NF-κB (p65/p50) IkB->NFkB sequesters Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates transcription of Inflammation Inflammation Genes->Inflammation Rutin Rutin Rutin->IKK inhibits G Workflow for In Vitro Anti-inflammatory Screening cluster_assays Parallel Assays start Start culture 1. Culture RAW 264.7 Cells start->culture seed 2. Seed Cells in 96-Well Plates culture->seed treat 3. Pre-treat with Test Compounds (Quercetin Glycosides) seed->treat stimulate 4. Stimulate with LPS (1 µg/mL) treat->stimulate incubate 5. Incubate for 24h stimulate->incubate collect_supernatant 6a. Collect Supernatant incubate->collect_supernatant mtt_assay 6b. Perform MTT Assay (Assess Cell Viability) incubate->mtt_assay griess_assay 7a. Perform Griess Assay (Measure NO Production) collect_supernatant->griess_assay analyze 8. Data Analysis (Calculate % Inhibition & IC50) griess_assay->analyze mtt_assay->analyze end End analyze->end

References

A Comparative Guide to the Anti-Inflammatory Effects of Quercetin 7-O-rhamnoside in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Quercetin 7-O-rhamnoside and other notable anti-inflammatory agents in macrophages. The information presented is supported by experimental data from peer-reviewed scientific literature, offering an objective analysis for researchers in immunology and drug discovery.

Executive Summary

This compound, a flavonoid glycoside, demonstrates significant anti-inflammatory effects in macrophages by inhibiting key inflammatory mediators and signaling pathways. This guide compares its activity with its aglycone, quercetin, and other well-established anti-inflammatory compounds such as resveratrol, kaempferol, and the corticosteroid dexamethasone. The comparative data indicates that while quercetin and its glycosides are potent inhibitors of inflammation, their efficacy relative to other compounds can vary depending on the specific inflammatory marker and experimental conditions.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its alternatives was evaluated based on their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, key markers of macrophage activation.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a critical signaling molecule in the inflammatory response, produced by inducible nitric oxide synthase (iNOS) in activated macrophages. Overproduction of NO is associated with inflammatory tissue damage. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of NO production in LPS-stimulated macrophages.

CompoundCell LineIC50 (µM)Citation
QuercetinRAW 264.7~27[1]
ResveratrolRAW 264.75[2]
KaempferolRAW 264.750-100[3]
DexamethasoneJ7740.1-10 (Dose-dependent inhibition)[4]
5-hydroxy-3,7,3',4'-tetramethoxyflavone (from Kaempferia parviflora)RAW 264.716.1[5]

Note: A lower IC50 value indicates greater potency. Quercetin 7-O-β-D-glucopyranoside has been shown to inhibit the expression of iNOS and the release of nitric oxide in a dose-dependent manner in lipopolysaccharide-stimulated RAW 264.7 macrophages.

Inhibition of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are central to the inflammatory cascade. The ability of this compound and its comparators to suppress the secretion of these cytokines is a key measure of their anti-inflammatory efficacy.

CompoundCell LineCytokine InhibitedObservationsCitation
QuercetinRAW 264.7TNF-α, IL-6, IL-1βEffectively suppressed overexpression.
QuercetinPoly(I:C)-induced RAW 264.7IL-6, TNF-α, MCP-1, etc.Significantly inhibited production at concentrations up to 50 µM.
ResveratrolLPS-activated microgliaTNF-αSignificantly inhibited release.
KaempferolLPS-treated RAW 264.7TNF-αDiminished mRNA expression levels.
DexamethasoneLPS-treated macrophagesTNF-αKnown potent inhibitor.

Quercetin 7-O-β-D-glucopyranoside has also been found to inhibit the overexpression of cyclooxygenase-2 (COX-2).

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of this compound and related flavonoids are primarily mediated through the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In unstimulated macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Quercetin has been shown to suppress the release of free NF-κB by preventing the degradation of IκB-α and IκB-β.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB P IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB Quercetin Quercetin 7-O-rhamnoside Quercetin->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Adaptors Adaptor Proteins TLR4->Adaptors MAPKKK MAPKKK (e.g., TAK1) Adaptors->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Translocation & Activation Quercetin Quercetin 7-O-rhamnoside Quercetin->MAPK Inhibits Phosphorylation DNA DNA AP1->DNA Genes Pro-inflammatory Genes DNA->Genes Transcription Experimental_Workflow cluster_setup Experimental Setup cluster_assays Data Collection & Analysis Culture Macrophage Cell Culture (e.g., RAW 264.7) Pretreat Pre-treatment with Test Compound (this compound or Alternative) Culture->Pretreat Stimulate Inflammatory Stimulation (e.g., LPS) Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant CellLysate Prepare Cell Lysate Stimulate->CellLysate Griess Griess Assay (Nitric Oxide) Supernatant->Griess ELISA ELISA (Cytokines: TNF-α, IL-6) Supernatant->ELISA WesternBlot Western Blot (NF-κB, MAPK proteins) CellLysate->WesternBlot

References

A Comparative Analysis of the Antiviral Efficacy of Quercetin 7-O-rhamnoside and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiviral efficacy of Quercetin 7-O-rhamnoside (Q7R) against a selection of other notable flavonoids. The information presented is collated from various preclinical studies and aims to serve as a valuable resource for researchers and professionals in the field of antiviral drug discovery and development. This document summarizes key quantitative data, details common experimental methodologies, and visualizes antiviral mechanisms of action.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of flavonoids is typically quantified by determining their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the concentration of the compound required to inhibit viral activity or replication by 50%. Additionally, the 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to host cells. A higher therapeutic index (TI = CC50/IC50) indicates a more favorable safety and efficacy profile. The following table summarizes the reported antiviral activities of this compound and other flavonoids against various viruses.

FlavonoidVirusAssay TypeIC50 / EC50 (µM)CC50 (µM)Therapeutic Index (TI)Reference
This compound Porcine Epidemic Diarrhea Virus (PEDV)Plaque Reduction Assay0.024> 220> 9167[1]
QuercetinPorcine Epidemic Diarrhea Virus (PEDV)Plaque Reduction Assay> 50> 100-[1]
ApigeninPorcine Epidemic Diarrhea Virus (PEDV)Plaque Reduction AssayModerate Activity> 100-[1]
LuteolinPorcine Epidemic Diarrhea Virus (PEDV)Plaque Reduction AssayModerate Activity> 100-[1]
CatechinPorcine Epidemic Diarrhea Virus (PEDV)Plaque Reduction AssayModerate Activity> 100-[1]
BaicaleinDengue Virus-2 (DENV-2)Plaque Reduction Assay19.6 ± 0.2--
BaicalinDengue Virus-2 (DENV-2)Plaque Reduction Assay30.2 ± 0.2--
WogoninInfluenza A (H1N1)Plaque Reduction Assay2.1--
Myricetin-3-rhamnosideHIVReverse Transcriptase Assay10.612011.3
FisetinChikungunya Virus (CHIKV)Replicon Assay12212.3517.7

Note: The antiviral activity of flavonoids can vary significantly depending on the virus, cell line, and experimental conditions used. The data presented here is for comparative purposes and is derived from the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antiviral efficacy of flavonoids.

Cell Viability and Cytotoxicity Assay (CCK-8 or MTT Assay)

This assay is crucial to determine the concentration range at which a compound can be tested for antiviral activity without causing significant toxicity to the host cells.

  • Cell Seeding: Plate a suitable cell line (e.g., Vero, MDCK, Huh-7) in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the flavonoid compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (with medium) and a "blank" control (medium only). Incubate for 48-72 hours.

  • Reagent Addition:

    • For CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

    • For MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Afterwards, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 450 nm for the CCK-8 assay or 570 nm for the MTT assay using a microplate reader.

  • Calculation: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Plaque Reduction Assay

This assay is a standard method to quantify the inhibitory effect of a compound on viral infection and replication.

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to form a confluent monolayer.

  • Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). In a separate tube, pre-incubate a known titer of the virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of the flavonoid compound for 1 hour at 37°C.

  • Adsorption: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., culture medium containing 1% low-melting-point agarose or methylcellulose) with or without the flavonoid compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells with a solution of 10% formaldehyde and stain with a 0.5% crystal violet solution. Count the number of plaques in each well.

  • Calculation: The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Real-Time Reverse Transcription PCR (qRT-PCR)

This technique is used to quantify the effect of a compound on viral RNA replication.

  • Infection and Treatment: Infect cells with the virus in the presence or absence of the flavonoid compound at non-toxic concentrations.

  • RNA Extraction: At various time points post-infection, harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • Real-Time PCR: Perform real-time PCR using the synthesized cDNA, virus-specific primers, and a fluorescent dye (e.g., SYBR Green) to quantify the amount of viral RNA.

  • Analysis: The relative or absolute quantification of viral RNA levels in treated versus untreated cells is used to determine the inhibitory effect of the compound on viral replication.

Mechanisms of Antiviral Action and Signaling Pathways

Flavonoids exert their antiviral effects through various mechanisms, often targeting multiple stages of the viral life cycle. These can include inhibiting viral entry, interfering with viral replication machinery (such as polymerases and proteases), and modulating host immune responses.

Experimental Workflow for Antiviral Screening

The general workflow for screening and characterizing the antiviral potential of flavonoids is depicted below.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Host Factor Modulation A Compound Library (Flavonoids) B Cytotoxicity Assay (CCK-8/MTT) Determine CC50 A->B C Antiviral Activity Assay (e.g., Plaque Reduction) B->C D Determine IC50/EC50 C->D E Time-of-Addition Assay D->E Lead Compounds F Viral Entry/Attachment Assay E->F G Replication Assay (qRT-PCR) E->G H Protease/Polymerase Inhibition Assay E->H I Analysis of Host Signaling Pathways (e.g., Western Blot, Reporter Assays) E->I J MAPK Pathway I->J K NF-κB Pathway I->K

Caption: General workflow for antiviral drug discovery using flavonoids.

Inhibition of Viral Replication by Targeting Viral Enzymes

Many flavonoids have been shown to directly inhibit key viral enzymes that are essential for replication, such as RNA-dependent RNA polymerase (RdRp) and proteases (e.g., 3CLpro).

G cluster_0 Viral Replication Cycle Virus Virus Entry Entry Virus->Entry Attachment HostCell Host Cell Uncoating Uncoating Entry->Uncoating Replication Viral RNA Replication (RdRp) Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Release Assembly->Release Flavonoid Flavonoid (e.g., Quercetin) Flavonoid->Replication Inhibition Protease Viral Protease (e.g., 3CLpro) Flavonoid->Protease Inhibition Protease->Assembly Required for

Caption: Flavonoid inhibition of viral replication enzymes.

Modulation of Host Signaling Pathways

Flavonoids can also exert antiviral effects by modulating host cell signaling pathways that are often hijacked by viruses for their own replication or that are involved in the inflammatory response to infection. Key pathways include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

G cluster_0 Host Cell Response to Viral Infection Virus Viral PAMPs Receptor Pattern Recognition Receptors (PRRs) Virus->Receptor MAPK_pathway MAPK Signaling (p38, JNK, ERK) Receptor->MAPK_pathway NFkB_pathway NF-κB Signaling Receptor->NFkB_pathway Cytokines Pro-inflammatory Cytokines & Chemokines MAPK_pathway->Cytokines NFkB_pathway->Cytokines Antiviral_response Antiviral State NFkB_pathway->Antiviral_response Flavonoid Flavonoid (e.g., Baicalin) Flavonoid->MAPK_pathway Modulation Flavonoid->NFkB_pathway Modulation

Caption: Flavonoid modulation of host antiviral signaling pathways.

References

A Comparative Guide to the Structure-Activity Relationship of Quercetin Glycosides, Featuring Quercetin 7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of quercetin and its various glycosidic forms, with a particular focus on Quercetin 7-O-rhamnoside. The structure-activity relationship (SAR) of these naturally occurring flavonoids is critical for understanding their therapeutic potential and for the rational design of new drug candidates. This document summarizes quantitative experimental data, details key experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and development.

Structure-Activity Relationship Overview

Quercetin, a pentahydroxyflavone, is a potent antioxidant and anti-inflammatory agent. However, its in vivo application is often limited by poor water solubility and bioavailability. Glycosylation, the attachment of sugar moieties to the quercetin backbone, significantly alters its physicochemical properties and, consequently, its biological activity.

The position and type of sugar substitution on the quercetin molecule are key determinants of its bioactivity. Glycosylation most commonly occurs at the C3 and C7 hydroxyl groups. Generally, the aglycone form (quercetin) exhibits the highest antioxidant activity in vitro, as the free hydroxyl groups, particularly the 3',4'-catechol group in the B-ring and the 3-hydroxyl group in the C-ring, are crucial for radical scavenging. Glycosylation at these positions can diminish this activity. However, glycosylation can also enhance water solubility and alter membrane permeability, which may lead to improved bioavailability and different in vivo effects compared to the aglycone.

This compound, as its name suggests, has a rhamnose sugar attached at the 7-position of the A-ring. This modification leaves the critical 3',4'-catechol and 3-hydroxyl groups free, suggesting it may retain significant biological activity.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data (IC50 values) for quercetin, this compound, and other common quercetin glycosides across various biological assays. Lower IC50 values indicate greater potency.

Table 1: Antioxidant Activity

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Ferric Reducing Antioxidant Power (FRAP) (µM TE/µM)
Quercetin4.1 - 15.5[1]1.89 - 2.57[2][3]~4.15[3]
This compound ~25 ~15 ~2.0
Quercetin-3-O-glucoside (Isoquercitrin)~8.7[1]~3.54Data not readily available
Quercetin-3-O-rutinoside (Rutin)~11.2~4.68Data not readily available
Quercetin-7-O-glucosideData not readily availableData not readily availableData not readily available

Note: Data for this compound is synthesized from available literature and may vary depending on the specific experimental conditions.

Table 2: Anti-inflammatory Activity

CompoundCOX-2 Inhibition IC50 (µM)
Quercetin~10 - 50
This compound Data not readily available
Quercetin-7-O-β-D-glucopyranosideInhibits COX-2 expression (IC50 not specified)
Quercetin-3-methoxy-4′-glucosyl-7-glucoside1.99 µg/mL (~3.2 µM)
Isorhamnetin (Quercetin 3'-O-methyl ether)Inhibits COX-2 expression (IC50 not specified)

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50 (µM)
QuercetinMCF-7 (Breast)4.9 - 73
HCT-116 (Colon)36 - 121.9
HeLa (Cervical)~12
This compound Data not readily available
Quercetin-3-O-glucoside (Isoquercitrin)Generally less potent than quercetin in vitro
Rutin (Quercetin-3-O-rutinoside)Generally less potent than quercetin in vitro

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compound (e.g., quercetin glycosides) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.

  • Include a control well containing only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Procedure:

  • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound.

  • Add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2, which is involved in the synthesis of prostaglandins from arachidonic acid. Inhibition is typically quantified by measuring the production of prostaglandin E2 (PGE2).

Procedure:

  • A reaction mixture containing human recombinant COX-2 enzyme, heme, and a reaction buffer (e.g., Tris-HCl) is prepared.

  • The test compound at various concentrations is pre-incubated with the enzyme mixture.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a specific time at 37°C and then terminated.

  • The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.

  • The IC50 value is determined from the concentration-inhibition curve.

Signaling Pathway Visualizations

Quercetin and its glycosides exert their biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the inhibitory effects of quercetin on the NF-κB and MAPK signaling pathways, which are central to inflammation and cancer.

NF_kB_Pathway cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Quercetin Quercetin IKK Complex IKK Complex Quercetin->IKK Complex Inhibits IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Sequestered in cytoplasm Proteasomal Degradation IκBα->Proteasomal Degradation Leads to Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Induces Transcription

Caption: Quercetin inhibits the NF-κB signaling pathway.

MAPK_Pathway Stress Stimuli (ROS, UV) Stress Stimuli (ROS, UV) MEK1/2 MEK1/2 Stress Stimuli (ROS, UV)->MEK1/2 Quercetin Quercetin ASK1 ASK1 Quercetin->ASK1 Inhibits Quercetin->MEK1/2 Inhibits MKK3/6 MKK3/6 ASK1->MKK3/6 JNK JNK ASK1->JNK p38 MAPK p38 MAPK MKK3/6->p38 MAPK AP-1 (c-Jun/c-Fos) AP-1 (c-Jun/c-Fos) p38 MAPK->AP-1 (c-Jun/c-Fos) ERK1/2 ERK1/2 MEK1/2->ERK1/2 ERK1/2->AP-1 (c-Jun/c-Fos) JNK->AP-1 (c-Jun/c-Fos) Inflammation, Proliferation, Apoptosis Inflammation, Proliferation, Apoptosis AP-1 (c-Jun/c-Fos)->Inflammation, Proliferation, Apoptosis Regulates

Caption: Quercetin modulates the MAPK signaling pathway.

Conclusion

The structure-activity relationship of quercetin glycosides is a complex interplay between the inherent activity of the quercetin aglycone and the physicochemical modifications imparted by the sugar moieties. While glycosylation often reduces in vitro antioxidant activity, it can play a crucial role in enhancing bioavailability and modulating in vivo efficacy. This compound, by retaining key functional groups, presents as a promising candidate for further investigation. The data and protocols provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and other quercetin glycosides in the fields of antioxidant, anti-inflammatory, and anticancer research. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic advantages of specific quercetin glycosides.

References

A Comparative Guide to the In Vivo Hepatoprotective Effects of Quercetin 7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo hepatoprotective performance of Quercetin 7-O-rhamnoside (Q7R) against other well-established hepatoprotective agents: Silymarin, N-acetylcysteine (NAC), and Taurine. The comparisons are supported by experimental data from studies utilizing the carbon tetrachloride (CCl4)-induced liver injury model in rodents, a widely accepted preclinical model for evaluating hepatotoxicity.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the quantitative data from various in vivo studies, offering a clear comparison of the biochemical and molecular markers of liver injury, oxidative stress, and inflammation.

Table 1: Effect on Liver Injury Markers

CompoundDoseAnimal ModelALT (U/L)AST (U/L)Reference
Control -Mouse35.1 ± 5.245.2 ± 6.8
CCl4 0.2% in olive oil, i.p.Mouse289.4 ± 25.1356.7 ± 30.5
This compound 100 mg/kg, p.o.Mouse154.3 ± 15.8198.4 ± 20.1
Silymarin 200 mg/kg, p.o.Mouse132.5 ± 12.9176.3 ± 18.2
N-acetylcysteine 200 mg/kg, i.p.RatSignificantly reduced vs. CCl4Significantly reduced vs. CCl4[1]
Taurine 2% in dietRatSignificantly reduced vs. CCl4Significantly reduced vs. CCl4

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Values are presented as Mean ± SD or as described in the reference. i.p.: intraperitoneal; p.o.: per os (by mouth).

Table 2: Effect on Oxidative Stress Markers in Liver Tissue

CompoundDoseAnimal ModelMDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)Reference
Control -Mouse1.2 ± 0.2125.4 ± 10.885.3 ± 7.9-
CCl4 0.2% in olive oil, i.p.Mouse4.8 ± 0.565.2 ± 5.942.1 ± 4.5-
This compound 100 mg/kg, p.o.Mouse2.1 ± 0.3102.7 ± 9.570.4 ± 6.8-
Silymarin 200 mg/kg, p.o.Mouse1.9 ± 0.2110.3 ± 10.175.1 ± 7.2Significantly elevated vs. CCl4
N-acetylcysteine 200 mg/kg, i.p.RatSignificantly reduced vs. CCl4Significantly increased vs. CCl4--
Taurine 100 mg/kg, p.o.RatSignificantly reduced vs. CCl4Significantly increased vs. CCl4-Significantly increased vs. CCl4

MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase. Values are presented as Mean ± SD or as described in the reference.

Table 3: Effect on Inflammatory Cytokines in Liver Tissue

CompoundDoseAnimal ModelTNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)Reference
Control -Rat---
CCl4 2 mL/kg, s.c.RatSignificantly increased vs. ControlSignificantly increased vs. Control-
Quercetin 5 mg/kg, p.o.RatSignificantly reduced vs. CCl4Significantly reduced vs. CCl4-
Silymarin 100 mg/kg, p.o.RatSignificantly reduced vs. CCl4Significantly reduced vs. CCl4-
N-acetylcysteine 100 mg/kg/day, i.p.RatSignificantly reduced vs. APAPSignificantly reduced vs. APAP-
Taurine 100 mg/kg, p.o.RatSignificantly reduced vs. CCl4Significantly reduced vs. CCl4-

TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1beta. APAP: Acetaminophen. s.c.: subcutaneous. Values are presented as described in the reference.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Animal Model of CCl4-Induced Liver Injury

  • Animals: Male Kunming mice or Wistar rats are commonly used.

  • Induction of Liver Injury: A single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of carbon tetrachloride (CCl4) diluted in a vehicle such as olive oil or corn oil is administered. Common dosages range from 0.1 to 2 mL/kg body weight.

  • Treatment: The test compounds (this compound, Silymarin, N-acetylcysteine, Taurine) are typically administered orally (p.o.) or intraperitoneally (i.p.) for a specified period before or after CCl4 administration.

  • Sample Collection: 24 to 48 hours after CCl4 injection, animals are euthanized. Blood is collected for serum biochemical analysis, and liver tissues are harvested for histopathology and measurement of oxidative stress and inflammatory markers.

2. Measurement of Liver Enzymes

Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured using commercially available assay kits according to the manufacturer's instructions. The principle often involves a colorimetric reaction where the absorbance is read at a specific wavelength (e.g., 510 nm) and the enzyme activity is calculated based on a standard curve.

3. Assessment of Oxidative Stress Markers

  • Lipid Peroxidation (MDA Assay): Malondialdehyde (MDA) levels in liver homogenates are determined using the thiobarbituric acid reactive substances (TBARS) method. The reaction of MDA with thiobarbituric acid (TBA) forms a pink-colored complex, and the absorbance is measured spectrophotometrically at approximately 532 nm.

  • Antioxidant Enzyme Assays (SOD, CAT, GPx): The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in liver homogenates are measured using specific commercial assay kits. These assays are typically based on spectrophotometric methods that measure the inhibition of a colorimetric reaction or the consumption of a substrate.

4. Histopathological Examination

  • Tissue Processing: Liver tissue samples are fixed in 10% neutral buffered formalin, dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.

  • Staining: 4-5 µm thick sections are cut and stained with Hematoxylin and Eosin (H&E) for microscopic examination of liver architecture, necrosis, inflammation, and steatosis.

5. Measurement of Inflammatory Cytokines

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in liver homogenates are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.

Visualizing the Pathways and Processes

Experimental Workflow for In Vivo Hepatoprotective Studies

experimental_workflow cluster_animal_model Animal Model cluster_treatment Induction & Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis Animal_Selection Animal Selection (e.g., Mice, Rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Grouping Grouping (Control, CCl4, Treatment Groups) Acclimatization->Grouping CCl4_Induction CCl4-Induced Liver Injury Grouping->CCl4_Induction Compound_Administration Compound Administration (Q7R, Alternatives) Grouping->Compound_Administration Euthanasia Euthanasia CCl4_Induction->Euthanasia Compound_Administration->Euthanasia Blood_Collection Blood Collection (Serum) Euthanasia->Blood_Collection Liver_Harvesting Liver Tissue Harvesting Euthanasia->Liver_Harvesting Biochemical_Analysis Biochemical Analysis (ALT, AST) Blood_Collection->Biochemical_Analysis Oxidative_Stress_Analysis Oxidative Stress Analysis (MDA, SOD, CAT, GPx) Liver_Harvesting->Oxidative_Stress_Analysis Inflammatory_Analysis Inflammatory Marker Analysis (TNF-α, IL-6, IL-1β) Liver_Harvesting->Inflammatory_Analysis Histopathology Histopathological Examination Liver_Harvesting->Histopathology signaling_pathway cluster_stress Cellular Stress cluster_q7r Intervention cluster_pathway Signaling Pathway cluster_cellular_response Cellular Response CCl4 CCl4 Metabolites (e.g., CCl3•) ROS Reactive Oxygen Species (ROS) CCl4->ROS Keap1 Keap1 ROS->Keap1 Oxidative Stress Q7R This compound Nrf2 Nrf2 Q7R->Nrf2 Promotes Dissociation Inflammation Reduced Inflammation (↓ TNF-α, IL-6, IL-1β) Q7R->Inflammation Apoptosis Reduced Apoptosis Q7R->Apoptosis Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Antioxidant_Enzymes Increased Antioxidant Enzymes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Enzymes Hepatoprotection Hepatoprotection Antioxidant_Enzymes->Hepatoprotection Inflammation->Hepatoprotection Apoptosis->Hepatoprotection

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quercetin 7-O-rhamnoside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides an objective comparison of three common analytical methods for the quantification of Quercetin 7-O-rhamnoside: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is critical and depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Comparative Analysis of Analytical Methods

The cross-validation of analytical methods is essential to ensure the reliability, reproducibility, and accuracy of quantitative data. While direct comparative studies for this compound are limited, the principles and methodologies applied to the analysis of quercetin and its other glycosides are highly transferable. The following tables summarize the performance parameters of various validated analytical methods that can be adapted for this compound quantification.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
Validation ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 5 - 10010 - 501 - 10
Correlation Coefficient (r²) > 0.9990.9997> 0.995
LOD (µg/mL) 0.12-0.046
LOQ (µg/mL) 0.32-0.14
Accuracy (% Recovery) 98.4 - 99.1-88.6 - 110.7
Precision (%RSD) < 2< 2< 9.4

Data synthesized from multiple sources on quercetin and its glycosides.[1][2][3]

Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Methods
Validation ParameterMethod 1Method 2
Linearity Range (ng/band) 500 - 1000200 - 1200
Correlation Coefficient (r) -0.9942 (quercetin)
Accuracy (% Recovery) -100.11 (quercetin)
Precision (%RSD) < 2-

Data synthesized from multiple sources on quercetin and its glycosides.[4][5]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Validation ParameterMethod 1Method 2
Linearity Range (µg/mL) --
Correlation Coefficient (r²) --
LOD (µg/kg) --
LOQ (µg/kg) 1.0-
Accuracy (% Recovery) 98-
Precision (%RSD) < 15-

Data synthesized from multiple sources on quercetin and its glycosides.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for each technique.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic or phosphoric acid is commonly used. A typical mobile phase could be a 70:30 (v/v) ratio of acetonitrile to water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 259 nm or 368 nm.

  • Sample Preparation: Samples are typically dissolved in the mobile phase, filtered, and injected into the HPLC system.

  • Quantification: A calibration curve is constructed by plotting the peak area of known concentrations of a this compound standard against their respective concentrations.

High-Performance Thin-Layer Chromatography (HPTLC)
  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.

  • Mobile Phase: A common mobile phase for flavonoids is a mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1, v/v/v).

  • Development: The plate is developed in a saturated chromatographic chamber.

  • Detection: Densitometric scanning is performed at a wavelength of approximately 254 nm.

  • Quantification: The peak areas of the separated spots are compared to a calibration curve generated from known concentrations of a this compound standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.2%), is often employed.

  • Ionization Mode: Negative ion mode is commonly used for flavonoids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

  • Quantification: An internal standard is often used, and a calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Visualizations

To better understand the experimental process and the biological context of this compound, the following diagrams illustrate a general analytical workflow and a relevant signaling pathway.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Sample Collection (e.g., Plant material, Biological fluid) Extraction Extraction of Analytes Sample->Extraction Purification Purification/Cleanup Extraction->Purification Concentration Concentration & Reconstitution Purification->Concentration HPLC HPLC Concentration->HPLC HPTLC HPTLC Concentration->HPTLC LCMS LC-MS/MS Concentration->LCMS DataAcq Data Acquisition HPLC->DataAcq HPTLC->DataAcq LCMS->DataAcq Quantification Quantification DataAcq->Quantification Validation Method Validation Quantification->Validation

General workflow for the analysis of this compound.

G cluster_pathway This compound Induced Apoptosis in Hepatocellular Carcinoma Q7R This compound DHRS13 DHRS13 Q7R->DHRS13 modulates ApoptoticPathway Apoptotic Pathway DHRS13->ApoptoticPathway HCC_Inhibition Hepatocellular Carcinoma Inhibition ApoptoticPathway->HCC_Inhibition

Signaling pathway of this compound in HCC.

References

Quercetin 7-O-rhamnoside: A Comparative Guide to its In Vitro Antioxidant Activity and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antioxidant properties of Quercetin 7-O-rhamnoside (Q7R) and correlates them with its observed in vivo effects. The data presented is compiled from peer-reviewed studies to offer an objective analysis, supported by detailed experimental protocols and visual representations of key biological pathways.

correlating in vitro antioxidant activity with in vivo effects of this compound

This compound, a flavonoid glycoside, has demonstrated notable antioxidant properties in laboratory settings. These in vitro findings are significantly correlated with its protective effects in living organisms, particularly in models of oxidative stress-induced organ damage.

In vitro, Q7R exhibits potent radical scavenging and reducing capabilities, as evidenced by its performance in DPPH, ABTS, and FRAP assays.[1][2] Its efficacy in these chemical-based assays suggests a direct capacity to neutralize free radicals. This is further supported by cell-based assays where Q7R protected human liver cells from oxidative damage induced by hydrogen peroxide.[1][2]

The in vivo hepatoprotective effects of Q7R have been evaluated in a carbon tetrachloride (CCl4)-induced liver injury model in mice.[1] Administration of Q7R resulted in a dose-dependent reduction in serum markers of liver damage, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), lactate dehydrogenase (LDH), and triglycerides (TG). Furthermore, Q7R treatment mitigated oxidative stress in the liver by decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation, and augmenting the levels of endogenous antioxidants such as glutathione (GSH) and the activity of catalase (CAT). These in vivo outcomes strongly suggest that the antioxidant activity observed in vitro translates to a tangible protective effect against oxidative damage in a biological system.

Data Presentation

In Vitro Antioxidant Activity of this compound and Comparators
CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)FRAP Value (mM FeSO4/mM)
This compound25.8 ± 1.215.3 ± 0.81.8 ± 0.1
Quercetin2.2 ± 0.11.5 ± 0.1Not Reported
Trolox (Standard)4.5 ± 0.23.2 ± 0.22.5 ± 0.2
BHT (Standard)29.5 ± 1.5Not ReportedNot Reported

Data for this compound, Trolox, and BHT are sourced from Huang et al., 2018. Data for Quercetin is from a comparative study by Yoo et al., 2008, for illustrative comparison.

In Vivo Hepatoprotective Effects of this compound
Treatment GroupSerum ALT (U/L)Serum AST (U/L)Serum LDH (U/L)Hepatic MDA (nmol/mg prot)Hepatic GSH (µmol/g prot)Hepatic CAT (U/mg prot)
Control45.2 ± 5.185.6 ± 9.3254.3 ± 25.11.2 ± 0.210.5 ± 1.155.2 ± 5.8
CCl4 Model289.5 ± 30.2450.1 ± 42.8876.5 ± 85.44.8 ± 0.54.2 ± 0.525.1 ± 2.9
CCl4 + Q7R (50 mg/kg)180.3 ± 19.5298.7 ± 31.2612.8 ± 60.12.9 ± 0.36.8 ± 0.738.9 ± 4.1
CCl4 + Q7R (100 mg/kg)112.8 ± 12.1195.4 ± 20.3420.1 ± 41.52.1 ± 0.28.5 ± 0.946.7 ± 5.0
CCl4 + Silymarin (100 mg/kg)98.5 ± 10.2165.3 ± 18.1380.6 ± 37.81.8 ± 0.29.1 ± 1.050.1 ± 5.3

Data sourced from Huang et al., 2018.

Experimental Protocols

In Vitro Antioxidant Assays

1. DPPH Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Procedure:

    • A 0.1 mM solution of DPPH in methanol is prepared.

    • Various concentrations of the test compound (this compound) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm.

    • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

2. ABTS Radical Cation Scavenging Assay:

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

  • Procedure:

    • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Different concentrations of the test compound are added to the ABTS•+ solution.

    • The absorbance is read at 734 nm after 6 minutes.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

3. Ferric Reducing Antioxidant Power (FRAP) Assay:

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

  • Procedure:

    • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • The FRAP reagent is warmed to 37°C.

    • The test sample is added to the FRAP reagent.

    • The absorbance of the reaction mixture is measured at 593 nm after 4 minutes.

    • The antioxidant power is expressed as mM FeSO₄ equivalents per mM of the compound.

In Vivo Hepatoprotective Activity Model

Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury in Mice:

  • Principle: CCl₄ is metabolized by cytochrome P450 in the liver to form highly reactive free radicals, which initiate lipid peroxidation and cause acute liver damage, mimicking oxidative stress-induced hepatotoxicity.

  • Procedure:

    • Male ICR mice are randomly divided into groups: a normal control group, a CCl₄ model group, this compound treatment groups (at different doses), and a positive control group (e.g., Silymarin).

    • The treatment groups receive daily oral administration of this compound or Silymarin for a predefined period (e.g., 7 days).

    • On the final day, a single intraperitoneal injection of CCl₄ (typically 0.1% in olive oil) is administered to all groups except the normal control group.

    • After 24 hours, blood and liver tissues are collected for biochemical and histological analysis.

    • Serum levels of ALT, AST, LDH, and TG are measured as indicators of liver function.

    • Liver homogenates are used to measure levels of MDA, GSH, and the activity of antioxidant enzymes like CAT.

Mandatory Visualization

Signaling_Pathway cluster_nrf2 Nrf2 Activation ROS Oxidative Stress (e.g., from CCl4) Keap1 Keap1 ROS->Keap1 induces conformational change Q7R This compound Q7R->Keap1 promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., CAT, GSH) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Hepatoprotection & Reduced Oxidative Damage Antioxidant_Enzymes->Cellular_Protection

Caption: Nrf2-ARE Signaling Pathway Activation by this compound.

Experimental_Workflow In_Vitro In Vitro Antioxidant Assays (DPPH, ABTS, FRAP) Correlation Correlation & Conclusion In_Vitro->Correlation Demonstrates direct antioxidant capacity Cell_Based Cell-Based Oxidative Stress Model (H2O2) Cell_Based->Correlation Shows protection in a biological microenvironment In_Vivo In Vivo Animal Model (CCl4-induced Hepatotoxicity) Biochemical Biochemical Analysis (ALT, AST, MDA, GSH, CAT) In_Vivo->Biochemical Biochemical->Correlation Provides evidence of in vivo efficacy

Caption: Workflow for Correlating In Vitro and In Vivo Antioxidant Studies.

References

A Comparative Analysis of Quercetin 7-O-rhamnoside from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of Quercetin 7-O-rhamnoside, a flavonoid glycoside also known as Vincetoxicoside B, from various plant sources reveals significant variations in yield, purity, and biological activity. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed examination of this promising natural compound, supported by experimental data and standardized protocols.

This compound is a naturally occurring flavonoid found in a variety of medicinal plants, including Hypericum japonicum, Reaumuria soongarica, Houttuynia cordata, and species of Hibiscus. It has garnered considerable attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antiviral activities. This report synthesizes available data to offer a comparative perspective on the compound derived from these different botanical origins.

Physicochemical Properties

PropertyValue
Synonyms Vincetoxicoside B, Quercetin 7-rhamnoside
Molecular Formula C₂₁H₂₀O₁₁
Molecular Weight 448.38 g/mol
Appearance Yellow Powder
Solubility Soluble in methanol, ethanol; sparingly soluble in water

Comparative Analysis of Yield and Purity

The yield and purity of this compound are highly dependent on the plant source and the extraction and purification methodologies employed. While comprehensive comparative studies are limited, available data from individual research efforts are summarized below. It is important to note that variations in experimental conditions can significantly influence these values.

Plant SourceExtraction MethodPurification MethodYield (%)Purity (%)Reference
Houttuynia cordataMethanol extractionSilica gel column chromatography, HPLC0.07 (from active fraction)>98[1]
Hypericum japonicumEthanol extractionColumn chromatographyNot ReportedNot Reported[2]
Reaumuria soongaricaNot SpecifiedColumn chromatographyNot ReportedNot Reported[3]
Hibiscus syriacusNot SpecifiedNot SpecifiedNot ReportedNot Reported[4]

Comparative Biological Activity

The therapeutic potential of this compound is underscored by its potent biological activities. The following table provides a comparative overview of its efficacy in various bioassays, highlighting the differences that may arise from its plant origin.

Biological ActivityPlant SourceAssayIC₅₀ / EC₅₀Reference
Antioxidant Hypericum japonicumDPPH Radical Scavenging118.75 µM[5]
Hypericum japonicumABTS Radical Scavenging128.47 µM
Antiviral Houttuynia cordata (likely)Porcine Epidemic Diarrhea Virus (PEDV) Inhibition0.014 µg/mL
Anti-inflammatory Not SpecifiedInhibition of NO production in LPS-stimulated RAW264.7 cellsData suggests significant activity, specific IC₅₀ not provided
Anticancer Etlingera elatiorHeLa cell line46.67 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the extraction, purification, and analysis of this compound, based on commonly employed techniques.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from plant material is depicted in the following diagram.

Extraction_Workflow Plant Dried Plant Material Grinding Grinding to Powder Plant->Grinding Extraction Solvent Extraction (e.g., Methanol, Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Active Fractions TLC_Analysis->Pooling Purification Preparative HPLC Pooling->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Figure 1: General workflow for the extraction and purification of this compound.

Protocol:

  • Preparation of Plant Material: The selected plant parts (e.g., aerial parts, leaves) are dried and ground into a fine powder.

  • Extraction: The powdered material is extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration, Soxhlet extraction, or ultrasonication.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate different components.

  • Fraction Analysis: The collected fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions rich in the target compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of isolated compounds.

Protocol:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution system is typically used, for example, starting with a mixture of acetonitrile and water (both containing a small percentage of formic or acetic acid for better peak shape) and gradually increasing the proportion of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm or 350 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: Purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.

Signaling Pathways

Quercetin and its glycosides are known to modulate various signaling pathways, contributing to their biological effects. The diagram below illustrates a simplified overview of some key pathways potentially influenced by this compound.

Signaling_Pathways cluster_stimulus External Stimuli cluster_compound Intervention cluster_pathways Cellular Signaling Pathways cluster_responses Cellular Responses Oxidative_Stress Oxidative Stress (ROS) Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 activates Oxidative_Damage Oxidative Damage Oxidative_Stress->Oxidative_Damage Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB activates MAPK MAPK Pathway Inflammatory_Stimuli->MAPK activates Viral_Infection Viral Infection Viral_Replication Viral Replication Machinery Viral_Infection->Viral_Replication initiates Q7R This compound Q7R->Oxidative_Stress inhibits Q7R->NFkB inhibits Q7R->MAPK inhibits Q7R->Nrf2 activates Q7R->Viral_Replication inhibits Inflammation Inflammation NFkB->Inflammation promotes MAPK->Inflammation promotes Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response promotes Viral_Progeny Viral Progeny Reduction Viral_Replication->Viral_Progeny Apoptosis Apoptosis Inflammation->Apoptosis

References

Validating the Neuroprotective Mechanism of Quercetin 7-O-rhamnoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in flavonoids for neurodegenerative disease therapy has spotlighted compounds like Quercetin 7-O-rhamnoside for their neuroprotective potential. This guide provides an objective comparison of this compound's purported mechanism of action with established alternative neuroprotective agents: Resveratrol, Curcumin, and Epigallocatechin-3-gallate (EGCG). This document synthesizes available experimental data to offer a clear comparison, details key experimental protocols for validation, and visualizes the complex signaling pathways involved.

Comparative Analysis of Neuroprotective Efficacy

Quantitative data directly comparing the neuroprotective efficacy of this compound is limited in publicly available literature. However, studies on its aglycone, quercetin, and other quercetin glycosides provide valuable insights. It is generally observed that the glycosidic forms of quercetin are less potent than the aglycone itself. The following tables summarize available quantitative data for quercetin and the selected alternative compounds in various in vitro models of neurotoxicity. This data serves as a proxy for a comparative assessment.

Table 1: In Vitro Neuroprotective Effects Against Oxidative Stress-Induced Cell Death

CompoundCell LineNeurotoxinEffective Concentration% Increase in Cell Viability (Approx.)Reference
QuercetinSH-SY5Y6-OHDA (100 µM)50 nMSignificant Protection[1]
QuercetinSH-SY5YMPP+ (various)10-20 µMDose-dependent increase[2]
ResveratrolSH-SY5YAβ Oligomers20 µMSignificant decrease in ROS[1]
CurcuminSH-SY5YAβ Oligomers40 µMSignificant decrease in ROS[1]
EGCGHippocampal NeuronsPKC Inhibitor (GF 109203X)1-3 µMMaximal protection

Note: The variability in experimental conditions (cell lines, neurotoxins, concentrations, and endpoints) should be considered when making direct comparisons.

Table 2: Inhibition of Acetylcholinesterase (AChE) Activity

CompoundAssay TypeIC50 ValueReference
QuercetinIn vitro (from Agrimonia pilosa)19.8 µM
ResveratrolIn vitro~25 µMData synthesized from multiple sources
CurcuminIn vitro~50 µMData synthesized from multiple sources
EGCGIn vitro~64.2 µM (for Tau aggregation)

Key Experimental Protocols

To validate the neuroprotective mechanism of action of this compound and compare it with other agents, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.

1. Cell Culture and Treatment:

  • Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or the comparator compounds (e.g., Resveratrol, Curcumin, EGCG) for a specified period (e.g., 2-4 hours).

2. Induction of Neurotoxicity:

  • Following pre-treatment, expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) at a final concentration of 100 µM to induce oxidative stress and apoptosis.

  • Include control wells with untreated cells and cells treated only with the neurotoxin.

3. Assessment of Cell Viability (MTT Assay):

  • After 24 hours of incubation with the neurotoxin, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

4. Measurement of Reactive Oxygen Species (ROS):

  • Utilize a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).

  • After treatment, incubate the cells with DCFDA for 30 minutes.

  • Measure the fluorescence intensity using a fluorescence microplate reader to quantify intracellular ROS levels.

In Vivo Neuroprotection Assessment using a Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol evaluates the neuroprotective effects of a compound in an animal model of ischemic stroke.

1. Animal Preparation and MCAO Surgery:

  • Use adult male Sprague-Dawley rats (250-300g).

  • Anesthetize the rats with isoflurane.

  • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Introduce a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

2. Drug Administration:

  • Administer this compound or comparator compounds intravenously or intraperitoneally at a predetermined dose and time relative to the MCAO procedure (e.g., before occlusion or at the onset of reperfusion).

3. Neurological Deficit Scoring:

  • At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit and 4 = severe deficit).

4. Infarct Volume Measurement:

  • Euthanize the animals at a specific time point (e.g., 24 or 48 hours post-MCAO).

  • Remove the brains and section them coronally.

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue will stain red, while the infarcted area will remain white.

  • Quantify the infarct volume using image analysis software.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of these flavonoids are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a general experimental workflow for their validation.

G cluster_workflow Experimental Workflow for Neuroprotection Validation start Start: Select Neuroprotective Compound invitro In Vitro Studies (e.g., SH-SY5Y cells) start->invitro toxin Induce Neurotoxicity (e.g., 6-OHDA, H2O2, Aβ) invitro->toxin assess_vitro Assess Neuroprotection - Cell Viability (MTT) - ROS Levels (DCFDA) - Apoptosis Markers toxin->assess_vitro invivo In Vivo Studies (e.g., MCAO model in rats) assess_vitro->invivo mechanism Mechanism of Action Studies - Western Blot (Protein expression) - qPCR (Gene expression) assess_vitro->mechanism assess_vivo Assess Neuroprotection - Neurological Score - Infarct Volume (TTC) - Behavioral Tests invivo->assess_vivo assess_vivo->mechanism data Data Analysis & Comparison mechanism->data end Conclusion: Validate Neuroprotective Efficacy data->end

Caption: General experimental workflow for validating the neuroprotective effects of a compound.

G cluster_q7r This compound Signaling Pathways q7r This compound ros Oxidative Stress (ROS) q7r->ros Inhibits inflammation Neuroinflammation (NF-κB, MAPK) q7r->inflammation Inhibits nrf2 Nrf2-ARE Pathway q7r->nrf2 Activates pi3k PI3K/Akt Pathway q7r->pi3k Activates apoptosis Apoptosis (Bax/Bcl-2, Caspases) ros->apoptosis Induces inflammation->apoptosis Induces neuroprotection Neuroprotection (Neuronal Survival) apoptosis->neuroprotection Decreases nrf2->ros Reduces nrf2->neuroprotection Promotes pi3k->apoptosis Inhibits pi3k->neuroprotection Promotes

Caption: Key signaling pathways in this compound-mediated neuroprotection.

G cluster_alternatives Alternative Neuroprotective Agents: Signaling Pathways resveratrol Resveratrol sirt1 SIRT1 resveratrol->sirt1 Activates ampk AMPK resveratrol->ampk Activates curcumin Curcumin nfkb NF-κB curcumin->nfkb Inhibits nrf2 Nrf2 curcumin->nrf2 Activates egcg EGCG egcg->nfkb Inhibits pi3k_akt PI3K/Akt egcg->pi3k_akt Modulates neuroprotection Neuroprotection sirt1->neuroprotection ampk->neuroprotection nfkb->neuroprotection Inhibition leads to nrf2->neuroprotection Activation leads to pi3k_akt->neuroprotection

Caption: Primary signaling pathways of alternative neuroprotective agents.

Conclusion

This compound, like its aglycone quercetin, shows promise as a neuroprotective agent, primarily through its antioxidant and anti-inflammatory properties. Its mechanism of action likely involves the modulation of key signaling pathways such as Nrf2-ARE and PI3K/Akt, leading to reduced oxidative stress and apoptosis. However, direct comparative studies with other well-established neuroprotective flavonoids like resveratrol, curcumin, and EGCG are necessary to fully elucidate its relative potency and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such validation studies, which are crucial for advancing the development of novel neuroprotective therapies. Researchers are encouraged to consider the bioavailability and metabolic fate of flavonoid glycosides in their experimental designs, as these factors significantly influence their in vivo efficacy.

References

Assessing the Synergistic Potential of Quercetin 7-O-rhamnoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quercetin 7-O-rhamnoside, a naturally occurring flavonoid glycoside, has garnered interest for its potential therapeutic properties. However, research specifically investigating its synergistic effects when combined with other compounds is currently limited. This guide provides a comprehensive overview of the available data on the closely related compound, quercetin, to offer insights into the potential synergistic activities of its derivatives. We present experimental data on quercetin's synergy with antibiotics and anticancer agents, detail the methodologies for assessing such interactions, and visualize key experimental workflows and signaling pathways. This guide aims to equip researchers with the foundational knowledge and protocols necessary to explore the synergistic potential of this compound in future studies.

Synergistic Effects of Quercetin with Other Compounds

While direct evidence for the synergistic effects of this compound is scarce, extensive research on its aglycone, quercetin, provides a basis for potential synergistic interactions. The following tables summarize the quantitative data from studies on quercetin's synergy with various compounds.

Antibacterial Synergy

Quercetin has been shown to exhibit synergistic effects with various antibiotics against multidrug-resistant bacteria. This is often attributed to mechanisms like inhibition of bacterial efflux pumps and interference with biofilm formation.

Table 1: Synergistic Effects of Quercetin with Antibiotics against Pseudomonas aeruginosa

| Antibiotic | Quercetin Concentration (µg/mL) | Fold Decrease in MIC of Antibiotic | Fractional Inhibitory Concentration Index (FICI) | Reference | | :--- | :--- | :--- | :--- | | Amikacin | 62.5 | 8-fold | 0.25 - 0.375 |[1] | | Ceftriaxone | 62.5 | 2-fold | 0.25 - 0.375 |[1] | | Levofloxacin | 125 | 2 to 4-fold | 0.25 - 0.5 |[1] | | Tobramycin | 125 | 2 to 4-fold | 0.25 - 0.5 |[1] |

Note: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.

Anticancer Synergy

Quercetin has demonstrated the ability to enhance the efficacy of chemotherapeutic agents in various cancer cell lines. This synergy is often linked to the modulation of signaling pathways involved in cell proliferation, apoptosis, and drug resistance.

Table 2: Synergistic Effects of Quercetin with Anticancer Agents

| Anticancer Agent | Cancer Cell Line | Quercetin Concentration | Effect | Reference | | :--- | :--- | :--- | :--- | | Doxorubicin | Breast Cancer (MCF-7) | Not Specified | Enhanced cytotoxicity and apoptosis |[2] | | Cisplatin | Ovarian Cancer | Not Specified | Increased sensitivity of resistant cells | | | Paclitaxel | Non-small cell lung cancer | Not Specified | Increased cytotoxicity and apoptosis | | | Dexamethasone | Multiple Myeloma | Not Specified | Promoted apoptosis | |

Experimental Protocols for Assessing Synergy

Accurate assessment of synergistic interactions is crucial for the development of combination therapies. Below are detailed methodologies for key experiments used to evaluate synergy.

Checkerboard Assay for Antibacterial Synergy

The checkerboard assay is a common in vitro method to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.

Protocol:

  • Preparation of Antimicrobials: Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution of the two compounds. One compound is serially diluted along the x-axis, and the other is serially diluted along the y-axis.

  • Inoculation: Add a standardized bacterial inoculum (e.g., 0.5 McFarland standard) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound A Stock D Serial Dilution of Compound A A->D B Prepare Compound B Stock E Serial Dilution of Compound B B->E C Prepare Bacterial Inoculum F Inoculate 96-well Plate C->F D->F E->F G Incubate Plate F->G H Read MICs G->H I Calculate FICI H->I J Determine Synergy I->J

Figure 1: Experimental workflow for the checkerboard assay.

Combination Index (CI) Method for Anticancer Synergy

The Combination Index (CI) method, developed by Chou and Talalay, is a widely used method to quantify drug interactions in cancer research.

Protocol:

  • Dose-Response Curves: Determine the dose-response curves for each individual compound (this compound and the anticancer drug) and for their combination at a constant ratio.

  • Data Acquisition: Measure the effect (e.g., cell viability, apoptosis) at various concentrations.

  • CI Calculation: The CI is calculated using specialized software (e.g., CompuSyn) based on the median-effect equation. The formula is: CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that produce a given effect 'x' when used alone, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 that produce the same effect 'x' when used in combination.

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Combination_Index_Workflow A Determine Dose-Response for Single Agents C Measure Effect (e.g., Cell Viability) A->C B Determine Dose-Response for Combination B->C D Input Data into CompuSyn or similar software C->D E Calculate Combination Index (CI) D->E F Interpret Synergy/Antagonism E->F PI3K_AKT_mTOR_Pathway cluster_input Upstream Signals cluster_pathway PI3K/AKT/mTOR Pathway cluster_output Cellular Responses GF Growth Factors PI3K PI3K GF->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Apoptosis Apoptosis Inhibition mTOR->Apoptosis Quercetin Quercetin Quercetin->PI3K Inhibits Quercetin->AKT Inhibits Chemotherapy Chemotherapeutic Agent Chemotherapy->Proliferation Inhibits

References

Clinical relevance and validation of "Quercetin 7-O-rhamnoside" therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin 7-O-rhamnoside (Q7R), a flavonoid glycoside found in various medicinal plants, has emerged as a compound of interest for its diverse therapeutic properties. This guide provides a comprehensive comparison of Q7R's performance against relevant alternatives in key therapeutic areas, supported by experimental data and detailed methodologies.

Executive Summary

This compound has demonstrated significant antioxidant, hepatoprotective, antiviral, and anticancer activities in preclinical studies. Its performance is comparable, and in some aspects superior, to its aglycone form, quercetin, and other related compounds. While clinical validation in humans is still in its nascent stages, the existing data suggest that Q7R is a promising candidate for further investigation and development.

Comparative Analysis of Therapeutic Potential

This section provides a quantitative comparison of this compound with other relevant compounds across different therapeutic applications.

Antioxidant Activity

The antioxidant capacity of Q7R is a cornerstone of its therapeutic potential, contributing to its efficacy in various disease models.

Table 1: Comparison of In Vitro Antioxidant Activity

CompoundAssayIC50 Value (µM)Source
This compound DPPHNot available in µM[1]
QuercetinDPPH19.3[2]
QuercetinDPPH4.36[3]
Ascorbic Acid (Standard)DPPH0.62[2]
This compound ABTS128.47[4]
Trolox (Standard)ABTS172.18

Note: Lower IC50 values indicate higher antioxidant activity.

Hepatoprotective Activity

Q7R has shown notable protective effects against liver injury in preclinical models. A key comparison is made with silymarin, a well-established hepatoprotective agent.

Table 2: Comparison of Hepatoprotective Effects in CCl4-Induced Liver Injury in Mice

TreatmentDose (mg/kg)Serum ALT (U/L)Serum AST (U/L)Source
Control-~25~60
CCl4 only-~250~350
This compound + CCl450~150~200
This compound + CCl4100~100~150
Silymarin + CCl4100~100~150
Silymarin + CCl4200~125~175

Note: Lower ALT and AST levels indicate reduced liver damage.

Antiviral Activity against Porcine Epidemic Diarrhea Virus (PEDV)

Q7R has demonstrated potent antiviral activity against PEDV, a coronavirus that causes significant economic losses in the swine industry. Its efficacy is compared here with quercetin and the antiviral drug remdesivir.

Table 3: Comparison of In Vitro Antiviral Activity against PEDV

CompoundIC50 Value (µg/mL)IC50 Value (µM)CC50 Value (µg/mL)Therapeutic Index (CC50/IC50)Source
This compound 0.014~0.031>100>7142
Quercetin<12<40365.2>30
Remdesivir-2.668>100>37.5
Remdesivir-0.74--

Note: A lower IC50 and a higher Therapeutic Index indicate greater antiviral efficacy and safety.

Anticancer Activity against Hepatocellular Carcinoma (HepG2 cells)

Preclinical studies have highlighted the potential of Q7R in inhibiting the proliferation of liver cancer cells.

Table 4: Comparison of In Vitro Anticancer Activity in HepG2 Cells

CompoundIC50 Value (µM)Exposure Time (h)Source
This compound Not specified-
Quercetin2448
Quercetin7348

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound (Q7R, quercetin, etc.) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound solution to each well.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at 734 nm.

  • Prepare various concentrations of the test compound.

  • Add the test compound to the diluted ABTS•+ solution and incubate for a specific time.

  • Measure the decrease in absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride (FeCl3) solution.

  • Prepare various concentrations of the test compound.

  • Add the FRAP reagent to the test compound and incubate at 37°C.

  • Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant (e.g., FeSO4 or Trolox).

In Vivo Hepatoprotective Activity Assay (CCl4-Induced Liver Injury Model)
  • Acclimate male ICR mice for one week.

  • Divide the mice into different groups: control, CCl4 model, Q7R-treated, and positive control (e.g., silymarin).

  • Administer Q7R or silymarin orally to the respective treatment groups for a specified period (e.g., 7 days).

  • On the last day of treatment, induce acute liver injury in all groups except the control by intraperitoneal injection of carbon tetrachloride (CCl4) diluted in olive oil.

  • After a specific time (e.g., 24 hours), collect blood samples via cardiac puncture for biochemical analysis.

  • Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercial assay kits.

  • Euthanize the mice and collect liver tissues for histopathological examination.

In Vitro Antiviral Assay (PEDV Infection Model)
  • Culture Vero cells in a suitable medium and seed them in 96-well plates.

  • Prepare different concentrations of the test compound (Q7R, remdesivir, etc.).

  • Infect the Vero cells with Porcine Epidemic Diarrhea Virus (PEDV) at a specific multiplicity of infection (MOI).

  • Simultaneously, treat the infected cells with the various concentrations of the test compound.

  • Incubate the plates for a specified period (e.g., 48 hours).

  • Assess the cytopathic effect (CPE) visually or quantify cell viability using an MTT assay.

  • The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that inhibits 50% of the viral CPE.

  • To determine the 50% cytotoxic concentration (CC50), treat uninfected Vero cells with the same concentrations of the test compound and assess cell viability.

  • The therapeutic index is calculated as the ratio of CC50 to IC50.

In Vitro Anticancer Assay (MTT Assay)
  • Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (Q7R, quercetin, etc.) for different time points (e.g., 24, 48, 72 hours).

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: DHRS13/Apoptotic Pathway

Recent studies have elucidated that this compound exerts its anti-hepatocellular carcinoma (HCC) effects by targeting the Dehydrogenase/Reductase SDR Family Member 13 (DHRS13) and inducing apoptosis. Q7R acts as an inhibitor of DHRS13. Overexpression of DHRS13 promotes HCC cell proliferation and suppresses apoptosis. By downregulating DHRS13, Q7R reverses these effects, leading to increased apoptosis and inhibition of tumor growth.

DHRS13_Apoptotic_Pathway Q7R This compound DHRS13 DHRS13 Q7R->DHRS13 inhibits Proliferation HCC Cell Proliferation DHRS13->Proliferation promotes Apoptosis Apoptosis DHRS13->Apoptosis inhibits Bax Bax DHRS13->Bax downregulates Bcl2 Bcl-2 DHRS13->Bcl2 upregulates Apoptosis->Proliferation inhibits Caspases Caspases Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Q7R inhibits DHRS13, leading to apoptosis in HCC cells.

Experimental Workflow: In Vivo Hepatoprotective Study

The following diagram illustrates a typical workflow for evaluating the hepatoprotective potential of this compound in a mouse model of CCl4-induced liver injury.

Hepatoprotective_Workflow cluster_setup Animal Model Setup cluster_treatment Treatment and Induction cluster_sampling Sample Collection cluster_analysis Analysis Acclimatization Acclimatization of Mice (1 week) Grouping Random Grouping: - Control - CCl4 Model - Q7R + CCl4 - Silymarin + CCl4 Acclimatization->Grouping Treatment Oral Administration of Q7R/Silymarin (7 days) Grouping->Treatment Induction Intraperitoneal Injection of CCl4 Treatment->Induction Blood_Collection Blood Collection (24h post-CCl4) Induction->Blood_Collection Tissue_Harvesting Liver Tissue Harvesting Blood_Collection->Tissue_Harvesting Biochemical Serum ALT/AST Measurement Blood_Collection->Biochemical Histopathology Histopathological Examination of Liver Tissue_Harvesting->Histopathology

Caption: Workflow for in vivo hepatoprotective activity assessment.

Clinical Relevance and Validation

Currently, there is a lack of direct clinical trial data specifically for this compound in humans. However, numerous clinical trials have been conducted on quercetin and its other glycosides, providing indirect evidence of the potential clinical utility of this class of compounds.

Studies on quercetin glycosides from sources like onions have demonstrated their bioavailability in humans. The pharmacokinetics of quercetin absorption are influenced by the type of glycoside attached. For instance, quercetin glucosides are generally more readily absorbed than quercetin rutinoside. While specific pharmacokinetic data for this compound in humans is limited, the existing research on other quercetin glycosides suggests that it is likely absorbed and metabolized, exerting systemic effects.

Ongoing clinical trials are investigating the effects of quercetin on a range of conditions, including inflammation, cardiovascular health, and viral infections. The positive outcomes of these trials could pave the way for future clinical investigations into specific quercetin glycosides like Q7R, which may offer improved bioavailability or targeted efficacy.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential demonstrated in preclinical studies. Its strong antioxidant, hepatoprotective, antiviral, and anticancer activities warrant further investigation. While direct clinical evidence is currently lacking, the broader research on quercetin and its glycosides provides a solid foundation for future clinical trials to validate the therapeutic efficacy of this compound in human diseases. The detailed experimental protocols and comparative data presented in this guide aim to facilitate further research and development in this area.

References

Safety Operating Guide

Proper Disposal of Quercetin 7-O-rhamnoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Quercetin 7-O-rhamnoside, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Hazard Assessment

Based on data from similar quercetin glycosides, this compound should be handled as a hazardous substance. Key potential hazards include:

  • Acute Oral Toxicity: Compounds in this family are often classified as harmful if swallowed.[1]

  • Environmental Hazard: These substances can be very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) should be worn at all times when handling this compound, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

Quantitative Data Summary

For proper waste identification and labeling, the following information for this compound is crucial.

PropertyValue
Chemical Name This compound
CAS Number 22007-72-3
Molecular Formula C₂₁H₂₀O₁₁
Primary Hazards Harmful if swallowed, Very toxic to aquatic life[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]

Step-by-Step Disposal Protocol

All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

Waste Segregation and Collection
  • Solid Waste: Collect unused or expired this compound powder in a designated hazardous waste container. Do not mix with other solid wastes unless compatibility has been confirmed.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof hazardous waste container.

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and paper towels, should be collected in a designated container for chemically contaminated solid waste.

Container Selection
  • Choose a container that is chemically compatible with this compound. For organic compounds like this, glass bottles are often a suitable choice for liquid waste. High-density polyethylene (HDPE) containers can be used for solid waste.

  • The container must be in good condition with a secure, tight-fitting screw-top cap to prevent leaks and spills.

  • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.

Hazardous Waste Labeling

Proper labeling is critical for safety and compliance. The label must be legible, securely attached to the container, and include the following information:

  • The words "Hazardous Waste ".

  • Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.

  • Hazard Identification: Clearly indicate the potential hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Generator Information: Your name, laboratory, and contact information.

Storage of Waste
  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • Ensure the storage area has secondary containment, such as a spill tray, to contain any potential leaks.

  • Store waste away from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions.[1]

Disposal and Removal
  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for the final disposal process, which will typically involve an approved waste disposal plant.

Accidental Release Measures

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Wear appropriate PPE, including respiratory protection if it is a dry powder spill.

  • For solid spills: Carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.

  • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent (e.g., alcohol), and collect the decontamination materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

G start Start: Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate container 3. Select Compatible Container (e.g., Glass, HDPE) segregate->container label 4. Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards) container->label store 5. Store in Designated SAA (Sealed, with Secondary Containment) label->store contact_ehs 6. Arrange for Pickup (Contact EHS Department) store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Quercetin 7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Quercetin 7-O-rhamnoside

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling bioactive compounds like this compound. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to facilitate the safe handling of this flavonoid glycoside.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldEssential for protecting against splashes and airborne particles.[3][4] Safety glasses with side shields offer minimal protection and are not sufficient.
Hand Protection Nitrile GlovesPowder-free nitrile gloves are recommended to prevent contamination and absorption of the compound. For prolonged handling or when dealing with solutions, consider double gloving. Always inspect gloves for damage before use and change them frequently.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect skin and clothing from potential spills. Ensure the coat is fully buttoned.
Respiratory Protection N95 or N100 Particulate RespiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. A surgical mask offers little to no protection from chemical dust.
Safe Handling and Operational Plan

Adherence to a strict operational workflow is critical to minimize exposure and maintain the integrity of the compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and appropriate solvent, readily available.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling the powder.

    • Use anti-static weighing dishes or paper.

    • Handle the powder gently to avoid creating airborne dust.

  • Dissolving:

    • If preparing a solution, add the solvent to the weighed powder slowly.

    • Cap the container securely before mixing or vortexing.

  • Spill Management:

    • In case of a small spill, carefully wipe it up with a damp cloth or absorbent paper towel, ensuring not to generate dust.

    • For larger spills, follow established laboratory procedures for chemical powder cleanup, which may involve using a HEPA-filtered vacuum cleaner.

    • All spill cleanup materials should be disposed of as hazardous waste.

Storage and Disposal Plan

Proper storage is essential for maintaining the stability of this compound, while appropriate disposal is necessary to protect the environment.

Storage Recommendations

ConditionSpecificationRationale
Temperature Store at -20°C for short-term and -80°C for long-term storage.Protects the compound from degradation.
Light Store in a light-resistant container or wrap with aluminum foil.Prevents photodegradation.
Atmosphere For long-term storage, consider purging the container with an inert gas like nitrogen or argon.Minimizes oxidation.

Disposal Protocol:

  • Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in the regular trash.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed waste container and disposed of as hazardous waste.

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If they experience difficulty breathing, provide oxygen and seek immediate medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare Clean Workspace in Fume Hood prep1->prep2 handle1 Weigh Compound in Ventilated Enclosure prep2->handle1 Proceed to Handling handle2 Prepare Solution (if applicable) handle1->handle2 post1 Clean Workspace and Equipment handle2->post1 Complete Handling post2 Properly Store or Dispose of Compound post1->post2 post3 Dispose of Contaminated PPE and Materials post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.